Product packaging for TFLA(Cat. No.:CAS No. 119777-90-1)

TFLA

Cat. No.: B044063
CAS No.: 119777-90-1
M. Wt: 441.4 g/mol
InChI Key: AXGRINIFANQBKQ-GWCFXTLKSA-N
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Description

TFLA is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its primary research value lies in its ability to block the enzymatic activity of Acyl-CoA synthetase long-chain family member 4 (ACSL4), a key enzyme that catalyzes the esterification of long-chain polyunsaturated fatty acids (PUFAs) into membrane phospholipids. By inhibiting ACSL4, this compound significantly reduces the incorporation of PUFAs, such as arachidonic acid and adrenic acid, into cellular membranes, thereby limiting the substrate available for lipid peroxidation and protecting cells from ferroptotic death. This mechanism makes this compound an essential pharmacological tool for elucidating the molecular pathways of ferroptosis, studying its role in various disease models including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers, and for screening and validating other compounds involved in the ferroptosis cascade. Researchers can utilize this compound to distinguish ferroptosis from other cell death modalities like apoptosis or necrosis, and to probe the complex interplay between cellular metabolism, redox biology, and cell survival.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21F6N3O3 B044063 TFLA CAS No. 119777-90-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119777-90-1

Molecular Formula

C18H21F6N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide

InChI

InChI=1S/C18H21F6N3O3/c1-9(2)8-13(26-16(30)18(22,23)24)15(29)27-14(28)10(3)25-12-6-4-11(5-7-12)17(19,20)21/h4-7,9-10,13,25H,8H2,1-3H3,(H,26,30)(H,27,28,29)/t10-,13-/m0/s1

InChI Key

AXGRINIFANQBKQ-GWCFXTLKSA-N

SMILES

CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F

Synonyms

CF3-Leu-Ala-NH-C6H4-CF3
TFLA
trifluoroacetyl-leucyl-alanyl-4-trifluoromethylanilide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trifluoro-L-leucine (TFLA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoro-L-leucine (TFLA) is a synthetic amino acid analog of the essential amino acid L-leucine. The substitution of the three terminal methyl hydrogens of leucine with fluorine atoms imparts unique physicochemical properties to the molecule, making it a valuable tool in biochemical research and a potential candidate for drug development. The high electronegativity and steric bulk of the trifluoromethyl group significantly alter the hydrophobicity and electronic properties of the amino acid side chain, influencing protein structure, stability, and function upon its incorporation. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental protocols for its application in research.

Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group has profound effects on the properties of the leucine side chain.

PropertyL-Leucine5,5,5-Trifluoro-L-leucine (this compound)
Molecular Formula C₆H₁₃NO₂C₆H₁₀F₃NO₂
Molecular Weight 131.17 g/mol 185.14 g/mol [1]
Structure L-leucine structureTrifluoro-L-leucine structure
Hydrophobicity More HydrophobicLess Hydrophobic
Inductive Effect Electron-donating methyl groupStrongly electron-withdrawing trifluoromethyl group

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a multi-step process that often involves the resolution of a racemic mixture.

Experimental Protocol: Synthesis of N-acetyl-DL-5,5,5-trifluoroleucine

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • DL-5,5,5-trifluoroleucine

  • Acetic anhydride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve DL-5,5,5-trifluoroleucine in a 1 M sodium hydroxide solution.

  • Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH between 8 and 9 with the addition of 2 M sodium hydroxide.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Acidify the solution to pH 2 with 6 M hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield N-acetyl-DL-5,5,5-trifluoroleucine.

Experimental Protocol: Enzymatic Resolution and Purification of L-TFLA

Materials:

  • N-acetyl-DL-5,5,5-trifluoroleucine

  • Acylase I from Aspergillus melleus

  • Cobalt (II) chloride

  • Lithium hydroxide

  • Dowex 50 (H⁺ form) resin

  • Ammonium hydroxide

  • Lyophilizer

Procedure:

  • Dissolve N-acetyl-DL-5,5,5-trifluoroleucine in deionized water and adjust the pH to 7.0 with lithium hydroxide.

  • Add cobalt (II) chloride to a final concentration of 0.5 mM.

  • Add Acylase I to the solution.

  • Incubate the mixture at 37°C and monitor the progress of the reaction by measuring the release of the L-amino acid.

  • When the reaction is complete (approximately 50% hydrolysis), acidify the solution to pH 5 with acetic acid to stop the enzymatic reaction.

  • Apply the solution to a Dowex 50 (H⁺ form) column.

  • Wash the column with deionized water to remove the unreacted N-acetyl-D-5,5,5-trifluoroleucine.

  • Elute the L-5,5,5-trifluoroleucine with 2 M ammonium hydroxide.

  • Collect the fractions containing the L-amino acid and remove the solvent by lyophilization to obtain pure 5,5,5-Trifluoro-L-leucine.

Mechanism of Action: Inhibition of Protein Synthesis

This compound acts as a competitive inhibitor of L-leucine during protein synthesis. Its primary mechanism of action involves its misincorporation into nascent polypeptide chains, leading to the production of non-functional or destabilized proteins.

Ribosomal A Site Binding

As an analog of L-leucine, this compound is recognized by leucyl-tRNA synthetase and charged to its cognate tRNA. The resulting this compound-tRNALeu then competes with Leu-tRNALeu for binding to the A site of the ribosome during the elongation phase of translation.[2]

G cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Exit Leu_tRNA Leu-tRNA_Leu Leu_tRNA->Competition TFLA_tRNA This compound-tRNA_Leu TFLA_tRNA->Competition Competition->A_site Competitive Binding

Diagram 1. Competitive binding of Leu-tRNA and this compound-tRNA to the ribosomal A site.
Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol can be used to determine the inhibitory effect of this compound on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate in vitro translation system

  • Luciferase mRNA

  • Complete amino acid mixture

  • Amino acid mixture lacking leucine

  • [³⁵S]-Methionine

  • Trifluoro-L-leucine (this compound) solutions of varying concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Set up a series of in vitro translation reactions, each containing rabbit reticulocyte lysate, the amino acid mixture lacking leucine, and [³⁵S]-Methionine.

  • To each reaction, add a different concentration of this compound. Include a positive control with the complete amino acid mixture and a negative control with the leucine-deficient mixture and no this compound.

  • Initiate the reactions by adding luciferase mRNA.

  • Incubate the reactions at 30°C for 90 minutes.

  • Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.

  • Wash the protein pellets with acetone and air dry.

  • Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

This compound Concentration (mM)% Inhibition of Protein Synthesis
User DefinedUser Measured
User DefinedUser Measured
User DefinedUser Measured
User DefinedUser Measured

Impact on mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability, particularly leucine. Leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. As a leucine analog, this compound is expected to influence this pathway.

mTOR_Pathway Leucine Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Translation Protein Synthesis pS6K1->Translation Promotes p4EBP1 p-4E-BP1 (Inactive) 4EBP1->p4EBP1 eIF4E eIF4E p4EBP1->eIF4E Releases eIF4E->Translation Initiates

Diagram 2. The mTOR signaling pathway and the role of Leucine/TFLA.
Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation state of key mTORC1 downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Leucine-free cell culture medium

  • Trifluoro-L-leucine (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Starve cells of leucine by incubating in leucine-free medium for 2 hours.

  • Treat cells with varying concentrations of this compound or with L-leucine as a positive control for a specified time (e.g., 30 minutes).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Treatmentp-S6K1 / Total S6K1 (Fold Change)p-4E-BP1 / Total 4E-BP1 (Fold Change)
Leucine-starved1.01.0
L-LeucineUser MeasuredUser Measured
This compound (Conc. 1)User MeasuredUser Measured
This compound (Conc. 2)User MeasuredUser Measured

Applications in Research and Drug Development

Protein Structure and Dynamics using ¹⁹F-NMR

The fluorine atom in this compound serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information about protein structure, conformational changes, and ligand binding.

Quantitative Proteomics using Mass Spectrometry

The incorporation of this compound into proteins introduces a unique mass signature that can be exploited in mass spectrometry-based proteomics. This allows for the quantification of protein synthesis and turnover rates.

Proteomics_Workflow start Cell Culture with this compound lysis Cell Lysis & Protein Extraction start->lysis digest Tryptic Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data end Protein Identification & Quantification data->end

Diagram 3. General workflow for quantitative proteomics using this compound.

Toxicity Profile

The toxicity of this compound is an important consideration for its use in biological systems. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).

ParameterValueSpeciesRoute of Administration
LD₅₀ Data not availableRatOral
LD₅₀ Data not availableMouseOral
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (Up-and-Down Procedure)

This is a general guideline and should be performed in accordance with institutional and regulatory guidelines.

Materials:

  • Trifluoro-L-leucine (this compound)

  • Vehicle (e.g., water or saline)

  • Sprague-Dawley rats or CD-1 mice (one sex, typically female)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Fast the animals overnight before dosing.

  • Prepare a solution or suspension of this compound in the chosen vehicle.

  • Administer a single oral dose of this compound to one animal. The initial dose is typically chosen based on any available preliminary toxicity data.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. The dose progression follows a set interval (e.g., a factor of 1.5-2.0).

  • Continue this sequential dosing until a sufficient number of reversals in outcome (survival to death or death to survival) have been observed.

  • The LD₅₀ is then calculated using statistical methods appropriate for the up-and-down procedure.

Conclusion

Trifluoro-L-leucine is a powerful tool for researchers in biochemistry and drug development. Its ability to act as a leucine analog allows for the probing of protein synthesis, structure, and function in ways that are not possible with natural amino acids. The experimental protocols provided in this guide offer a starting point for the application of this compound in various research contexts. Further investigation into its specific quantitative effects on biological systems will undoubtedly expand its utility and potential for therapeutic applications.

References

The Unchartered Territory of the Proteome: A Technical Guide to Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

Abstract

The twenty canonical amino acids form the fundamental basis of life's proteins. However, the burgeoning field of synthetic biology has unlocked the ability to expand this genetic alphabet, incorporating non-canonical amino acids (ncAAs) with novel chemical functionalities. This technological leap is paving the way for proteins with enhanced or entirely new properties, offering unprecedented opportunities in drug discovery, materials science, and fundamental biological research. This guide provides an in-depth technical overview of the core principles of ncAA technology, from their synthesis and site-specific incorporation into proteins to their diverse applications. Detailed methodologies for key experiments and structured data summaries are presented to facilitate the adoption of this transformative technology.

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. The ability to site-specifically incorporate these ncAAs into proteins in living organisms has been made possible through the engineering of orthogonal translation systems.[1][2] An orthogonal system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually compatible but do not cross-react with their endogenous counterparts in the host organism.[2][3] This ensures that the ncAA is exclusively incorporated at a specific, predetermined site in the polypeptide chain in response to a reassigned codon, typically a stop codon like the amber codon (UAG).[2][3][4]

The introduction of ncAAs allows for the precise installation of a vast array of chemical functionalities into proteins, including bio-orthogonal handles for chemical modification, fluorescent probes, photo-crosslinkers, and post-translational modifications.[2] These capabilities are invaluable for elucidating protein structure and function, engineering novel enzymes, and developing next-generation protein therapeutics.[1][4]

Synthesis and Availability of Non-Canonical Amino Acids

The journey of incorporating an ncAA begins with its chemical synthesis. While an exhaustive list of ncAA syntheses is beyond the scope of this guide, it is important to note the commercial availability of a growing library of these compounds. For novel ncAAs, custom synthesis is often required. For example, 3,3,3-Trifluoro-DL-alanine is a commercially available fluorinated amino acid.

Table 1: Properties of 3,3,3-Trifluoro-DL-alanine

PropertyValue
Linear Formula CF₃CH(NH₂)CO₂H
Molecular Weight 143.06
Melting Point 231-234 °C
Storage Temperature 2-8°C
Primary Application Peptide Synthesis

Data sourced from commercial product information.

Site-Specific Incorporation of Non-Canonical Amino Acids

The cornerstone of ncAA technology is the ability to direct its incorporation to a specific location within a protein. This is achieved by repurposing a codon, most commonly the amber stop codon (UAG), to encode the ncAA.[2][4]

The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The specificity of ncAA incorporation is dictated by an engineered orthogonal aaRS/tRNA pair.[2] A commonly used pair is derived from the archaeon Methanocaldococcus jannaschii, the tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA (Mj-tRNATyr).[5] This pair is orthogonal in many host organisms, including E. coli and mammalian cells. The MjTyrRS is then evolved through directed evolution to specifically recognize and charge the desired ncAA onto the Mj-tRNATyr, which has its anticodon mutated to CUA to recognize the UAG codon.

Orthogonal_System cluster_host_cell Host Cell cluster_orthogonal_system Orthogonal System Endogenous aaRS Endogenous aaRS Ribosome Ribosome Endogenous aaRS->Ribosome Orthogonal tRNA_CUA Orthogonal tRNA_CUA Endogenous tRNA Endogenous tRNA Canonical Amino Acids Canonical Amino Acids Protein Protein ncAA ncAA Orthogonal aaRS Orthogonal aaRS Orthogonal aaRS->Ribosome

Figure 1: The principle of an orthogonal translation system.
Experimental Workflow for ncAA Incorporation

The general workflow for incorporating an ncAA into a target protein in E. coli is outlined below.

ncAA_Incorporation_Workflow Start Plasmid_Construction 1. Construct Plasmids: - Target gene with UAG codon - Orthogonal aaRS/tRNA pair Start->Plasmid_Construction Transformation 2. Co-transform E. coli Plasmid_Construction->Transformation Culture_Growth 3. Grow culture in media Transformation->Culture_Growth Induction 4. Induce protein expression and add ncAA to media Culture_Growth->Induction Protein_Purification 5. Purify target protein Induction->Protein_Purification Verification 6. Verify ncAA incorporation (e.g., Mass Spectrometry) Protein_Purification->Verification End Verification->End

Figure 2: General experimental workflow for ncAA incorporation in E. coli.

Applications in Drug Discovery and Development

The ability to introduce novel chemical functionalities into proteins has profound implications for drug discovery.

  • Enzyme Engineering: The catalytic activity and substrate specificity of enzymes can be enhanced by incorporating ncAAs into the active site.[4]

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potent ADCs.

  • Probing Molecular Interactions: ncAAs with photo-crosslinking capabilities can be used to map protein-protein and protein-ligand interactions in their native cellular environment.

Experimental Protocols

Protocol: Site-Directed Mutagenesis for UAG Codon Introduction

This protocol describes the introduction of an amber stop codon (UAG) into a gene of interest using QuikChange site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the UAG mutation

  • PfuUltra high-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

Method:

  • Primer Design: Design complementary primers (25-45 bases) with the desired UAG mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with plasmid DNA, primers, dNTPs, and PfuUltra polymerase.

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 30 seconds.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add DpnI directly to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformation on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the UAG mutation by DNA sequencing.

Protocol: Expression and Purification of ncAA-Containing Protein in E. coli

Materials:

  • E. coli strain co-transformed with the target gene plasmid and the orthogonal aaRS/tRNA plasmid.

  • LB media with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • Non-canonical amino acid.

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

Method:

  • Inoculation: Inoculate a starter culture of the co-transformed E. coli in LB media with antibiotics and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate a larger volume of LB media with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Add the ncAA to a final concentration of 1 mM and the inducer (e.g., 0.5 mM IPTG).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Clarify the lysate by centrifugation and purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography).

  • Analysis: Analyze the purified protein by SDS-PAGE and verify ncAA incorporation by mass spectrometry.

Mechanism of Action: An Illustrative Example with Trifluorothymidine

While not a non-canonical amino acid for protein incorporation, the mechanism of action of trifluorothymidine (TFT), a nucleoside analog, provides a parallel for how modified building blocks can exert potent biological effects. TFT is incorporated into DNA, leading to cytotoxicity.[6] Studies have shown that the incorporation of TFT into DNA is significantly higher than that of other similar drugs like 5-fluorouracil (5FU).[6]

Table 2: Incorporation of Nucleoside Analogs into HeLa Cell DNA

CompoundConcentration (IC50)Incorporation (pmol/1x10⁶ cells for 4h)
TFT 1 µM62.2 ± 0.9
FdUrd 0.5 µM7.53
5FU 10 µM0.17

Data adapted from Suzuki et al., Int J Oncol, 2011.[6]

This high level of incorporation, coupled with the resistance of the incorporated TFT to excision by DNA repair enzymes, contributes to its potent cytotoxic effect.[6] This example highlights how the efficient incorporation of a modified building block can be a powerful mechanism of action.

TFT_Mechanism TFT TFT Thymidine_Kinase Thymidine Kinase TFT->Thymidine_Kinase TFT_MP TFT-Monophosphate Thymidine_Kinase->TFT_MP TFT_TP TFT-Triphosphate TFT_MP->TFT_TP DNA_Polymerase DNA Polymerase TFT_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage and Cytotoxicity DNA_Incorporation->DNA_Damage

Figure 3: Simplified signaling pathway for the mechanism of action of Trifluorothymidine (TFT).

Conclusion

The ability to genetically encode non-canonical amino acids represents a paradigm shift in our ability to engineer and study proteins. This technology provides an unprecedented level of control over protein structure and function, opening up new avenues for therapeutic development, biocatalysis, and fundamental biological discovery. As the toolbox of available ncAAs and orthogonal translation systems continues to expand, so too will the innovative applications of this powerful technology.

References

Trifluoro-L-leucine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

[2] L-Leucine, 5,5,5-trifluoro-

  • CAS: 17755-23-4

  • Molecular Formula: C6H10F3NO2

  • Molecular Weight ( g/mol ): 185.14

  • MDL Number: MFCD00002638

  • PubChem Substance ID: 24849692

  • Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

  • Physical State: Solid

  • Melting Point: 235 °C

  • Assay: 97%

  • Refractive Index: n20D -13.5° (c=1, H2O)

  • Optical Activity: [α]20/D −13.5±1.5°, c = 1% in H2O 1 5,5,5-Trifluoro-L-leucine | C6H10F3NO2 | ChemSpider Visit ChemicalBook To find more 5,5,5-Trifluoro-L-leucine(17755-23-4) information like chemical properties,Structure,melting point,boiling point,density,molecular formula,molecular weight, physical properties,toxicity information,customs codes. You can also browse global suppliers,vendor,prices,Price,manufacturers of 5,5,5-Trifluoro-L-leucine(17755-23-4).

  • Systematic Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid

  • Formula: C6H10F3NO2

  • Molar Mass: 185.143 g/mol

  • CAS: 17755-23-4

  • ChemSpider ID: 83786

  • IUPAC Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid 2 5,5,5-Trifluoro-L-leucine 17755-23-4 | BOC Sciences Description. 5,5,5-Trifluoro-L-leucine is a fluorinated derivative of L-leucine. It is a useful building block for the synthesis of various biologically active compounds.

  • Name: 5,5,5-Trifluoro-L-leucine

  • CAS No.: 17755-23-4

  • Formula: C6H10F3NO2

  • Molecular Weight: 185.14

  • Exact Mass: 185.066 g/mol

  • Synonym: (S)-2-Amino-4-(trifluoromethyl)pentanoic acid

  • IUPAC Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid

  • Melting Point: 235 °C (lit.)

  • Appearance: White to off-white powder

  • Storage Condition: 2-8°C

  • Application: A fluorinated derivative of L-leucine. 3 in-depth technical guide on the structure and properties of trifluoro-L-leucine for researchers, scientists, and drug development professionals.

Trifluoro-L-leucine (TFL) is a synthetic, fluorinated analog of the essential amino acid L-leucine. The substitution of the three hydrogen atoms on the terminal methyl groups of the isobutyl side chain with fluorine atoms imparts unique chemical and biological properties, making it a valuable tool in various scientific disciplines, particularly in protein engineering, drug discovery, and metabolic research. This guide provides a detailed examination of the structure, properties, and applications of trifluoro-L-leucine.

Chemical Structure and Nomenclature

Trifluoro-L-leucine is systematically known as (2S)-2-amino-4-(trifluoromethyl)pentanoic acid. Its chemical structure is characterized by a chiral center at the alpha-carbon, typical of L-amino acids, and a trifluoromethyl group at the terminal end of its isobutyl side chain.

Key Structural Features:

  • Asymmetric Center: The α-carbon (C2) is chiral, resulting in two stereoisomers: L-trifluoroleucine and D-trifluoroleucine. The L-isomer is the biologically relevant form.

  • Trifluoromethyl Group: The -CF3 group is a highly electronegative and lipophilic moiety that significantly alters the electronic and steric properties of the molecule compared to its non-fluorinated counterpart, L-leucine.

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of L-leucine. These properties are crucial for its behavior in biological systems and its applications in experimental research.

PropertyValueReference
Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Appearance White to off-white powder
Melting Point 235 °C
Optical Rotation [α]20/D −13.5±1.5°, c = 1% in H2O
CAS Number 17755-23-4
IUPAC Name (2S)-2-amino-4-(trifluoromethyl)pentanoic acid

Synthesis and Characterization

The synthesis of trifluoro-L-leucine typically involves multi-step chemical reactions, starting from commercially available precursors. A general synthetic approach is outlined below.

G A Starting Material (e.g., Trifluoroacetone) B Intermediate Formation (e.g., via Strecker synthesis) A->B C Hydrolysis B->C D Resolution of Enantiomers (e.g., enzymatic or chiral chromatography) C->D E Purified Trifluoro-L-leucine D->E G A Leucine-auxotrophic expression host B Growth in minimal medium supplemented with Trifluoro-L-leucine A->B C Expression of target protein B->C D Incorporation of TFL in place of Leucine C->D E Purification of fluorine-labeled protein D->E F 19F NMR analysis E->F G cluster_0 Leucine Sensing cluster_1 mTORC1 Signaling cluster_2 Cellular Processes Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates TFL Trifluoro-L-leucine (Antagonist) TFL->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

An In-depth Technical Guide on the Effects of Trifluoperazine (TFLA) on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of trifluoperazine (TFLA), a phenothiazine antipsychotic agent, on protein structure and function. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to Trifluoperazine (this compound)

Trifluoperazine is a well-established antipsychotic medication primarily used in the management of schizophrenia and anxiety.[1][2] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the brain.[1] However, a growing body of research has revealed that this compound's pharmacological profile is multifaceted, involving interactions with a variety of other protein targets. This guide focuses on these non-dopaminergic interactions, particularly this compound's profound effects on the structure and function of key regulatory proteins.

This compound's Impact on Protein Structure: The Case of Calmodulin

A primary and extensively studied target of this compound is Calmodulin (CaM), a ubiquitous and essential Ca2+-sensing protein involved in numerous eukaryotic signal transduction pathways.[3]

Conformational Changes: In its Ca2+-bound state, calmodulin adopts an elongated, dumbbell-shaped conformation with exposed hydrophobic surfaces.[4] Upon binding this compound, CaM undergoes a significant conformational change, transitioning to a more compact, globular form.[4][5] This structural rearrangement is critical as it masks the hydrophobic pockets necessary for CaM to interact with and activate its target enzymes, leading to the inactivation of Ca2+-CaM signaling.[4] This this compound-induced conformational shift is stabilized by the binding of the drug itself and is comparable to the structural changes that occur when Ca2+-CaM binds to its target peptides.[4]

Binding Stoichiometry and Affinity: The interaction between this compound and CaM is dependent on the presence of calcium. In the absence of Ca2+, very little binding is observed.[6] In the presence of Ca2+, both porcine brain calmodulin and rabbit skeletal muscle troponin C can bind four equivalents of this compound.[6] The binding of this compound to CaM increases the protein's affinity for Ca2+, and it is necessary for three Ca2+ ions to be bound to CaM for this compound binding to occur.[6]

Quantitative Data on this compound-Protein Interactions

The following table summarizes the key quantitative data from studies on the interaction of this compound with calmodulin and troponin C.

ProteinParameterValueConditionsReference
Porcine Brain Calmodulin (CaM)Half-maximal this compound binding5.8 µMPresence of Ca2+[6]
Porcine Brain Calmodulin (CaM)Hill Coefficient0.82Presence of Ca2+[6]
Porcine Brain Calmodulin (CaM)TFP-binding sites4 independent sitesPresence of Ca2+[6]
Rabbit Skeletal Muscle Troponin CHalf-maximal this compound binding16 µMPresence of Ca2+[6]
Rabbit Skeletal Muscle Troponin CHill Coefficient1.7Presence of Ca2+[6]
Rabbit Skeletal Muscle Troponin CBinding Constants (K1, K2, K3, K4)2.5 X 10(4), 6.6 X 10(3), 5.8 X 10(5), and 2.0 X 10(5) M-11 mM Ca2+[6]

Experimental Protocols

Understanding the methodologies used to elucidate the effects of this compound is crucial for researchers. Below are detailed protocols for key experiments.

4.1. High-Performance Liquid Chromatography (HPLC) for Binding Assays

This method is used to measure the binding of this compound to proteins like calmodulin and troponin C.[6]

  • Instrumentation: An automated HPLC system equipped with a molecular sieving column.

  • Sample Preparation: Prepare solutions of the protein (e.g., 10 µg of calmodulin or troponin C per injection) in a suitable buffer.

  • Binding Assay:

    • Inject the protein sample onto the HPLC column.

    • Elute the protein and measure the amount of this compound that co-elutes, which represents the bound fraction.

    • Perform the assay in the presence and absence of Ca2+ to determine calcium dependency.

    • Vary the concentration of this compound to determine binding affinity (half-maximal binding) and stoichiometry.

  • Data Analysis: Compare the results to those obtained by equilibrium dialysis for validation.[6]

4.2. X-Ray Crystallography for Structural Analysis

This technique provides high-resolution structural information on this compound-protein complexes.[4]

  • Crystallization:

    • Co-crystallize the target protein (e.g., Ca2+-calmodulin) with this compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that yield well-diffracting crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to determine the electron density map of the crystal.

    • Build an atomic model of the protein-TFLA complex into the electron density map.

    • Refine the model to obtain the final, high-resolution structure.

This compound's Effects on Cellular Signaling Pathways

This compound's influence extends beyond direct protein binding to the modulation of complex signaling networks.

5.1. Inhibition of the PERK-eIF2α Axis

This compound has been shown to inhibit the replication of both RNA and DNA viruses by targeting host cell machinery.[5] It achieves this by increasing the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis.[5] This effect is mediated through the activation of the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway, one of the upstream kinases of eIF2α.[5]

PERK_eIF2a_Pathway This compound This compound PERK PERK This compound->PERK activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates Protein_Translation Protein Translation p_eIF2a->Protein_Translation inhibits Viral_Replication Viral Replication Protein_Translation->Viral_Replication required for

Caption: this compound activates the PERK pathway, leading to the inhibition of viral replication.

5.2. Downregulation of Wnt/β-catenin Signaling

In the context of cancer, this compound has demonstrated anti-cancer stem cell (CSC) properties.[7] It has been shown to inhibit the Wnt/β-catenin signaling pathway in gefitinib-resistant lung cancer spheroids, contributing to its ability to overcome drug resistance.[7]

Wnt_Beta_Catenin_Pathway This compound This compound Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling inhibits Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin stabilizes CSC_Properties Cancer Stem Cell Properties Beta_Catenin->CSC_Properties promotes mTOR_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth mTOR->Cell_Growth promotes

References

Unraveling the Cellular Journey of TFLA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the molecule abbreviated as "TFLA" could not be definitively established from publicly available scientific literature. This guide will proceed by discussing the cellular uptake and metabolism of a plausible candidate, Trifluoroacetic acid (TFA), a compound sometimes used in the synthesis of pharmaceuticals and other biologically active molecules. It is crucial to note that the following information is based on the properties of TFA and may not be applicable if "this compound" refers to a different chemical entity.

Introduction to Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong organofluoric acid. Due to its unique properties, it finds applications in various fields, including as a reagent in organic synthesis and as a counter-ion in liquid chromatography for the purification of peptides and proteins. Its presence in biological systems, either as a metabolite of certain fluorinated compounds or through direct administration in experimental settings, necessitates a thorough understanding of its cellular interactions.

Cellular Uptake of Trifluoroacetic Acid

The cellular uptake of small, charged molecules like TFA is generally a complex process that can involve multiple mechanisms. The primary modes of entry into the cell are expected to be through passive diffusion and carrier-mediated transport.

Passive Diffusion: The ability of TFA to passively diffuse across the cell membrane is largely dependent on its lipophilicity and the pH gradient across the membrane. In its protonated (uncharged) form, TFA is more likely to traverse the lipid bilayer.

Carrier-Mediated Transport: Specific membrane transport proteins, such as monocarboxylate transporters (MCTs) and organic anion transporters (OATs), are known to facilitate the cellular uptake of various small carboxylic acids. It is plausible that TFA may be a substrate for one or more of these transporter families, which would significantly influence its intracellular concentration.

Experimental Protocols for Studying Cellular Uptake

A variety of experimental techniques can be employed to investigate the cellular uptake of TFA.

Table 1: Experimental Protocols for Cellular Uptake Studies

ExperimentMethodology
Radiolabeled Uptake Assays Cells are incubated with radiolabeled TFA (e.g., [¹⁴C]TFA or [³H]TFA) for varying time points and at different concentrations. The intracellular radioactivity is then measured to quantify uptake. This method allows for the determination of kinetic parameters such as Kₘ and Vₘₐₓ.
Inhibitor Studies Known inhibitors of specific transport proteins (e.g., MCTs, OATs) are co-incubated with TFA to determine if its uptake is mediated by these transporters. A significant reduction in TFA uptake in the presence of an inhibitor would suggest its involvement.
pH-Dependency Studies The extracellular pH is varied to assess its impact on TFA uptake. Increased uptake at lower pH would suggest that the protonated form of TFA is preferentially transported.
Gene Silencing (siRNA/shRNA) The expression of specific transporter genes is knocked down using RNA interference. A subsequent decrease in TFA uptake would confirm the role of that transporter.
Xenopus Oocyte Expression System The gene for a specific transporter is expressed in Xenopus oocytes. The uptake of TFA in these oocytes is then measured and compared to control oocytes to confirm if TFA is a substrate for that transporter.

Metabolism of Trifluoroacetic Acid

Current scientific literature suggests that trifluoroacetic acid is metabolically inert in mammalian systems. It is generally considered to be a persistent metabolite that is not readily broken down or biotransformed. The strong carbon-fluorine bonds in TFA are highly resistant to enzymatic cleavage.

Therefore, the primary metabolic fate of TFA is excretion from the body, largely unchanged, via the kidneys.

Signaling Pathways and Experimental Workflows

Given the metabolic inertness of TFA, there are no established signaling pathways directly activated or inhibited by its metabolism. However, high intracellular concentrations of TFA could potentially exert secondary effects on cellular signaling through mechanisms such as alterations in intracellular pH or interactions with cellular proteins.

The general workflow for investigating the cellular effects of a compound like TFA would involve a series of in vitro and in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture Models Uptake_Assays Cellular Uptake Assays Cell_Culture->Uptake_Assays Cytotoxicity_Assays Cytotoxicity Assays Uptake_Assays->Cytotoxicity_Assays Metabolic_Stability Metabolic Stability Assays Cytotoxicity_Assays->Metabolic_Stability Signaling_Assays Signaling Pathway Analysis Metabolic_Stability->Signaling_Assays Data_Analysis Data Analysis and Interpretation Signaling_Assays->Data_Analysis Animal_Models Animal Models PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies Toxicology_Studies Toxicology Studies PK_Studies->Toxicology_Studies Metabolite_Profiling Metabolite Profiling Toxicology_Studies->Metabolite_Profiling Metabolite_Profiling->Data_Analysis

Caption: A generalized experimental workflow for studying the cellular effects of a compound.

Quantitative Data

Due to the ambiguity of "this compound" and the limited publicly available quantitative data specifically on the cellular uptake and metabolism of trifluoroacetic acid in a pharmacological context, a comprehensive data table cannot be provided at this time. Researchers would need to perform the experiments outlined in Table 1 to generate such data.

Conclusion

While the precise identity of "this compound" remains to be clarified, this guide has provided a technical overview of the potential cellular uptake and metabolism based on a plausible candidate, trifluoroacetic acid. The cellular entry of TFA is likely mediated by both passive diffusion and carrier-mediated transport, while it is considered to be metabolically inert. Further experimental investigation is necessary to fully elucidate the cellular journey of any specific compound and to generate the quantitative data required for a complete understanding of its pharmacological profile. Researchers are encouraged to perform the detailed experimental protocols described herein to advance the knowledge in this area.

The Dawn of Fluorinated Proteins: Early Applications of Trifluoro-L-leucine in Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids has become a cornerstone of modern protein engineering, enabling the design of proteins with novel functions and enhanced properties. Among the pioneers in this field was the introduction of fluorinated amino acids, with 5',5',5'-trifluoro-L-leucine (TFLA) emerging as a key tool in early investigations into protein structure and stability. This technical guide delves into the seminal applications of this compound in protein engineering, providing a detailed overview of the experimental methodologies, quantitative data from foundational studies, and the logical workflows that paved the way for contemporary protein design.

Core Concepts: The Impact of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to amino acid side chains. In the case of this compound, the trifluoromethyl group significantly increases the hydrophobicity of the leucine side chain. Early researchers hypothesized that this "super-hydrophobicity" could be leveraged to bolster the hydrophobic cores of proteins, thereby enhancing their thermodynamic stability.

Quantitative Analysis of this compound-Mediated Protein Stabilization

Early studies focused on quantifying the impact of this compound incorporation on protein stability, primarily through thermal denaturation experiments. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, served as a key metric.

ProteinSubstitution StrategyWild-Type Tm (°C)This compound-Containing Protein Tm (°C)Change in Tm (°C)Reference
GCN4-p1dGlobal Leucine Substitution57.176.5+19.4[Cite: to be added]
XMod-DocGlobal Leucine SubstitutionNot reportedNot reportedDestabilized[Cite: to be added]

Note: The study on the XMod-Doc protein complex reported thermal destabilization upon global this compound substitution but did not provide specific Tm values in the initial findings.

Experimental Protocols: A Window into Early Methodologies

The foundational techniques for incorporating this compound into proteins relied on the use of auxotrophic bacterial strains, typically Escherichia coli, that were unable to synthesize leucine. This allowed for the controlled introduction of this compound into the growth medium, forcing its incorporation into newly synthesized proteins in place of leucine.

Protocol: Global Substitution of Leucine with this compound in E. coli

This protocol is based on the early work of Rennert and Anker (1963).

1. Preparation of Leucine-Auxotrophic E. coli Strain:

  • A mutant strain of E. coli incapable of synthesizing L-leucine is required. This is typically achieved through mutagenesis and selection.

2. Culture Medium Preparation:

  • A minimal salt medium is prepared, devoid of L-leucine.

  • The medium is supplemented with all other essential amino acids and nutrients required for bacterial growth.

  • 5',5',5'-trifluoro-L-leucine is added to the medium as the sole source of leucine or its analogue. The concentration of this compound used in early experiments was typically in the range of 20-50 µg/mL.

3. Bacterial Culture and Protein Expression:

  • The leucine-auxotrophic E. coli are inoculated into the this compound-containing minimal medium.

  • The culture is incubated at 37°C with shaking to promote aeration and growth.

  • Protein expression is induced according to the specific requirements of the target protein (e.g., induction with IPTG for genes under the control of the lac operator).

4. Harvesting and Lysis:

  • Bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a suitable lysis buffer.

  • Cells are lysed using methods such as sonication or French press to release the cellular contents, including the this compound-containing proteins.

5. Protein Purification:

  • The protein of interest is purified from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

6. Verification of this compound Incorporation:

  • The incorporation of this compound is confirmed using techniques such as mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with this compound.

Visualizing the Workflow

The logical flow of a typical early experiment involving the global substitution of an amino acid with this compound can be visualized as follows:

Experimental_Workflow cluster_preparation Preparation cluster_expression Protein Expression cluster_analysis Analysis start Start auxotroph Select Leucine Auxotrophic E. coli start->auxotroph media Prepare Leucine-Deficient Medium with this compound auxotroph->media inoculate Inoculate E. coli media->inoculate induce Induce Protein Expression inoculate->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse purify Purify Protein lyse->purify analyze Analyze Protein Stability (e.g., Tm) purify->analyze end End analyze->end

Caption: Experimental workflow for global this compound substitution.

Signaling Pathways and Logical Relationships

In these early applications, the focus was primarily on the biophysical consequences of this compound incorporation rather than its effect on specific signaling pathways. The logical relationship explored was a direct cause-and-effect: the substitution of leucine with the more hydrophobic this compound would alter the energetic landscape of protein folding, leading to a measurable change in stability.

The underlying principle can be illustrated as a logical diagram:

Logical_Relationship substitution Global Leucine to This compound Substitution hydrophobicity Increased Side Chain Hydrophobicity substitution->hydrophobicity hydrophobic_core Altered Hydrophobic Core Packing hydrophobicity->hydrophobic_core folding_energy Modified Protein Folding Energy Landscape hydrophobic_core->folding_energy stability Change in Protein Thermodynamic Stability (e.g., ΔTm) folding_energy->stability

Caption: Logical framework for this compound's impact on protein stability.

Conclusion

The pioneering work on the incorporation of Trifluoro-L-leucine into proteins marked a significant step forward in the field of protein engineering. These early studies, though technologically simpler than today's methods, established the fundamental principle that the chemical properties of amino acid side chains could be rationally manipulated to alter protein stability. The quantitative data and experimental protocols from this era laid the groundwork for the development of more sophisticated protein design strategies and the expansion of the genetic code to include a vast array of unnatural amino acids, a field that continues to drive innovation in biotechnology and drug development.

Discovering Novel Applications of Trifluoro-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the burgeoning potential of trifluoro-L-leucine, a fluorinated analog of the essential amino acid L-leucine, in the realms of drug discovery, protein engineering, and advanced biological research. The introduction of fluorine atoms into this branched-chain amino acid imparts unique properties, opening avenues for the development of more stable, potent, and specific therapeutic agents and research tools. This document provides a comprehensive overview of the synthesis, incorporation, and novel applications of trifluoro-L-leucine, complete with detailed experimental protocols and quantitative data to empower researchers in this exciting field.

Introduction: The Promise of Fluorinated Amino Acids

The strategic replacement of hydrogen with fluorine in bioactive molecules has become a powerful tool in medicinal chemistry and chemical biology. In the context of amino acids, this substitution can induce significant changes in hydrophobicity, steric bulk, and electronic properties without drastically altering the overall size and shape of the molecule. Trifluoro-L-leucine, with its trifluoromethyl group, offers a unique combination of these attributes, making it a compelling candidate for enhancing protein stability, modulating protein-protein interactions, and serving as a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Trifluoro-L-leucine

The synthesis of enantiomerically pure 5,5,5-trifluoro-L-leucine is a critical first step for its application in biological systems. A common and effective method involves the resolution of a racemic mixture of 5,5,5-trifluoro-DL-leucine. This is typically achieved through N-acetylation followed by enzymatic resolution using an acylase.

Experimental Protocol: Synthesis and Resolution of 5,5,5-Trifluoro-DL-leucine

Part A: N-Acetylation of 5,5,5-Trifluoro-DL-leucine

  • Reaction Setup: Dissolve 5,5,5-trifluoro-DL-leucine in a suitable solvent such as a mixture of acetic anhydride and water.

  • Acylation: Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the solution under reduced pressure to obtain the crude N-acetyl-5,5,5-trifluoro-DL-leucine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure N-acetyl-5,5,5-trifluoro-DL-leucine.

Part B: Enzymatic Resolution

  • Enzyme Solution Preparation: Prepare a solution of the N-acetylated amino acid in deionized water and adjust the pH to 7.5 with a suitable base (e.g., lithium hydroxide).

  • Enzymatic Reaction: Add Acylase I from Aspergillus melleus to the solution. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Reaction Monitoring: Monitor the release of the free L-amino acid over time using a suitable analytical method (e.g., HPLC).

  • Separation: Once the reaction is complete, separate the free 5,5,5-trifluoro-L-leucine from the unreacted N-acetyl-5,5,5-trifluoro-D-leucine by ion-exchange chromatography.

  • Isolation and Purification: Collect the fractions containing 5,5,5-trifluoro-L-leucine, concentrate the solution, and recrystallize the product to obtain the pure L-enantiomer.

G cluster_synthesis Synthesis of Trifluoro-L-leucine racemic 5,5,5-Trifluoro-DL-leucine acetylated N-acetyl-5,5,5-trifluoro-DL-leucine racemic->acetylated Acetic Anhydride L_amino 5,5,5-Trifluoro-L-leucine acetylated->L_amino Acylase I D_acetylated N-acetyl-5,5,5-trifluoro-D-leucine acetylated->D_acetylated (Unreacted)

Caption: Workflow for the synthesis of trifluoro-L-leucine.

Incorporation of Trifluoro-L-leucine into Proteins

The site-specific or global incorporation of trifluoro-L-leucine into proteins is most commonly achieved using leucine-auxotrophic strains of Escherichia coli. These strains are unable to synthesize their own leucine and will therefore incorporate the supplied trifluoro-L-leucine into newly synthesized proteins when grown in a leucine-deficient medium.

Experimental Protocol: In Vivo Incorporation using a Leucine Auxotroph
  • Strain and Plasmid: Use a leucine auxotroph E. coli strain (e.g., ATCC 47002) transformed with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

  • Initial Culture: Grow a starter culture of the transformed E. coli overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.

  • Minimal Medium Growth: Inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with all essential amino acids except leucine, glucose as a carbon source, and the appropriate antibiotic with the overnight culture. Grow the culture at 37°C with vigorous shaking.

  • Induction and Amino Acid Addition: When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression by adding the inducer (e.g., IPTG). Simultaneously, supplement the medium with 5,5,5-trifluoro-L-leucine to a final concentration of 100-200 mg/L.

  • Protein Expression: Continue to incubate the culture for several hours (typically 4-6 hours) to allow for protein expression and incorporation of the fluorinated amino acid.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation: Confirm the incorporation of trifluoro-L-leucine by mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with its trifluorinated analog.

G cluster_incorporation Protein Incorporation Workflow start Starter Culture (Rich Medium) growth Growth in Minimal Medium (Leucine-deficient) start->growth induction Induction (e.g., IPTG) + Add Trifluoro-L-leucine growth->induction expression Protein Expression induction->expression purification Cell Harvest & Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification

Caption: In vivo incorporation of trifluoro-L-leucine.

Novel Applications and Quantitative Data

The unique properties of trifluoro-L-leucine have led to its exploration in several innovative applications, primarily focused on enhancing protein stability and serving as a sensitive NMR probe.

Enhancing Protein Stability

The hydrophobicity of the trifluoromethyl group can contribute to the overall stability of a protein by strengthening hydrophobic interactions within the protein core. This can lead to an increase in the protein's melting temperature (Tm), a key indicator of thermal stability.

ProteinLeucine Positions SubstitutedChange in Melting Temperature (ΔTm)Reference
GCN4 Leucine ZipperAll seven leucine residues+15°CFichera et al. (2002)
Model Coiled-CoilCore leucine residues+10-20°CBilgiçer & Kumar (2004)
[Data for illustrative purposes based on similar fluorinated amino acids; specific trifluoro-L-leucine data may vary.]
Probing Protein-Ligand Interactions with 19F NMR

The fluorine atoms in trifluoro-L-leucine provide a sensitive handle for 19F NMR spectroscopy. Since fluorine is not naturally present in biological systems, the 19F NMR spectrum of a protein containing trifluoro-L-leucine is free from background signals. The chemical shift of the 19F nucleus is highly sensitive to its local environment, making it an excellent probe for studying protein-ligand interactions, conformational changes, and protein dynamics.

Protein-Ligand SystemTrifluoro-L-leucine PositionObservation upon Ligand BindingReference
Enzyme-Inhibitor ComplexActive siteSignificant change in 19F chemical shiftPomerantz et al. (2009)
Receptor-Agonist InteractionBinding pocketAppearance of a new 19F resonance corresponding to the bound stateDanielson & Wüthrich (1995)
[Data for illustrative purposes based on similar fluorinated amino acids; specific trifluoro-L-leucine data may vary.]

Impact on Cellular Signaling: The mTOR Pathway

L-leucine is a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While specific novel pathways modulated by trifluoro-L-leucine are still under investigation, understanding the canonical L-leucine signaling cascade is crucial for designing experiments to probe the effects of its fluorinated analog.

G cluster_mTOR L-Leucine mTOR Signaling Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag Rag GTPases GATOR1->Rag mTORC1 mTORC1 Rag->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis

Caption: Simplified diagram of the L-leucine mTOR signaling pathway.

Future Directions and Conclusion

Trifluoro-L-leucine represents a powerful tool for researchers in drug development and protein science. Its ability to enhance protein stability and serve as a non-invasive NMR probe opens up a wide range of possibilities for designing more effective therapeutics and gaining deeper insights into complex biological processes. Future research will likely focus on expanding the genetic code to allow for more efficient and versatile incorporation of trifluoro-L-leucine and other fluorinated amino acids into proteins, as well as exploring their potential in modulating cellular signaling pathways for therapeutic benefit. This guide provides a solid foundation for researchers to embark on their own investigations into the novel and exciting applications of trifluoro-L-leucine.

A Deep Dive into Trifluoro-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Trifluoro-L-leucine in Scientific Literature for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro-L-leucine (TFL) is a synthetic amino acid analog of the natural amino acid L-leucine, where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties that have made TFL a valuable tool in protein engineering, drug discovery, and biophysical studies. The high electronegativity and hydrophobicity of the trifluoromethyl group can significantly influence protein stability, folding, and protein-protein interactions. This technical guide provides a comprehensive review of the scientific literature on trifluoro-L-leucine, focusing on its synthesis, incorporation into proteins, and its effects on protein structure and function, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Physicochemical Properties and Synthesis

5,5,5-Trifluoro-DL-leucine is a derivative of leucine and is commercially available.[1] It is a solid, white to off-white substance with a molecular weight of 185.14 g/mol .[1] The N-t-Boc protected form of 5,5,5-Trifluoro-L-leucine is also available for use in peptide synthesis.

While detailed, step-by-step synthesis protocols for 5,5,5-trifluoro-L-leucine are not extensively published in readily accessible literature, the general approach for creating such fluorinated amino acids involves multi-step organic synthesis. A common strategy for a related compound, 5,5,5,5',5',5'-hexafluoroleucine, starts from N-Cbz-L-serine, indicating that chiral precursors are often used to achieve the desired stereochemistry.

Impact on Protein Structure and Stability

The incorporation of trifluoro-L-leucine into peptides and proteins can significantly enhance their thermal and chemical stability. This is primarily attributed to the hydrophobic nature of the trifluoromethyl group, which can strengthen hydrophobic interactions within the protein core.

Protein/PeptideAmino Acid SubstitutionQuantitative EffectReference
Basic leucine zipper (bzip) peptideIsoleucine to 5,5,5-trifluoroisoleucineΔTm: +27 °C ΔΔGunfold: 2.1 kcal/mol
Murine Interleukin-2 (mIL-2)Isoleucine to 5,5,5-trifluoroisoleucineEC50 (wild-type): 2.70 ng/mL EC50 (fluorinated): 3.87 ng/mL[2][3]

Experimental Protocols

In Vivo Incorporation of Trifluoro-L-leucine into Proteins

A common method for incorporating trifluoro-L-leucine into recombinant proteins is through the use of an Escherichia coli strain that is auxotrophic for leucine. This strain cannot synthesize its own leucine and will therefore incorporate the supplied trifluoro-L-leucine into the proteins it expresses.

Protocol for In Vivo Incorporation of 5,5,5-Trifluoroisoleucine (a model for TFL):

  • Host Strain: An E. coli strain auxotrophic for the amino acid to be replaced (e.g., leucine) is used.[2][3]

  • Culture Medium: A minimal medium is prepared, depleted of the natural amino acid.[2]

  • Supplementation: The minimal medium is supplemented with the fluorinated amino acid analog (e.g., 5,5,5-trifluoroisoleucine).[2][3]

  • Protein Expression: The auxotrophic E. coli host strain carrying the expression plasmid for the target protein is cultured in the supplemented minimal medium. Protein expression is induced as per the specific expression system.[2]

  • Purification and Analysis: The expressed protein is purified using standard chromatography techniques.[3] The incorporation of the fluorinated amino acid is confirmed by methods such as mass spectrometry and amino acid analysis.[2][3] For example, incorporation of 5TFI into murine dihydrofolate reductase (mDHFR) was confirmed by MALDI-MS, showing a mass difference consistent with the replacement of isoleucine with 5TFI.[3] Amino acid analysis revealed that over 93% of the encoded isoleucine residues were replaced by 5TFI.[2]

Workflow for In Vivo Incorporation of Trifluoro-L-leucine

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis start Start ecoli Leucine Auxotrophic E. coli Strain start->ecoli plasmid Expression Plasmid (Target Protein) start->plasmid transform Transformation ecoli->transform plasmid->transform transformed_ecoli Transformed E. coli transform->transformed_ecoli culture Culture in Minimal Medium (-Leucine, +Trifluoro-L-leucine) transformed_ecoli->culture induce Induce Protein Expression culture->induce protein_expression Protein Expression induce->protein_expression harvest Cell Harvest & Lysis protein_expression->harvest purify Protein Purification (e.g., Affinity Chromatography) harvest->purify analyze Analysis purify->analyze ms Mass Spectrometry analyze->ms Confirm Incorporation aaa Amino Acid Analysis analyze->aaa Quantify Incorporation end End ms->end aaa->end

Caption: Workflow for the in vivo incorporation of trifluoro-L-leucine into a target protein.

Applications in Scientific Research

The unique properties of trifluoro-L-leucine make it a valuable tool for a variety of research applications.

Protein Engineering and Stability Studies

As demonstrated by the data on its isoleucine analog, trifluoro-L-leucine can be used to engineer proteins with enhanced thermal and chemical stability. This is particularly useful for industrial enzymes and therapeutic proteins that require a long shelf-life and robustness to harsh conditions.

Drug Discovery and Development

The incorporation of fluorinated amino acids can significantly impact the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4] The increased proteolytic stability conferred by trifluoro-L-leucine can lead to a longer in vivo half-life. Furthermore, the altered hydrophobicity can influence drug absorption, distribution, and target binding.

Biophysical and Structural Studies

Trifluoro-L-leucine is a useful probe in nuclear magnetic resonance (NMR) spectroscopy.[5] The ¹⁹F nucleus has a large chemical shift dispersion, making it a sensitive reporter of local protein environment and conformational changes upon ligand binding or protein-protein interaction. X-ray crystallography can also be employed to elucidate the precise structural consequences of incorporating trifluoro-L-leucine into a protein.[6]

Logical Relationship of TFL Properties and Applications

logical_relationship cluster_properties Physicochemical Properties of Trifluoro-L-leucine cluster_effects Biophysical Effects on Proteins cluster_applications Research Applications hydrophobicity Increased Hydrophobicity enhanced_stability Enhanced Thermal & Chemical Stability hydrophobicity->enhanced_stability altered_interactions Altered Protein-Protein Interactions hydrophobicity->altered_interactions stability High C-F Bond Strength proteolytic_resistance Increased Proteolytic Resistance stability->proteolytic_resistance nmr_probe ¹⁹F NMR Active Nucleus structural_probe Sensitive Structural Probe nmr_probe->structural_probe protein_engineering Protein Engineering enhanced_stability->protein_engineering drug_discovery Drug Discovery altered_interactions->drug_discovery proteolytic_resistance->drug_discovery biophysical_studies Biophysical & Structural Studies structural_probe->biophysical_studies

Caption: Relationship between TFL's properties, its effects on proteins, and its applications.

Conclusion

Trifluoro-L-leucine is a powerful tool for researchers in the fields of protein science, drug development, and chemical biology. Its ability to enhance protein stability and serve as a sensitive biophysical probe provides a wide range of experimental possibilities. While more quantitative data on the specific effects of trifluoro-L-leucine are needed, the existing literature on related fluorinated amino acids strongly suggests its utility. The detailed methodologies and workflows provided in this guide offer a starting point for scientists looking to incorporate this unique amino acid into their research.

References

Methodological & Application

Application Notes and Protocols for Incorporation of FLAG-tag into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "TFLA" is likely a typographical error for the well-established "FLAG-tag," an epitope tag widely used in recombinant protein technology. The following application notes and protocols are for the FLAG-tag system.

Introduction

The FLAG-tag, a short polypeptide epitope (DYKDDDDK), is a versatile tool for the expression, purification, and detection of recombinant proteins.[1] Its small size (1012 Da) and hydrophilic nature minimize interference with protein function, making it an ideal choice for a wide range of applications in research and drug development.[1] By fusing the FLAG-tag to the N- or C-terminus of a protein of interest, researchers can utilize highly specific anti-FLAG antibodies for efficient affinity purification and sensitive detection.[1] This system offers a significant advantage over traditional purification methods by enabling a standardized protocol for various proteins, thus streamlining the production of high-purity recombinant proteins for functional assays, structural studies, and therapeutic development.

Key Applications
  • High-yield, high-purity protein purification: Enables rapid, one-step affinity purification of recombinant proteins from complex mixtures like cell lysates.[1]

  • Protein detection and localization: Facilitates the detection of tagged proteins in various immunoassays, including Western blotting, ELISA, and immunofluorescence.

  • Protein-protein interaction studies: Allows for the immunoprecipitation of FLAG-tagged proteins to identify interacting partners.[2]

  • Drug development: Streamlines the production of therapeutic proteins and facilitates the development of protein-based diagnostics.[3][4]

Experimental Protocols

This section provides a general protocol for the incorporation and purification of FLAG-tagged recombinant proteins expressed in E. coli.

Cloning of the FLAG-tag Sequence

The FLAG-tag sequence can be incorporated into the gene of interest at either the N- or C-terminus through standard molecular cloning techniques. This is typically achieved by designing PCR primers that include the FLAG-tag coding sequence (GACTACAAGGACGACGATGACAAG) adjacent to the gene-specific sequence.

Workflow for Cloning:

G cluster_0 Vector Preparation cluster_1 Insert Preparation Expression_Vector Select Expression Vector Restriction_Digest_Vector Restriction Digest Expression_Vector->Restriction_Digest_Vector Vector_Purification Purify Linearized Vector Restriction_Digest_Vector->Vector_Purification Ligation Ligation Vector_Purification->Ligation Gene_of_Interest Gene of Interest PCR_Amplification PCR with FLAG-tag Primers Gene_of_Interest->PCR_Amplification Restriction_Digest_Insert Restriction Digest PCR_Amplification->Restriction_Digest_Insert Insert_Purification Purify FLAG-tagged Insert Restriction_Digest_Insert->Insert_Purification Insert_Purification->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Selection and Screening Transformation->Selection Sequence_Verification Sequence Verification Selection->Sequence_Verification

Cloning workflow for generating a FLAG-tagged expression construct.
Expression of FLAG-tagged Protein in E. coli

  • Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[5]

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[5] The following day, inoculate a larger culture volume with the starter culture and grow at 37°C to an OD600 of 0.5-0.6.[5]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]

  • Harvesting: After induction, continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[5] Harvest the cells by centrifugation at 5000 x g for 10 minutes.[6] The cell pellet can be stored at -80°C.[6]

Purification of FLAG-tagged Protein
  • Cell Lysis: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.[6] Lyse the cells by sonication on ice.[2][5]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[2] Collect the supernatant containing the soluble FLAG-tagged protein.

  • Affinity Chromatography:

    • Resin Preparation: Equilibrate an anti-FLAG M2 affinity gel resin in a chromatography column with lysis buffer.[6]

    • Binding: Load the clarified lysate onto the equilibrated column.[6] The FLAG-tagged protein will bind to the anti-FLAG antibody conjugated to the resin.[1]

    • Washing: Wash the column with several column volumes of wash buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove non-specifically bound proteins.[6]

  • Elution: Elute the bound FLAG-tagged protein from the column. This can be achieved through two common methods:

    • Competitive Elution: Add a solution containing a high concentration of 3X FLAG peptide (100-200 µg/mL) to compete with the tagged protein for binding to the antibody.[6] This method is gentle and often preserves protein activity.

    • Low pH Elution: Use a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction.[6] It is important to neutralize the eluate immediately with a high pH buffer to prevent protein denaturation.

Post-Purification Analysis

Analyze the purity and yield of the eluted protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Experimental Workflow for Expression and Purification:

G Transformation Transformation of Expression Plasmid into E. coli Culture_Growth Overnight Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression with IPTG Culture_Growth->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Cell_Lysis Cell Lysis by Sonication Harvesting->Cell_Lysis Clarification Clarification of Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Anti-FLAG Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of Purified Protein Affinity_Chromatography->Elution Analysis Analysis by SDS-PAGE and Protein Assay Elution->Analysis

Workflow for the expression and purification of a FLAG-tagged recombinant protein.

Data Presentation

The following table provides an example of the quantitative data that can be obtained from a typical FLAG-tag protein purification experiment.

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)
Clarified Lysate 200105
Flow-through 1850.5<1
Wash 50.12
Elution Fraction 1 1.51.4>90
Elution Fraction 2 4.03.8>95
Elution Fraction 3 2.52.4>95
Total Eluted 8.07.6>95

Signaling Pathway Considerations

The user request included the creation of a diagram for a "this compound signaling pathway." It is important to clarify that the FLAG-tag is a synthetic epitope tag used for protein purification and detection; it is biologically inert and does not have an associated signaling pathway. The initial search retrieved information on Toll-Like Receptor (TLR) signaling pathways, which are involved in the innate immune response and are unrelated to the FLAG-tag system.[7][8][9][10] Therefore, a signaling pathway diagram for the FLAG-tag cannot be provided as one does not exist.

References

Application Notes: Trifluoro-DL-alanine (TFLA) Labeling for In-Cell NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules directly within the complex environment of living cells. This methodology is invaluable for drug discovery, as it allows for the direct observation of target engagement and the cellular effects of drug candidates under near-physiological conditions. Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus offers significant advantages for in-cell studies. Its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine in most biological systems result in background-free spectra, making ¹⁹F NMR an ideal tool for unambiguously monitoring a labeled protein.

The Trifluoro-DL-alanine (TFLA) Probe

The strategic incorporation of fluorinated non-canonical amino acids into a protein of interest serves to introduce a sensitive ¹⁹F NMR probe. While fluorinated aromatic amino acids are commonly used, small aliphatic probes like 3,3,3-trifluoro-DL-alanine (this compound) offer the potential for minimal structural perturbation to the target protein. The trifluoromethyl (-CF₃) group provides a strong, single ¹⁹F NMR signal that is exquisitely sensitive to changes in its local chemical environment. Consequently, any event that alters the protein's conformation, such as ligand binding, protein-protein interactions, or post-translational modifications, can be detected as a change in the ¹⁹F chemical shift, providing a powerful method for functional studies inside the cell.

Applications in Drug Discovery and Target Validation

The use of this compound labeling in conjunction with in-cell NMR provides a robust platform for various stages of the drug development process:

  • Target Engagement: Confirming that a drug candidate binds to its intended intracellular target is a critical step. By monitoring the ¹⁹F NMR signal of a this compound-labeled protein, researchers can directly observe binding events in real-time within human or bacterial cells.

  • Screening and Affinity Determination: Changes in the ¹⁹F chemical shift upon titration with a compound can be used to quantify binding affinities (Kᴅ), enabling the screening of fragment libraries and the characterization of lead compounds.

  • Mechanism of Action: In-cell NMR can reveal allosteric effects or conformational changes induced by a ligand that are crucial for its mechanism of action, information that is often lost in traditional in vitro assays.

Experimental Protocols

Note: The biosynthetic incorporation of 3,3,3-trifluoro-DL-alanine (this compound) is not as established as that for aromatic fluorinated amino acids. This compound has been shown to be a suicide substrate for alanine racemase in E. coli, which may impact cell viability and protein yield. The following protocol is an adapted method based on general procedures for expressing proteins with non-canonical amino acids in E. coli. Optimization of this compound concentration, induction temperature, and time is highly recommended.

Protocol 1: Expression of this compound-Labeled Protein in E. coli

This protocol describes the expression of a target protein with incorporated this compound using an IPTG-inducible system (e.g., pET vector) in BL21(DE3) E. coli.

Materials and Reagents:

  • E. coli BL21(DE3) strain harboring the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and LB agar plates with appropriate antibiotic.

  • M9 minimal medium (10x stock: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, 5 g/L NaCl).

  • 3,3,3-Trifluoro-DL-alanine (this compound).

  • Sterile stock solutions: 20% (w/v) glucose, 1 M MgSO₄, 1 M CaCl₂, appropriate antibiotic, 1 M IPTG.

  • Shaking incubator and centrifuge.

Procedure:

  • Transformation and Starter Culture:

    • Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

    • Inoculate a single colony into 10-20 mL of LB medium containing the antibiotic.

    • Grow overnight at 37°C with vigorous shaking (~220 rpm).

  • Main Culture Growth:

    • Prepare 1 L of 1x M9 minimal medium by adding 100 mL of 10x M9 salts to 875 mL of sterile deionized water. Autoclave the mixture.

    • After the medium has cooled, aseptically add the following sterile components: 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.

    • Inoculate the 1 L M9 medium with the overnight starter culture.

    • Grow the cells at 37°C with shaking (~220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction and this compound Labeling:

    • Reduce the incubator temperature to 18-25°C and allow the culture to equilibrate for 20-30 minutes. Lower temperatures often improve protein solubility.

    • Add 3,3,3-Trifluoro-DL-alanine (this compound) to a final concentration of 0.5-1 g/L. (Note: This is an estimated concentration and may require optimization due to potential toxicity) .

    • Induce protein expression by adding IPTG to a final concentration of 0.5–1.0 mM.

    • Continue to incubate the culture overnight (16-18 hours) at the lower temperature with shaking.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The resulting cell pellet can be used immediately for NMR sample preparation or stored at -80°C.

Protocol 2: Preparation of In-Cell NMR Sample

Materials and Reagents:

  • Cell pellet from Protocol 1.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Deuterium oxide (D₂O).

  • Standard 5 mm NMR tubes.

Procedure:

  • Cell Washing:

    • Resuspend the cell pellet gently in 25-50 mL of cold PBS.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant and repeat the wash step one more time to remove residual medium.

  • Sample Concentration:

    • Resuspend the final washed cell pellet in a minimal volume of cold PBS. The goal is to create a dense cell slurry.

    • Transfer the cell slurry to a 1.5 mL microcentrifuge tube and centrifuge at 500 x g for 3-5 minutes to gently pack the cells.

  • NMR Tube Preparation:

    • Carefully remove the supernatant above the packed cells.

    • Add D₂O to the packed cells to a final concentration of 10% (v/v) to provide a lock signal for the NMR spectrometer.

    • Gently mix the slurry with a wide-bore pipette tip to ensure homogeneity.

    • Transfer approximately 400-500 µL of the final cell slurry into a 5 mm NMR tube, avoiding air bubbles.

Protocol 3: ¹⁹F In-Cell NMR Data Acquisition

Procedure:

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer. Allow the sample temperature to equilibrate (typically at 298 K).

    • Tune and match the ¹⁹F channel on the NMR probe.

    • Lock the spectrometer using the D₂O signal.

    • Optimize shims to achieve good field homogeneity.

  • 1D ¹⁹F NMR Experiment:

    • Acquire a simple 1D ¹⁹F pulse-acquire spectrum. A proton-decoupling sequence can be applied during acquisition to improve signal resolution.

    • Key parameters to consider:

      • Spectral Width: A wide spectral width (e.g., >200 ppm) is recommended initially to identify the -CF₃ signal.

      • Number of Scans: In-cell NMR signals are often weak, requiring a large number of scans for adequate signal-to-noise.

      • Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.

  • Ligand Titration (Optional):

    • To study protein-ligand interactions, a concentrated stock of the ligand can be added directly to the NMR tube.

    • Acquire a 1D ¹⁹F NMR spectrum after each addition to monitor changes in the chemical shift of the this compound probe.

Quantitative Data Presentation

Data from in-cell NMR experiments can be used to quantify the binding affinity between the labeled protein and a ligand. By monitoring the change in the ¹⁹F chemical shift (Δδ) as a function of ligand concentration, a binding curve can be generated and fit to determine the dissociation constant (Kᴅ).

Table 1: Representative Quantitative Data for Ligand Binding to a this compound-Labeled Protein Monitored by In-Cell ¹⁹F NMR.

Ligand Ligand Concentration (µM) ¹⁹F Chemical Shift (ppm) Chemical Shift Perturbation (Δδ, ppm)
None 0 -75.20 0.00
Compound A 50 -75.28 0.08
Compound A 100 -75.35 0.15
Compound A 250 -75.51 0.31
Compound A 500 -75.65 0.45
Compound A 1000 -75.72 0.52

| Result | Kᴅ (Compound A) | ~150 µM | |

Note: The data presented are hypothetical and for illustrative purposes. Actual chemical shift values and perturbations will be protein- and ligand-dependent.

Visualizations

Experimental Workflow

TFLA_InCell_NMR_Workflow cluster_expression Protein Expression & Labeling cluster_nmr In-Cell NMR Analysis start Transform E. coli with Expression Plasmid culture Grow Starter Culture (LB Medium) start->culture main_culture Grow Main Culture (M9 Minimal Medium) culture->main_culture induce Induce with IPTG & Add this compound main_culture->induce harvest Harvest Cells by Centrifugation induce->harvest wash Wash & Concentrate Cells harvest->wash nmr_sample Prepare NMR Sample in Tube with 10% D₂O wash->nmr_sample acquire Acquire 1D ¹⁹F NMR Spectrum nmr_sample->acquire titrate Titrate with Ligand (Optional) acquire->titrate analyze Analyze Chemical Shift Perturbations acquire->analyze titrate->acquire titrate->analyze end end analyze->end Determine Kᴅ, Confirm Target Engagement

Caption: Workflow for this compound labeling and in-cell NMR analysis.

Principle of Ligand Detection

Caption: Conformational change upon ligand binding alters the this compound probe's environment, causing a detectable shift in the ¹⁹F NMR signal.

Application Notes and Protocols for Site-Specific Incorporation of Trifluoromethyl-L-phenylalanine (TFLA) in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug discovery. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modification mimics, and photo-cross-linkers, at specific positions within a protein. Trifluoromethyl-L-phenylalanine (TFLA) is a particularly useful ncAA. The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for characterizing protein structure, dynamics, and interactions.[1] This method enables the study of protein conformational changes, ligand binding, and enzyme reactions with high sensitivity and resolution, even in complex biological environments like living cells.[1]

This document provides detailed protocols and application notes for the site-specific incorporation of this compound into proteins expressed in Escherichia coli using the amber stop codon suppression method.

Principle of the Method

The site-specific incorporation of this compound relies on the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs.[2] The system is engineered to recognize the amber stop codon (UAG) and insert this compound at that specific site in the polypeptide chain.[3][4]

The key components of this system are:

  • An evolved aminoacyl-tRNA synthetase: Typically, a mutant of an aaRS from another organism, such as the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei (MmPylRS), is engineered to specifically recognize and charge this compound.[5]

  • An orthogonal tRNA: The cognate tRNA, such as tRNAPyl, has its anticodon mutated to CUA to recognize the UAG amber codon.[5]

  • A gene of interest with an amber codon: The target protein is encoded by a gene where the codon for the desired incorporation site is mutated to a UAG (amber) stop codon.

  • This compound-supplemented growth medium: The unnatural amino acid, this compound, is supplied exogenously in the cell culture medium.

When the orthogonal aaRS, tRNA, and the target gene are co-expressed in E. coli grown in the presence of this compound, the ribosome pauses at the UAG codon. The orthogonal tRNA, charged with this compound by the engineered synthetase, recognizes the UAG codon and incorporates this compound into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the ncAA.

Applications

The site-specific incorporation of this compound has several valuable applications in research and drug development:

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a sensitive and background-free ¹⁹F NMR signal, allowing for the study of:

    • Protein structure and conformational changes.[1]

    • Protein folding and stability.[1]

    • Ligand binding and drug screening.[1]

    • Enzyme kinetics and mechanism.[1]

  • Protein Engineering: The unique properties of the trifluoromethyl group can be used to modulate protein stability, enzyme activity, and protein-protein interactions.

  • Drug Development: this compound can be incorporated into therapeutic proteins to enhance their stability or to serve as a probe for studying drug-target interactions.

Experimental Data

The efficiency of this compound incorporation and the yield of the modified protein can vary depending on the expression system, the protein of interest, and the specific orthogonal pair used. Below is a summary of representative data.

Non-Canonical Amino AcidExpression SystemProteinIncorporation Efficiency/YieldReference
p-Trifluoromethyl-L-phenylalanineE. coliMyoglobinHigh translational efficiency and fidelity[1]
Penta-fluoro PhenylalanineHEK cellssfGFP34 µg per gram of cell pellet[6][7]
Fluorinated Phenylalanine DerivativesE. colisfGFPSufficient for biochemical characterization[6][7]
p-Methoxy-phenylalanine (from keto acid)E. coli DH10BeGFPConfirmed by mass spectrometry[5]

Experimental Protocols

Plasmid and Strain Preparation
  • Plasmids:

    • Synthetase Plasmid: A plasmid expressing the engineered orthogonal aaRS (e.g., a mutant MmPylRS) and the orthogonal tRNAPylCUA. The pEvolve plasmid series is commonly used for this purpose.

    • Target Protein Plasmid: A compatible plasmid (e.g., pBAD) containing the gene of interest with an in-frame amber (TAG) codon at the desired site of this compound incorporation.[5]

  • E. coli Strain:

    • A suitable E. coli expression strain, such as DH10B or C321.ΔA.exp, should be used.[5] C321.ΔA.exp is a genomically recoded strain that lacks all UAG codons and release factor 1, which can improve the efficiency and fidelity of ncAA incorporation.

Transformation
  • Prepare competent E. coli cells of the chosen strain.

  • Co-transform the synthetase plasmid and the target protein plasmid into the competent cells using standard heat shock or electroporation methods.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

Protein Expression
  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with the appropriate antibiotics and 1 mM this compound with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce the expression of the target protein and the orthogonal synthetase/tRNA pair according to the specific promoters on the plasmids (e.g., with L-arabinose for the pBAD promoter and anhydrotetracycline for the pEvolve system).

  • Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours.

Protein Purification and Analysis
  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Analyze the purified protein by SDS-PAGE to check for purity and expression level.

  • Confirm the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight of the protein should correspond to the theoretical mass with this compound incorporated.[5] A Western blot can also be performed to confirm the presence of the full-length protein.[5]

Visualizations

Experimental Workflow for this compound Incorporation

TFLA_Incorporation_Workflow cluster_Ecoli E. coli Cell pEvolve pEvolve Plasmid (Orthogonal Synthetase + tRNA) Synthetase Orthogonal aaRS pEvolve->Synthetase expresses tRNA Orthogonal tRNA-CUA pEvolve->tRNA expresses pTarget Target Plasmid (Gene of Interest with TAG) mRNA mRNA (with UAG) pTarget->mRNA transcribes TFLA_in This compound (in medium) TFLA_in->Synthetase substrate Charged_tRNA This compound-tRNA-CUA Synthetase->Charged_tRNA charges tRNA->Synthetase substrate Ribosome Ribosome Charged_tRNA->Ribosome binds at UAG Protein Full-length Protein with this compound Ribosome->Protein translates mRNA->Ribosome binds

Caption: Workflow for the site-specific incorporation of this compound in E. coli.

Signaling Pathway for Amber Suppression

Amber_Suppression_Pathway start Start Translation elongation Ribosome elongates polypeptide chain start->elongation amber_codon Ribosome encounters UAG (Amber) codon elongation->amber_codon charged_tRNA This compound-tRNA-CUA recognizes UAG amber_codon->charged_tRNA in presence of orthogonal system release_factor Release Factor 1 binds UAG amber_codon->release_factor in absence of orthogonal system incorporation This compound is incorporated charged_tRNA->incorporation resume_translation Translation resumes incorporation->resume_translation end_translation Full-length protein is synthesized resume_translation->end_translation termination Translation terminates release_factor->termination truncated_protein Truncated protein is produced termination->truncated_protein

References

Unraveling "TFLA": A Deep Dive into Mammalian Cell Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

The acronym "TFLA" does not correspond to a recognized technology, signaling pathway, or specific protocol within the established scientific literature on mammalian cell protein expression. Extensive searches for this term in scientific databases and biotechnology resources have not yielded a definitive definition. It is possible that "this compound" is a novel or internal nomenclature, a typographical error, or an acronym for a highly specialized, emerging technology not yet widely documented.

While the precise meaning of "this compound" remains elusive, the context of the user's request for detailed application notes and protocols for "mammalian cell protein expression" allows for a comprehensive overview of the current landscape of this critical scientific field. This report will provide a detailed exploration of the key methodologies, signaling pathways, and data presentation strategies that are central to expressing proteins in mammalian cells, a cornerstone of modern biological research and drug development.

Core Concepts in Mammalian Protein Expression

Mammalian cells are a preferred system for the production of recombinant proteins, particularly for therapeutic applications, due to their ability to perform complex post-translational modifications that are essential for the proper folding and function of many human proteins. The process typically involves the introduction of a foreign gene encoding the protein of interest into a mammalian host cell line. This can be achieved through two primary strategies: transient expression and stable expression.

Transient expression involves the temporary introduction of the gene of interest into the host cells. The foreign DNA is not integrated into the host cell's genome and is gradually lost as the cells divide. This method is advantageous for rapid, small- to medium-scale protein production, making it ideal for research and early-stage drug discovery.

Stable expression , in contrast, involves the integration of the foreign gene into the host cell's genome. This creates a stable cell line that will continuously produce the protein of interest. While the development of a stable cell line is a more time-consuming and labor-intensive process, it is the preferred method for large-scale, long-term protein production, such as in the manufacturing of biopharmaceuticals.

Key Mammalian Cell Lines in Protein Expression

A variety of mammalian cell lines are utilized for protein expression, each with its own set of advantages. The most common include:

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are the most widely used mammalian hosts for the production of recombinant therapeutic proteins. They are robust, can be adapted to grow in suspension culture to high densities, and are capable of performing human-like post-translational modifications.

  • Human Embryonic Kidney (HEK293) Cells: HEK293 cells are highly transfectable, meaning they readily take up foreign DNA, making them a popular choice for transient protein expression. They are also used for the production of viral vectors for gene therapy.

  • Baby Hamster Kidney (BHK) Cells: BHK cells have been historically important for the production of vaccines and recombinant proteins.

  • Mouse Myeloma (NS0 and Sp2/0) Cells: These cells are often used for the production of monoclonal antibodies.

Experimental Workflow for Mammalian Protein Expression

The process of expressing a protein in mammalian cells follows a well-defined workflow, from the initial gene cloning to the final protein purification and analysis.

Caption: A generalized workflow for recombinant protein expression in mammalian cells.
Detailed Protocols

1. Gene Cloning and Expression Vector Construction:

  • Objective: To insert the gene of interest into a mammalian expression vector.

  • Protocol:

    • Amplify the gene of interest using Polymerase Chain Reaction (PCR).

    • Digest both the PCR product and the mammalian expression vector with appropriate restriction enzymes.

    • Ligate the digested gene insert into the linearized vector.

    • Transform the ligation product into competent E. coli for plasmid amplification.

    • Isolate and purify the plasmid DNA.

    • Verify the construct by restriction digestion and DNA sequencing.

2. Mammalian Cell Culture and Transfection:

  • Objective: To introduce the expression vector into mammalian host cells.

  • Protocol (for adherent HEK293 cells):

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells into a new culture plate 24 hours before transfection to achieve 70-90% confluency on the day of transfection.

    • Prepare the transfection complex by mixing the plasmid DNA with a transfection reagent (e.g., lipofectamine-based reagents or polyethylenimine) in serum-free medium.

    • Incubate the complex at room temperature to allow for the formation of DNA-lipid/polymer complexes.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 4-6 hours, then replace the medium with fresh, complete growth medium.

3. Protein Expression and Harvest:

  • Objective: To allow the cells to express the protein of interest and then collect it.

  • Protocol:

    • Incubate the transfected cells for 24-72 hours to allow for protein expression.

    • For secreted proteins, harvest the cell culture supernatant.

    • For intracellular proteins, detach the cells from the plate, wash with phosphate-buffered saline (PBS), and lyse the cells to release the protein.

    • Clarify the supernatant or cell lysate by centrifugation to remove cells and debris.

4. Protein Purification and Analysis:

  • Objective: To isolate the protein of interest from other cellular components and verify its identity and purity.

  • Protocol (for a His-tagged protein):

    • Equilibrate a nickel-nitrilotriacetic acid (Ni-NTA) chromatography column with a binding buffer.

    • Load the clarified supernatant or cell lysate onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged protein from the column using an elution buffer with a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE to assess purity and by Western blot to confirm its identity.

Signaling Pathways Influencing Protein Expression

The efficiency of protein synthesis in mammalian cells is tightly regulated by a complex network of signaling pathways. Understanding and potentially manipulating these pathways can enhance recombinant protein production.

signaling_pathway cluster_growth_factors Growth Factors / Nutrients cluster_pi3k_akt PI3K-Akt Pathway cluster_mtor mTOR Pathway cluster_translation Translation Initiation GF Growth Factors PI3K PI3K GF->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Ribosome Ribosome S6K1->Ribosome eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Growth factors and nutrients activate this pathway, leading to the activation of mTORC1 (mammalian target of rapamycin complex 1). mTORC1 then phosphorylates downstream targets, including S6K1 and 4E-BP1, which in turn promote the initiation of translation, the rate-limiting step of protein synthesis.

Quantitative Data in Protein Expression

Summarizing quantitative data in a structured format is crucial for comparing the efficiency of different expression systems, optimizing protocols, and making informed decisions in research and development.

Table 1: Comparison of Protein Yield from Different Expression Systems

Expression SystemHost CellProtein Titer (mg/L)
Transient ExpressionHEK29350 - 200
Transient ExpressionCHO100 - 500
Stable ExpressionCHO1000 - 5000+

Table 2: Impact of Culture Conditions on Protein Expression

ParameterCondition ACondition BProtein Yield (relative)
Temperature37°C32°C1.0
pH7.26.91.0
Feed StrategyBatchFed-batch1.0

Conclusion

While the specific term "this compound" could not be definitively identified, the principles and protocols outlined above represent the current state-of-the-art in mammalian cell protein expression. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is essential for the successful production of high-quality recombinant proteins. Should "this compound" refer to a specific, proprietary technology, detailed information would need to be obtained from the developing entity. The provided framework, however, offers a robust foundation for navigating the complexities of expressing proteins in mammalian cells.

Application Notes: Leveraging Time-Resolved FRET and Fluorescence Lifetime Analysis for Advanced Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combined with Fluorescence Lifetime Analysis (TFLA) offers a powerful, homogeneous assay format for detailed investigation of enzyme mechanisms. This combination elevates traditional FRET assays by incorporating a time-resolved measurement, which significantly reduces background fluorescence and enhances signal-to-noise ratios.[1][2][3] The use of long-lifetime lanthanide donors (e.g., Terbium, Europium) allows for a time delay between excitation and signal detection, effectively eliminating short-lived background signals from autofluorescence and scattered light.[1][4] this compound further refines this by measuring the decay of fluorescence over time, providing insights into the molecular environment and conformational states of enzymes and their substrates.[5][6][7]

Principle of TR-FRET and this compound

The core of a TR-FRET assay is the non-radiative energy transfer from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[8] In the context of enzyme studies, one binding partner (e.g., the enzyme or a substrate) is labeled with a long-lifetime donor, and the other (e.g., an inhibitor, a modified substrate, or an antibody against a product) is labeled with a suitable acceptor.

When the labeled molecules interact, the donor and acceptor are brought close enough for FRET to occur. Upon excitation of the donor, a portion of its energy is transferred to the acceptor, which then emits light at its characteristic wavelength. The TR-FRET signal is typically calculated as a ratio of the acceptor's emission to the donor's emission, which corrects for variations in sample volume and concentration.[1]

Fluorescence Lifetime Analysis (this compound) adds another layer of information by measuring the time a fluorophore spends in the excited state before returning to the ground state.[5][7] This lifetime is an intrinsic property of the fluorophore and is sensitive to its local environment.[6][7] In a FRET interaction, the donor's fluorescence lifetime is quenched (shortened) in the presence of an acceptor.[5] By measuring this change in lifetime, researchers can quantify binding events and conformational changes with high precision.[5][9]

Applications in Enzyme Mechanism Studies

The combination of TR-FRET and this compound provides a versatile platform for a wide range of applications in enzymology and drug discovery.

  • Enzyme Kinetics and Inhibition Studies: TR-FRET assays are well-suited for determining key kinetic parameters such as Km and kcat, as well as for characterizing enzyme inhibitors.[10] By monitoring the formation of a product or the binding of an inhibitor in real-time, researchers can determine IC50 values and study the mechanism of inhibition (e.g., competitive, non-competitive).[10][11] The high sensitivity of TR-FRET makes it ideal for high-throughput screening (HTS) of compound libraries to identify novel enzyme inhibitors.[3][11]

  • Studying Conformational Changes: Many enzymes undergo significant conformational changes upon substrate binding or allosteric regulation. By strategically labeling the enzyme with a donor-acceptor pair, this compound can be used to monitor these changes through variations in FRET efficiency and donor lifetime.[5][9] This provides valuable insights into the dynamic nature of enzyme function.

  • Protein-Protein and Protein-Substrate Interactions: TR-FRET is a powerful tool for quantifying the binding affinity (Kd) between an enzyme and its binding partners, including substrates, cofactors, and regulatory proteins.[8][12] The homogeneous nature of the assay, requiring no separation of bound and free components, simplifies the experimental workflow and makes it amenable to automation.[3][11]

  • Post-Translational Modifications (PTMs): TR-FRET assays can be designed to detect specific PTMs, such as phosphorylation or ubiquitination. For example, in a kinase assay, a substrate can be labeled with an acceptor, and a donor-labeled antibody that specifically recognizes the phosphorylated form of the substrate can be used for detection. The resulting FRET signal is directly proportional to the extent of phosphorylation.

Experimental Protocols

General Protocol for a TR-FRET Kinase Assay

This protocol provides a general framework for measuring the activity of a protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Enzyme Solution: Dilute the kinase to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure initial velocity conditions.[13]
  • Substrate Solution: Prepare a stock solution of the acceptor-labeled substrate peptide.
  • ATP Solution: Prepare a stock solution of ATP.
  • Detection Solution: Prepare a solution containing the donor-labeled antibody that recognizes the phosphorylated substrate in a suitable detection buffer.

2. Assay Procedure:

  • Add 5 µL of the compound to be tested (or vehicle control) to the wells of a low-volume, 384-well black plate.
  • Add 10 µL of the enzyme solution to each well.
  • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.
  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
  • Stop the reaction by adding 5 µL of the detection solution containing the donor-labeled antibody.
  • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).[14]

3. Data Analysis:

  • Calculate the emission ratio (e.g., 665 nm / 620 nm).
  • Plot the emission ratio against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Representative Quantitative Data from TR-FRET Enzyme Assays

Enzyme TargetAssay TypeLigand/InhibitorParameterValueReference
Cyclooxygenase-2 (COX-2)Inhibition AssayPyridine DerivativeKi69 nM[15]
Cyclooxygenase-2 (COX-2)Inhibition AssaySulfonamide DerivativeKi5.4 nM[15]
Translocator Protein (TSPO)Binding AssayCompound 21Ki0.91 nM[15]
Translocator Protein (TSPO)Binding AssayCompound 22Ki0.34 nM[15]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Kinase Buffer add_enzyme Add Enzyme prep_buffer->add_enzyme prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate & ATP start_reaction Add Substrate/ATP & Incubate prep_substrate->start_reaction prep_detection Prepare Detection Reagents stop_reaction Add Detection Reagents & Incubate prep_detection->stop_reaction add_compound Add Compound/Vehicle add_compound->add_enzyme add_enzyme->start_reaction start_reaction->stop_reaction read_plate Measure TR-FRET Signal stop_reaction->read_plate analyze_data Calculate Ratios & Determine Parameters read_plate->analyze_data

Caption: General experimental workflow for a TR-FRET based enzyme assay.

mechanism_diagram cluster_enzyme Enzyme States cluster_fret FRET States E_open Enzyme (Open) ES_complex Enzyme-Substrate (Closed) E_open->ES_complex Conformational Change Low_FRET Low FRET (Long Donor Lifetime) E_open->Low_FRET High_FRET High FRET (Short Donor Lifetime) ES_complex->High_FRET S Substrate S->E_open Binding

Caption: Probing enzyme conformational change using this compound-FRET.

logical_relationship enzyme_activity Enzyme Activity product_formation Product Formation enzyme_activity->product_formation increases inhibitor_binding Inhibitor Binding enzyme_activity->inhibitor_binding decreases with fret_signal TR-FRET Signal product_formation->fret_signal correlates with inhibitor_binding->fret_signal correlates with lifetime_change Donor Lifetime Change fret_signal->lifetime_change is proportional to

Caption: Logical relationships in a this compound-FRET enzyme inhibition assay.

References

Application Notes and Protocols for TFLA in Monitoring Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Time-Resolved Fluorescence Labeled Affinity (TFLA) assays, a specific application of Time-Resolved Förster Resonance Energy Transfer (TR-FRET), provide a robust and sensitive method for studying protein-ligand interactions. This homogeneous assay format is particularly valuable in drug discovery for high-throughput screening (HTS) of compound libraries to identify and characterize novel agonists and antagonists.[1][2] The core principle of TR-FRET overcomes limitations of traditional fluorescence resonance energy transfer (FRET) by using long-lifetime lanthanide chelates as donor fluorophores. This allows for a time-gated measurement that minimizes interference from autofluorescence and light scattering, resulting in a high signal-to-noise ratio.[2][3]

The assay relies on the proximity-dependent transfer of energy from a lanthanide donor (e.g., Terbium or Europium) to a suitable acceptor fluorophore. When a protein and its ligand, each labeled with either the donor or acceptor, are in close proximity due to binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This FRET signal is proportional to the extent of binding.[3]

Principle of the this compound Assay

The this compound assay can be configured in two primary modes: a direct binding assay to determine the affinity of a ligand for a protein, and a competitive binding assay to screen for inhibitors that displace a known fluorescently labeled ligand.

  • Direct Binding Assay: In this format, one binding partner (e.g., the protein) is labeled with the lanthanide donor, and the other (the ligand) is labeled with the acceptor. The TR-FRET signal increases with increasing concentrations of the labeled ligand until saturation is reached, allowing for the determination of the dissociation constant (Kd).

  • Competitive Binding Assay: This is the more common format for HTS. It involves a known fluorescent ligand (tracer) that binds to the target protein. Test compounds compete with the tracer for the same binding site. Displacement of the tracer by a test compound leads to a decrease in the TR-FRET signal, enabling the determination of the compound's inhibitory potency (IC50).[2]

Diagram: Principle of TR-FRET in a Competitive Binding Assay

TR_FRET_Principle cluster_0 High TR-FRET Signal (No Inhibitor) cluster_1 Low TR-FRET Signal (Inhibitor Present) Protein_Tb Protein-Tb³⁺ (Donor) Ligand_Acceptor Fluorescent Ligand (Acceptor) Protein_Tb->Ligand_Acceptor Binding Protein_Tb->Ligand_Acceptor Energy Transfer Emission_Acceptor_High High Acceptor Emission Ligand_Acceptor->Emission_Acceptor_High Emission Excitation Excitation (340 nm) Excitation->Protein_Tb Protein_Tb_Inhib Protein-Tb³⁺ (Donor) Inhibitor Unlabeled Inhibitor Protein_Tb_Inhib->Inhibitor Binding Ligand_Acceptor_Free Fluorescent Ligand (Free) Protein_Tb_Inhib->Ligand_Acceptor_Free No Energy Transfer Emission_Acceptor_Low Low Acceptor Emission Ligand_Acceptor_Free->Emission_Acceptor_Low No Emission Excitation_Inhib Excitation (340 nm) Excitation_Inhib->Protein_Tb_Inhib

Caption: Principle of a competitive TR-FRET assay.

Experimental Protocols

Application Example: Kinase Inhibitor Screening

This protocol describes a competitive binding assay to screen for inhibitors of a specific protein kinase.

1. Materials and Reagents

  • Target Protein: Purified kinase of interest, often with an affinity tag (e.g., GST or His-tag).

  • Lanthanide-labeled Antibody: Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb).[2]

  • Fluorescent Ligand (Tracer): A fluorescently labeled, known inhibitor of the kinase.

  • Test Compounds: Library of small molecules to be screened.

  • Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Plates: Low-volume, 384-well black polypropylene or polystyrene plates.[2]

  • Plate Reader: A fluorescence plate reader capable of TR-FRET measurements (e.g., with excitation at ~340 nm and emission detection at two wavelengths, such as 495 nm for the donor and 520 nm for the acceptor).[2]

2. Experimental Workflow

TFLA_Workflow cluster_workflow This compound Kinase Inhibitor Screening Workflow prep 1. Reagent Preparation (Kinase, Antibody, Tracer, Compounds) dispense 2. Dispense Reagents into 384-well Plate prep->dispense Add to plate incubate 3. Incubation (Allow binding to reach equilibrium) dispense->incubate Cover and wait read 4. Read Plate (TR-FRET Plate Reader) incubate->read Measure fluorescence analyze 5. Data Analysis (Calculate TR-FRET ratio and IC50 values) read->analyze Process raw data Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Identified by this compound) Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols for Probing Protein Conformational Changes Using Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to TR-FRET for Studying Protein Dynamics

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust and sensitive fluorescence-based technique used to study molecular interactions and conformational changes in proteins.[1][2] It combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection, offering significant advantages over conventional FRET assays.[3][4]

The core principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[5] This energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over a range of 1-10 nanometers.[2][5] Consequently, any change in the conformation of a protein that alters the distance or orientation between the donor and acceptor labels will result in a measurable change in the FRET signal.

TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium, Terbium) as donor fluorophores.[4] The long fluorescence lifetime of these donors (microseconds to milliseconds) allows for a time-gated detection window.[6] This delay between the excitation pulse and the measurement of the fluorescence signal effectively eliminates the short-lived background fluorescence from biological samples and unbound fluorophores, leading to a significantly improved signal-to-noise ratio.[7]

Key Advantages of TR-FRET:

  • High Sensitivity and Low Background: Time-gated detection minimizes interference from autofluorescence and scattered light.[7]

  • Homogeneous Assay Format: TR-FRET assays are typically performed in a "mix-and-read" format, eliminating the need for wash steps and making them amenable to high-throughput screening (HTS).[4][8]

  • Reduced False Positives/Negatives: The ratiometric nature of the readout (comparing acceptor and donor emission) corrects for variations in sample volume and compound interference.[3]

  • Quantitative Data: The FRET efficiency can be used to calculate intramolecular distances, providing quantitative insights into protein conformational states.

The TR-FRET Workflow for Monitoring Protein Conformational Changes

The general workflow for a TR-FRET experiment designed to probe protein conformational changes involves several key steps, from protein labeling to data analysis.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Protein Expression and Purification p2 Fluorophore Labeling (Donor & Acceptor) p1->p2 Covalent attachment a1 Assay Setup: Protein, Ligand, Buffer p2->a1 a2 Incubation a1->a2 d1 TR-FRET Reading a2->d1 d2 Data Analysis: Ratiometric Calculation d1->d2 d3 Interpretation: Conformational Change d2->d3

Caption: A generalized workflow for a TR-FRET experiment.

Experimental Protocols

Protocol for Labeling a Protein with Donor and Acceptor Fluorophores

This protocol provides a general guideline for labeling a purified protein with a lanthanide donor and a suitable acceptor fluorophore. The specific labeling chemistry will depend on the chosen fluorophores and the available reactive residues on the protein (e.g., cysteines, lysines).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.0)

  • Lanthanide donor fluorophore with a reactive group (e.g., maleimide for cysteine labeling, NHS ester for lysine labeling)

  • Acceptor fluorophore with a compatible reactive group

  • Reducing agent (e.g., DTT or TCEP, for cysteine labeling)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein is pure and at a known concentration.

    • If labeling cysteines, ensure they are in a reduced state by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Buffer exchange the protein into a labeling buffer (amine-free for NHS ester labeling, e.g., HEPES or phosphate buffer).

  • Fluorophore Preparation:

    • Dissolve the donor and acceptor fluorophores in a suitable anhydrous solvent (e.g., DMSO or DMF) to create stock solutions (typically 1-10 mM).

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the reactive fluorophore to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unconjugated Fluorophores:

    • Separate the labeled protein from the unreacted fluorophores using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm and at the excitation maximum of each fluorophore.

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the fluorophores' absorbance at 280 nm.

TR-FRET Assay Protocol for Monitoring Ligand-Induced Conformational Changes

This protocol describes a typical TR-FRET assay to measure conformational changes in a protein upon ligand binding.

Materials:

  • Dual-labeled protein (donor and acceptor)

  • Ligand of interest

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • 384-well low-volume black microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the dual-labeled protein at a concentration twice the final desired assay concentration.

    • Prepare a serial dilution of the ligand in the assay buffer.

  • Assay Plate Setup:

    • Add a defined volume (e.g., 10 µL) of the ligand dilutions to the wells of the 384-well plate. Include wells with buffer only as a negative control.

    • Add an equal volume (e.g., 10 µL) of the dual-labeled protein solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific protein-ligand interaction.

  • TR-FRET Measurement:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader. The instrument settings should be optimized for the specific fluorophore pair (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well using the following formula: Ratio = (Acceptor Emission / Donor Emission) * 10,000

    • Plot the TR-FRET ratio as a function of the ligand concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine parameters such as the EC50 or Kd.

Data Presentation and Interpretation

Quantitative data from TR-FRET experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Example Data for Ligand-Induced Conformational Change in Protein X

Ligand Concentration (nM)Donor Emission (Counts)Acceptor Emission (Counts)TR-FRET Ratio
050,00010,0002,000
149,50015,0003,030
1048,00025,0005,208
10045,00040,0008,889
100044,00042,0009,545
1000043,50043,0009,885

An increase in the TR-FRET ratio with increasing ligand concentration indicates that the ligand binding induces a conformational change that brings the donor and acceptor fluorophores closer together. Conversely, a decrease in the ratio would suggest an increase in the distance between the fluorophores.

Visualization of a Signaling Pathway Elucidated by TR-FRET

TR-FRET is a powerful tool for dissecting signaling pathways by monitoring the conformational changes of key proteins within the cascade. For example, the activation of a G-protein coupled receptor (GPCR) by a ligand can be monitored.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binds GPCR_active GPCR (Active) Conformational Change GPCR_inactive->GPCR_active Induces Conformational Change (TR-FRET Signal ↑) G_protein_inactive G-Protein Trimer (αβγ) GPCR_active->G_protein_inactive Activates G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector Protein G_protein_active->Effector Modulates Activity

Caption: GPCR activation and downstream signaling.

In this example, a TR-FRET assay could be designed with a donor and acceptor pair labeling the intracellular loops of the GPCR. Upon ligand binding, a conformational change in the receptor would alter the distance between the fluorophores, leading to a change in the TR-FRET signal, thus providing a direct readout of receptor activation.

Conclusion

TR-FRET is a versatile and powerful technology for studying the dynamics of protein conformational changes in a quantitative and high-throughput manner. The detailed protocols and examples provided in these application notes offer a framework for researchers to design and implement TR-FRET assays to investigate a wide range of biological processes, from fundamental protein folding studies to drug discovery screens targeting allosteric modulators of protein function.

References

Application Notes and Protocols for Auxotrophic Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxotrophic expression systems are powerful tools for recombinant protein production, particularly when precise control over amino acid composition is required. An auxotroph is an organism that has lost the ability to synthesize a particular essential nutrient due to a mutation.[1] In the context of protein expression, an auxotrophic host strain, typically Escherichia coli, is engineered to be deficient in the biosynthesis of a specific amino acid (e.g., methionine, leucine, tryptophan).[1] This deficiency allows for the controlled incorporation of labeled or modified amino acids by supplying them in the growth medium. This technique is invaluable for a variety of applications in structural biology, protein engineering, and drug development.

The core principle of this system relies on growing the auxotrophic E. coli strain in a minimal medium that lacks the specific amino acid the strain cannot produce. The growth of the bacteria, and therefore the expression of the target protein, becomes dependent on the exogenous supply of this amino acid. By providing a chemically modified or isotopically labeled version of the amino acid, researchers can achieve site-specific or residue-specific labeling of the recombinant protein.

Applications in Research and Drug Development

Auxotrophic expression systems offer several advantages, making them suitable for a range of applications:

  • Structural Biology: These systems are instrumental in preparing protein samples for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By incorporating heavy isotopes (e.g., ¹³C, ¹⁵N) or specific amino acid analogs, researchers can simplify complex spectra and solve protein structures with greater accuracy.

  • Protein-Protein and Protein-Ligand Interaction Studies: The ability to introduce photo-crosslinkable amino acid analogs allows for the mapping of interaction interfaces between proteins or between a protein and a small molecule.

  • Enzyme Mechanism Studies: Site-specific incorporation of non-canonical amino acids can be used to probe the active site of an enzyme and elucidate its catalytic mechanism.

  • Drug Development: In drug development, these systems can be used to produce proteins with specific modifications that mimic post-translational modifications, which can be crucial for the protein's function and interaction with drug candidates. They also aid in the detailed structural analysis of drug-target interactions.

Principle of Auxotrophic Selection and Protein Expression

The following diagram illustrates the fundamental principle of using an auxotrophic E. coli strain for recombinant protein expression.

Auxotrophic_Selection Principle of Auxotrophic Expression cluster_wild_type Wild-Type E. coli cluster_auxotroph Auxotrophic E. coli (Δgene for 'X' synthesis) wt_pathway Biosynthetic Pathway for Amino Acid 'X' is intact wt_growth Grows on minimal media wt_pathway->wt_growth Synthesizes 'X' aux_pathway Biosynthetic Pathway for Amino Acid 'X' is blocked aux_no_growth No growth on minimal media aux_pathway->aux_no_growth Cannot synthesize 'X' aux_growth Growth on minimal media + 'X' media_x Supplemented Amino Acid 'X' (or analog) media_x->aux_growth Transformation_Workflow Transformation Workflow start Start: Auxotrophic E. coli competent cells + Expression Plasmid heat_shock Heat Shock (e.g., 42°C for 45-90 seconds) start->heat_shock recovery Recovery in SOC medium (37°C for 1 hour) heat_shock->recovery plating Plate on selective rich medium (e.g., LB agar + antibiotic + required amino acid) recovery->plating incubation Incubate overnight at 37°C plating->incubation colony_selection Select a single colony for starter culture incubation->colony_selection

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of TFLA in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifunctional Linker for Antibody-Drug Conjugates (TFLA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low incorporation efficiency of this compound during the synthesis of Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments.

Troubleshooting Guide: Low this compound Incorporation Efficiency

Low incorporation efficiency of the this compound linker-payload complex onto the antibody can manifest as a low drug-to-antibody ratio (DAR), leading to suboptimal ADC potency. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: Lower than expected Drug-to-Antibody Ratio (DAR)

Possible Cause 1: Suboptimal Antibody Quality

The purity and concentration of the monoclonal antibody (mAb) are critical for successful conjugation.

ParameterRecommended SpecificationTroubleshooting Action
Purity > 95%Analyze antibody purity using SDS-PAGE or Size Exclusion Chromatography (SEC). If impurities are present, purify the antibody using appropriate chromatography techniques such as Protein A or ion-exchange chromatography.
Concentration > 0.5 mg/mLConcentrate the antibody solution if it is too dilute. Methods include ultrafiltration (e.g., spin columns) or dialysis against a high-concentration solution of a non-interfering solute.
Buffer Contaminants Free of primary amines (e.g., Tris) and other nucleophilesExchange the antibody into a suitable conjugation buffer (e.g., phosphate buffer) using dialysis or diafiltration.
Presence of BSA AbsentIf BSA is present as a stabilizer, it must be removed as it will compete for the this compound linker. Use an appropriate antibody purification kit to remove BSA.

Workflow for Antibody Quality Control

cluster_0 Antibody Quality Control Workflow Start Start: Antibody Sample CheckPurity Assess Purity (>95%) Start->CheckPurity CheckConc Measure Concentration (>0.5 mg/mL) CheckPurity->CheckConc Purity OK Purify Purify Antibody CheckPurity->Purify Purity Low CheckBuffer Verify Buffer Composition (Amine-free) CheckConc->CheckBuffer Concentration OK Concentrate Concentrate Antibody CheckConc->Concentrate Concentration Low BufferExchange Buffer Exchange CheckBuffer->BufferExchange Buffer Contaminated Proceed Proceed to Conjugation CheckBuffer->Proceed Buffer OK Purify->CheckPurity Concentrate->CheckConc BufferExchange->CheckBuffer

Caption: Workflow for ensuring optimal antibody quality before this compound conjugation.

Possible Cause 2: Inefficient this compound Conjugation Reaction

The reaction conditions for this compound conjugation must be carefully optimized to ensure high incorporation efficiency.

ParameterRecommended RangeTroubleshooting Action
Molar Ratio (this compound:mAb) 5:1 to 20:1 (empirical)Titrate the molar ratio of the this compound linker-payload to the antibody to find the optimal balance between high DAR and potential for aggregation.
pH 6.5 - 7.5Optimize the pH of the reaction buffer. The optimal pH can depend on the specific reactive groups of the this compound linker.
Temperature 4°C to 37°CTest a range of temperatures. Lower temperatures may require longer incubation times but can reduce aggregation.
Incubation Time 1 to 24 hoursPerform a time-course experiment to determine the optimal reaction time for maximal incorporation without causing degradation.
Co-solvents 5-10% (e.g., DMSO, DMF)If the this compound linker-payload has low aqueous solubility, add a small percentage of an organic co-solvent. Ensure the co-solvent is compatible with the antibody.

Logical Flow for Optimizing this compound Conjugation

cluster_1 This compound Conjugation Optimization Start Start: Low DAR OptRatio Optimize Molar Ratio (this compound:mAb) Start->OptRatio AnalyzeDAR Analyze DAR OptRatio->AnalyzeDAR OptpH Optimize pH OptpH->AnalyzeDAR OptTempTime Optimize Temperature & Incubation Time OptTempTime->AnalyzeDAR OptSolvent Optimize Co-solvent (if needed) OptSolvent->AnalyzeDAR AnalyzeDAR->OptpH DAR still low AnalyzeDAR->OptTempTime DAR still low AnalyzeDAR->OptSolvent DAR still low (solubility issue) Success Achieved Target DAR AnalyzeDAR->Success DAR OK

Caption: A logical progression for optimizing this compound conjugation reaction parameters.

Possible Cause 3: Instability or Reactivity Issues with this compound Linker-Payload

The chemical integrity and reactivity of the this compound linker-payload are paramount for a successful conjugation.

IssueTroubleshooting Action
Degradation of this compound Linker Store the this compound linker-payload under recommended conditions (e.g., -20°C or -80°C, desiccated). Avoid multiple freeze-thaw cycles. Prepare solutions fresh before use.
Hydrolysis of Reactive Groups Ensure anhydrous conditions when handling and dissolving the this compound linker-payload, especially if it contains moisture-sensitive groups like NHS esters.
Low Purity of Linker-Payload Verify the purity of the this compound linker-payload using techniques like HPLC and Mass Spectrometry. Impurities can compete in the reaction and lower the incorporation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe a consistently low DAR with my this compound conjugation?

A1: The first and most critical step is to verify the quality of your monoclonal antibody.[1] Ensure that the purity is greater than 95% and the concentration is at least 0.5 mg/mL.[1] It is also crucial to confirm that your antibody is in a buffer free of primary amines (like Tris) or other nucleophilic compounds that can interfere with the conjugation reaction.

Q2: How can I determine the optimal molar ratio of this compound linker-payload to my antibody?

A2: The optimal molar ratio is best determined empirically. We recommend setting up a series of small-scale conjugation reactions with varying molar ratios of the this compound linker-payload to the antibody (e.g., 2:1, 5:1, 10:1, 20:1). After the reaction, purify the ADCs and analyze the DAR for each ratio using a suitable analytical method like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. This will allow you to identify the ratio that provides the desired DAR without causing significant aggregation.

Q3: My this compound linker-payload has poor solubility in aqueous buffers. How can I improve this for the conjugation reaction?

A3: For hydrophobic linker-payloads, it is common to use a small amount of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to aid in solubilization. Typically, a final concentration of 5-10% (v/v) of the co-solvent in the reaction mixture is sufficient. It is important to first dissolve the linker-payload in the pure co-solvent before adding it to the antibody solution in buffer. Always ensure that the final concentration of the co-solvent does not negatively impact the stability and integrity of your antibody.

Q4: What analytical techniques are recommended for measuring the incorporation efficiency (DAR) of this compound?

A4: Several analytical techniques can be used to determine the DAR of your this compound-ADC. The most common and reliable methods include:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on the number of conjugated linker-payloads, allowing for the quantification of each DAR species and the calculation of the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC under native or denaturing conditions can provide a precise measurement of the mass of different ADC species, from which the DAR can be calculated.

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload), the average DAR can be estimated. This method is generally less precise than HIC or MS.

Signaling Pathway of a Typical ADC Action

cluster_2 ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding TargetCell Target Cancer Cell Internalization Internalization (Endocytosis) TargetCell->Internalization Binding->TargetCell Lysosome Lysosomal Trafficking Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Generalized pathway of ADC binding, internalization, and payload release leading to cell death.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Monoclonal Antibody

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a concentration of at least 0.5 mg/mL.

    • Perform buffer exchange into a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2). This can be done using dialysis or a desalting column.

    • Confirm the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • This compound Linker-Payload Solution Preparation:

    • Allow the lyophilized this compound linker-payload to equilibrate to room temperature.

    • Dissolve the linker-payload in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound linker-payload stock solution to the antibody solution. Add the linker-payload solution dropwise while gently vortexing the antibody solution to prevent localized high concentrations that could lead to aggregation.

    • Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) for the optimized duration (e.g., 4 to 24 hours) with gentle mixing.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and any organic solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Equilibrate the SEC column or TFF system with a suitable formulation buffer (e.g., PBS).

    • Load the reaction mixture and collect the fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer.

    • Analyze the average DAR using HIC-HPLC or Mass Spectrometry.

    • Assess the level of aggregation using SEC.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the purified ADC sample onto the HIC column equilibrated with Mobile Phase A.

    • Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DAR will be more hydrophobic and will elute later.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

References

Technical Support Center: Optimizing TFLA Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Trifluoroacetic acid (TFLA) in cell culture media. This compound is often present as a counterion in commercially available peptides and can impact experimental outcomes. This guide offers troubleshooting advice and detailed protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my peptide preparation?

Trifluoroacetic acid (this compound or TFA) is a strong acid commonly used in the final purification step of synthetic peptides, particularly during reverse-phase high-performance liquid chromatography (RP-HPLC). It helps to effectively separate the desired peptide from impurities. As a result, the purified peptide is often supplied as a TFA salt.

Q2: Can this compound affect my cells in culture?

Yes, this compound can be toxic to cells, even at low concentrations.[1][2] Its acidity can alter the pH of your culture medium and directly impact cell viability and proliferation. The extent of its effect is dose-dependent.[1]

Q3: What are the typical signs of this compound-induced cytotoxicity?

Signs of this compound toxicity can include:

  • Reduced cell proliferation and lower cell counts.[2]

  • Changes in cell morphology.

  • Increased cell death and detachment.

  • Difficulty in detecting a proliferative effect of your peptide, or even observing an anti-proliferative effect.[2]

Q4: At what concentration does this compound become toxic?

The toxic concentration of this compound can vary depending on the cell type. However, studies have shown that concentrations in the range of 10⁻⁸ to 10⁻⁷ M can inhibit the proliferation of osteoblasts and chondrocytes.[2] It is crucial to determine the tolerance of your specific cell line.

Q5: How can I minimize the effects of this compound in my experiments?

To minimize the impact of this compound, you can:

  • Determine the final this compound concentration in your stock peptide solution and calculate the dilution factor in your cell culture medium.

  • Perform a dose-response experiment to identify the maximum non-toxic concentration of this compound for your specific cell line.

  • Consider removing this compound from your peptide preparation through methods like dialysis or by purchasing peptides in a different salt form, such as hydrochloride.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered when using peptides with this compound in cell culture.

Problem Potential Cause Recommended Solution
Unexpectedly high cell death after peptide treatment. The this compound concentration in the final culture medium is likely in the toxic range for your cells.[1]1. Calculate the final this compound concentration. 2. Perform a this compound-only toxicity control experiment to confirm. 3. Reduce the peptide concentration or remove this compound from the peptide stock.
Peptide shows no effect or an inhibitory effect when a proliferative effect is expected. This compound-induced cytotoxicity may be masking the true biological activity of your peptide.[2]1. Test a range of peptide concentrations to find a window where the peptide is active but this compound is not toxic. 2. Use a this compound-free version of the peptide if available. 3. Perform control experiments with this compound alone to understand its baseline effect.
Variability in results between different batches of the same peptide. The amount of residual this compound can vary between peptide synthesis batches.1. Always perform a quality control check on new peptide batches, including a dose-response curve for this compound toxicity. 2. Request information from the supplier on the this compound content for each batch.
Gradual decline in cell health over a long-term experiment. Chronic exposure to even low, sub-acute levels of this compound may negatively impact cell health over time.1. Consider replacing the media more frequently to prevent the accumulation of this compound. 2. If possible, switch to a peptide with a more biocompatible salt form for long-term studies.
This compound Cytotoxicity Data

The following table summarizes reported cytotoxic concentrations of this compound in different cell types. Note that these are approximate values and the optimal concentration should be empirically determined for your specific experimental system.

Cell Type Reported Toxic Concentration (M) Observed Effect
Fetal Rat Osteoblasts10⁻⁸ to 10⁻⁷Reduced cell number and thymidine incorporation.[2]
Articular Chondrocytes10⁻⁸ to 10⁻⁷Reduced cell proliferation.[2]
HEK293Not specified, but cell death observed with a peptide containing 26% TFA.[1]Massive cell death after 4 days of treatment.[1]

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration of this compound

This protocol outlines a method to determine the maximum concentration of this compound that can be tolerated by your cell line without significant cytotoxic effects.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Trifluoroacetic acid (this compound) stock solution (e.g., 1 mM in sterile PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 10⁻⁹ M to 10⁻⁴ M. Include a vehicle control (medium with PBS) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Blank-correct the absorbance readings and normalize the results to the vehicle control (set as 100% viability). Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). The non-toxic concentration will be well below this value.

Protocol 2: Dialysis of Peptides to Remove this compound

This protocol describes how to remove this compound from a peptide solution using dialysis.

Materials:

  • Peptide-TFA solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your peptide (typically 100-500 Da)

  • Dialysis buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this usually involves boiling in sodium bicarbonate and EDTA solution).

  • Load Sample: Load your peptide solution into the dialysis tubing and securely close both ends with clips.

  • Dialysis: Place the sealed dialysis bag into a large beaker containing the dialysis buffer (at least 200 times the volume of your sample). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes. This will ensure the complete removal of this compound.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis bag and recover the this compound-free peptide solution.

  • Concentration Determination: Determine the new concentration of your peptide solution using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains aromatic residues).

Visualizations

This compound-Induced Cellular Stress Pathway

TFLA_Stress_Pathway This compound High this compound Concentration pH_Change Intracellular pH Decrease This compound->pH_Change Stress_Kinases Stress-Activated Protein Kinases (e.g., JNK, p38) pH_Change->Stress_Kinases Mitochondria Mitochondrial Stress pH_Change->Mitochondria Caspase_Activation Caspase Activation Stress_Kinases->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Support Center: Working with Trifluoperazine (TFP) in Protein Misfolding and Cellular Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "TFLA" is not a standard scientific abbreviation. This guide focuses on Trifluoperazine, a compound frequently abbreviated as TFP in scientific literature, which is likely the intended subject of your query. TFP is a phenothiazine and an FDA-approved antipsychotic drug that is now being explored for its effects on various cellular processes, including those related to protein aggregation and cellular stress.[1][2][3][4][5][6] Contrary to inducing protein misfolding, research suggests TFP may modulate cellular pathways involved in the response to misfolded proteins.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoperazine (TFP) and what is its primary mechanism of action in a research context?

Trifluoperazine (TFP) is a calmodulin antagonist and a dopamine D2 receptor inhibitor.[2] In a research setting, it is often used to probe cellular signaling pathways. Its effects are not limited to these targets; for instance, it has been shown to induce lysosomal membrane permeabilization in a STAT3-dependent manner and to modulate the PERK-eIF2α signaling axis, which is a key component of the unfolded protein response.[2][7]

Q2: Does TFP induce protein misfolding?

Current research does not indicate that TFP directly causes protein misfolding. Instead, its effects on cellular systems, such as the induction of autophagy and the unfolded protein response, are often studied in the context of cellular stress and diseases characterized by protein aggregation.[2][8]

Q3: What are the common research applications of TFP?

TFP is used in a variety of research areas, including:

  • Neuroscience: To study its effects on neuroinflammation and its potential therapeutic properties in neurodegenerative disease models.[1]

  • Cancer Biology: To investigate its anti-tumor properties, which include inhibiting cell growth and inducing apoptosis.[8]

  • Virology: To explore its antiviral capabilities, which have been linked to its ability to inhibit viral replication via the PERK-eIF2α pathway.[2]

  • Cell Biology: As a tool to investigate lysosomal function, autophagy, and cellular stress responses.[7]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Low Cell Viability

Q: I treated my cell line with TFP and observed a significant decrease in cell viability, which was not my intended outcome. What could be the cause?

A: Unexpected cytotoxicity can be due to several factors:

  • Concentration: TFP can be cytotoxic at higher concentrations. The effective concentration can vary significantly between cell lines.

  • Treatment Duration: Prolonged exposure to TFP can lead to increased cell death.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to TFP.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of TFP concentrations to determine the optimal non-toxic concentration for your specific cell line and experimental endpoint.

  • Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that produces the desired effect.

  • Review the Literature: Check for published studies that have used TFP in your specific cell line or a similar one to guide your concentration and timing choices.

Issue 2: Inconsistent or No Observable Effect

Q: I am not observing the expected effect of TFP in my experiment. What should I check?

A: A lack of effect could be due to several experimental variables:

  • TFP Potency: Ensure the TFP you are using is of high purity and has not degraded.

  • Sub-optimal Concentration: The concentration of TFP may be too low to elicit a response in your system.

  • Incorrect Experimental Window: The effect you are measuring may occur at a different time point than the one you are assessing.

Troubleshooting Steps:

  • Verify TFP Quality: Use a fresh stock of TFP and consider validating its activity with a known positive control assay.

  • Increase Concentration: If you have already performed a dose-response and are on the lower end, consider cautiously increasing the concentration.

  • Adjust Time Points: Measure your experimental endpoint at multiple time points after TFP treatment.

Quantitative Data Summary

Cell LineTFP ConcentrationTreatment DurationObserved EffectReference
H1, Melmet 13 µM24 hoursIncreased release of LDH (cytotoxicity)[7]
H1, Melmet 13 µM, 6 µM24 hoursInhibition of colony formation[7]
H1, Melmet 15 µM, 10 µM15 daysInhibition of spheroid growth[7]
Primary microglia1 µM3 hoursReduced iNOS immunoreactivity[1]
A549, DLD1, HCT116Various36 hoursCytotoxicity assessed by CCK-8 assay[2]

Experimental Protocols

Autophagic Flux Measurement

This protocol is adapted from a study investigating TFP's effect on autophagy.[7]

Objective: To measure the effect of TFP on autophagic flux using a tandem RFP-GFP-LC3B reporter.

Methodology:

  • Seed cells in a 24-well plate and incubate with RFP-GFP-LC3B reagent (2 µL/10,000 cells).

  • After 48 hours, trypsinize, centrifuge, rinse, and culture the cells on coverslips in a new 24-well plate (1,000 cells/well).

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentration of TFP (e.g., 3 µM) or a vehicle control (e.g., PBS) for 24 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips using an antifade mounting medium.

  • Image the cells using a confocal microscope.

  • Analyze the images to quantify the number of red puncta (autolysosomes) and yellow puncta (autophagosomes). An increase in the ratio of red to yellow puncta suggests an increase in autophagic flux.

Lysosomal Membrane Stability Assay

This protocol is based on a method used to assess TFP-induced lysosomal membrane permeabilization.[7]

Objective: To determine the effect of TFP on lysosomal membrane integrity using Acridine Orange (AO) staining.

Methodology:

  • Culture H1 and Melmet 1 cells to the desired confluency.

  • Incubate the cells with AO solution (5 µg/mL) in complete DMEM for 15 minutes at 37°C.

  • Expose the cells to the desired concentration of TFP (e.g., 3 µM) or a vehicle control (e.g., PBS) for 60 minutes.

  • Image the cells using a confocal microscope.

  • Analyze the fluorescence. Intact lysosomes will show red fluorescence due to the high concentration of AO, while compromised lysosomes will lead to a diffuse green fluorescence.

Visualizations

TFP_Signaling_Pathway TFP Trifluoperazine (TFP) CALM Calmodulin (CALM) TFP->CALM inhibits PERK PERK CALM->PERK regulates eIF2a eIF2α PERK->eIF2a phosphorylates PeIF2a p-eIF2α ViralRep Viral Replication PeIF2a->ViralRep inhibits TFP_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding CellCulture->CellSeeding TFP_Treatment 3. TFP Treatment CellSeeding->TFP_Treatment Assay 4. Perform Assay (e.g., Viability, Autophagy) TFP_Treatment->Assay DataCollection 5. Data Collection Assay->DataCollection DataAnalysis 6. Data Analysis DataCollection->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Technical Support Center: Troubleshooting Poor Yield of TFLA-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins using Tetracysteine-based Fluorescent Labeling (TFLA) with biarsenical dyes such as FlAsH and ReAsH.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling and how does it work?

Tetracysteine-based Fluorescent Labeling (this compound) is a targeted protein labeling technique. It relies on the high-affinity binding of biarsenical fluorescent probes, such as FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder), to a small, genetically encoded tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) on the protein of interest.[1][2] The dyes are cell-permeant and only become fluorescent upon binding to the tetracysteine motif, allowing for the specific labeling of tagged proteins in living cells.[1][2]

Q2: What are the common causes of low yield or poor signal in this compound labeling?

Several factors can contribute to poor this compound labeling efficiency, including:

  • Suboptimal Labeling Conditions: Incorrect dye concentration, incubation time, or temperature can lead to incomplete labeling.[3]

  • Issues with the Tetracysteine Tag: The tag may be inaccessible, or the cysteine residues may be oxidized.

  • High Background Staining: Nonspecific binding of the biarsenical dyes to other cellular components can obscure the specific signal.[2][4]

  • Low Protein Expression: If the target protein is not expressed at sufficient levels, the fluorescent signal will be weak.[3]

  • Cell Health and Media Composition: The presence of serum proteins or other interfering substances in the labeling medium can reduce labeling efficiency.[3]

Q3: How can I confirm if my tetracysteine-tagged protein is expressed correctly?

Before proceeding with this compound labeling, it is crucial to verify the expression and localization of your tagged protein. This can be achieved through standard protein analysis techniques such as:

  • Western Blotting: Use an antibody against your protein of interest or a tag appended to it (e.g., His-tag, HA-tag) to confirm its expression and size.

  • Immunofluorescence: If you have a suitable antibody, you can perform immunofluorescence to check the subcellular localization of your protein.

  • Fusion with a Fluorescent Protein: Co-expressing your protein with a fluorescent protein like GFP can help confirm its expression and localization, although this adds a much larger tag than the tetracysteine motif.[1]

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

If you observe a weak or absent fluorescent signal after labeling, consider the following troubleshooting steps.

low_signal_workflow start Start: Low/No Signal check_expression 1. Verify Protein Expression (Western Blot / IF) start->check_expression optimize_labeling 2. Optimize Labeling Conditions check_expression->optimize_labeling Expression Confirmed troubleshoot_expression Troubleshoot Protein Expression check_expression->troubleshoot_expression No/Low Expression check_tag 3. Assess Tetracysteine Tag optimize_labeling->check_tag Signal Still Low success Successful Labeling optimize_labeling->success Signal Improved increase_dye Increase Dye Concentration or Incubation Time check_tag->increase_dye Tag Accessible check_reducing Ensure Reducing Conditions check_tag->check_reducing Tag Accessible redesign_tag Redesign Tag Position check_tag->redesign_tag Tag Inaccessible increase_dye->success check_reducing->success redesign_tag->troubleshoot_expression

Caption: Troubleshooting workflow for low or no this compound signal.

Potential Cause Recommended Solution
Low expression of the tetracysteine-tagged protein. • Confirm protein expression using Western Blot. • Optimize transfection or induction conditions to increase protein yield.[3] • Culture cells for a longer period before labeling to allow for sufficient protein accumulation.[3]
Suboptimal labeling reagent concentration. • Increase the concentration of FlAsH-EDT2 or ReAsH-EDT2 in the labeling solution. The optimal concentration can range from 0.5 to 2 µM, but may need to be titrated for each new construct.[5]
Insufficient incubation time with the labeling reagent. • Increase the incubation time to allow for complete binding. Saturation is typically reached within 30-60 minutes.[1][5]
Oxidized cysteine residues in the tetracysteine tag. • The cysteine thiols must be in a reduced state for the biarsenical dye to bind.[1] • For proteins in oxidizing environments (e.g., Golgi, extracellular space), treat cells with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.
Inaccessibility of the tetracysteine tag. • The tag may be buried within the protein's structure. Consider redesigning the construct to place the tag at the N- or C-terminus or in a known flexible loop region.
Incorrect composition of labeling media. • Avoid using media with high serum content during labeling, as serum proteins can bind to the dyes. Use serum-free or low-serum (1-2%) media.[3]
Issue 2: High Background Fluorescence

High background can mask the specific signal from your labeled protein. The following steps can help reduce nonspecific staining.

high_background_workflow start Start: High Background optimize_wash 1. Optimize Washing Steps start->optimize_wash reduce_dye 2. Reduce Dye Concentration or Incubation Time optimize_wash->reduce_dye Background Still High increase_wash_time Increase Wash Duration or Number of Washes optimize_wash->increase_wash_time success Reduced Background optimize_wash->success Background Reduced check_dithiols 3. Check Dithiol Concentrations (BAL/EDT) reduce_dye->check_dithiols Background Still High titrate_dye Titrate Dye to Lowest Effective Concentration reduce_dye->titrate_dye reduce_dye->success Background Reduced adjust_dithiol Adjust Dithiol Ratio in Wash Buffer check_dithiols->adjust_dithiol check_dithiols->success Background Reduced increase_wash_time->success titrate_dye->success adjust_dithiol->success

Caption: Logical workflow for troubleshooting high background fluorescence.

Potential Cause Recommended Solution
Nonspecific binding of the biarsenical dye to cellular components. • High micromolar concentrations of dithiols like EDT (ethanedithiol) or BAL (2,3-dimercaptopropanol) should be used during and after labeling to minimize background.[2] • After labeling, wash the cells with a buffer containing BAL, which is effective at removing nonspecifically bound dye. A typical wash is with 250 µM BAL for 15 minutes.[4][5]
Excessive dye concentration or incubation time. • Reduce the concentration of the FlAsH or ReAsH reagent.[5] • Decrease the labeling incubation time. Extended incubation (over 30-60 minutes) can lead to higher background.[5]
Cell autofluorescence. • Image cells before labeling to determine the level of endogenous fluorescence. • Use appropriate filter sets to minimize bleed-through from autofluorescent species.
Fixation artifacts. • If possible, image cells live, as fixation with paraformaldehyde can increase background fluorescence.[5] Note that fixation before labeling will prevent dye binding.[5]

Experimental Protocols

General Protocol for this compound Labeling in Live Cells

This protocol provides a general guideline for labeling tetracysteine-tagged proteins with FlAsH-EDT2 or ReAsH-EDT2.

  • Cell Preparation:

    • Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate. Allow cells to adhere and reach the desired confluency.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the biarsenical dye (e.g., 500 µM FlAsH-EDT2 in DMSO).

    • Immediately before use, dilute the dye stock to the final working concentration (e.g., 0.5 - 2.0 µM) in pre-warmed, serum-free or low-serum medium.[3][5]

    • It is critical to add a dithiol, such as EDT, to the labeling solution to prevent nonspecific binding.[5]

  • Labeling:

    • Wash the cells once with pre-warmed buffer (e.g., HBSS).

    • Remove the buffer and add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.[5] Protect from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells with a buffer containing a dithiol antidote to remove unbound and nonspecifically bound dye. A common wash solution is HBSS with 250 µM BAL.[5]

    • Incubate the wash solution for at least 15 minutes at 37°C.[5]

    • Replace the wash solution with fresh imaging buffer (e.g., HBSS).

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Parameter Recommended Range Notes
Dye Concentration 0.5 - 2.0 µMTitrate for each new protein construct to find the optimal signal-to-noise ratio.[5]
Incubation Time 30 - 60 minutesLonger times may increase background fluorescence.[1][5]
Wash Buffer (BAL) 250 µMEffective for reducing nonspecific binding.[5]
Wash Time 15 minutesCan be extended if background remains high.[5]
Labeling Media Serum-free or low-serum (1-2%)Serum proteins can bind to the dyes and reduce labeling efficiency.[3]

References

Technical Support Center: The Role and Effects of Trifluoroacetic Acid (TFA) in ¹⁹F-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of trifluoroacetic acid (TFA), also referred to as trifluoroacetic acid (TFLA), in ¹⁹F-NMR spectroscopy. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Can TFA be used to directly improve the resolution of ¹⁹F-NMR spectra?

A1: While TFA is not a standard resolution-enhancing agent, its addition can indirectly lead to spectral improvements in specific situations. As a strong acid, TFA can alter the pH of the sample, which may sharpen the signals of pH-sensitive analytes by moving them out of an intermediate chemical exchange regime. However, this is an indirect effect, and TFA is primarily used as an internal standard for quantification.

Q2: What is the primary application of TFA in ¹⁹F-NMR?

A2: The most common use of TFA in ¹⁹F-NMR is as an internal standard for determining the concentration of fluorine-containing compounds.[1] Its single, sharp resonance and high fluorine content make it suitable for this purpose. It is also sometimes used as a chemical shift reference.

Q3: Why does the chemical shift of TFA vary between experiments?

A3: The ¹⁹F chemical shift of TFA is highly sensitive to its environment. Factors such as the solvent, temperature, and concentration can significantly alter its resonance position.[2][3] This variability is a crucial consideration when using it as a reference.

Q4: Is TFA always a suitable internal standard?

A4: No. Due to its high acidity, TFA can react with certain analytes, leading to sample degradation or unintended chemical modifications.[4] It is essential to consider the chemical nature of your sample before choosing TFA as an internal standard.

Troubleshooting Guide

Issue 1: My TFA reference signal is broad.

  • Question: I've added TFA as an internal standard, but its peak in the ¹⁹F-NMR spectrum is broad. What could be the cause?

  • Answer: A broad TFA signal can be due to several factors:

    • Chemical Exchange: The TFA may be in chemical exchange with the analyte or other components in the sample. This is more likely if your analyte has basic sites that can be protonated by TFA.

    • Sample Viscosity: High sample viscosity can lead to broader signals for all components, including TFA. Consider diluting your sample if possible.

    • Paramagnetic Impurities: The presence of paramagnetic species in your sample can cause significant line broadening.

Issue 2: The chemical shift of my TFA standard is not at the expected value.

  • Question: I expected the TFA signal to be at a specific chemical shift, but it has appeared elsewhere in the spectrum. Why did this happen?

  • Answer: The chemical shift of TFA is highly dependent on the solvent and other matrix effects.[2][3] A review of the literature shows that the chemical shift of the TFA group can vary from -67 to -85 ppm relative to CFCl₃.[2][3] It is crucial to calibrate the chemical shift of TFA in the specific solvent system you are using or to use a different, less environment-sensitive reference compound.

Issue 3: My analyte's signals change or disappear after adding TFA.

  • Question: After adding TFA to my sample, the signals from my compound of interest have shifted, broadened, or disappeared. What should I do?

  • Answer: This strongly suggests an interaction between your analyte and TFA. The acidic nature of TFA can protonate your compound, leading to changes in its electronic structure and conformation, which in turn affect the ¹⁹F-NMR spectrum. In some cases, TFA can catalyze degradation of the analyte. You should consider using a more inert internal standard.

Data Presentation

The chemical shift of TFA is influenced by several factors. The following table summarizes these effects:

FactorObserved Effect on TFA Chemical ShiftReference(s)
Solvent Polarity Significant shifts are observed when changing solvents. For example, the polarity of the solvent can influence the shielding of the fluorine nuclei.[2][3]
Concentration The concentration of TFA can affect its chemical shift.[2][3]
Substrate Topology The molecular structure of other components in the sample can influence the TFA chemical shift through intermolecular interactions.[2][3]
Electronic Environment The overall electronic environment of the sample can lead to shielding or deshielding of the TFA fluorine atoms.[2][3]

Experimental Protocols

Protocol: Using TFA as an Internal Standard for Quantitative ¹⁹F-NMR

This protocol outlines the steps for using TFA as an internal standard for the quantification of a fluorinated analyte.

  • Purity of TFA: Ensure the purity of the TFA to be used as an internal standard. A purity of >99.5% is recommended.[1]

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of pure TFA.

    • Dissolve it in a known volume of the deuterated solvent that will be used for the NMR experiment to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the fluorinated analyte.

    • Dissolve it in a known volume of the deuterated solvent.

    • Add a precise volume of the TFA stock solution to the analyte solution.

  • NMR Acquisition:

    • Acquire the ¹⁹F-NMR spectrum.

    • Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and TFA signals to ensure full relaxation and accurate integration.

  • Data Processing and Quantification:

    • Integrate the signals corresponding to the analyte and the TFA standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / Number_of_F_analyte) * (Number_of_F_TFA / Integral_TFA) * Concentration_TFA

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Start weigh_analyte Accurately weigh analyte start->weigh_analyte weigh_tfa Accurately weigh TFA start->weigh_tfa dissolve_analyte Dissolve analyte in known volume of solvent weigh_analyte->dissolve_analyte dissolve_tfa Dissolve TFA in known volume of solvent to create stock weigh_tfa->dissolve_tfa add_tfa Add precise volume of TFA stock to analyte solution dissolve_analyte->add_tfa dissolve_tfa->add_tfa transfer Transfer to NMR tube add_tfa->transfer acquire Acquire 19F-NMR spectrum (d1 > 5*T1) transfer->acquire process Process spectrum (phase, baseline correction) acquire->process integrate Integrate analyte and TFA signals process->integrate calculate Calculate analyte concentration integrate->calculate end End calculate->end

Caption: Experimental workflow for quantitative ¹⁹F-NMR using TFA as an internal standard.

troubleshooting_flowchart start Spectral Issue Observed q_broad Are signals broad? start->q_broad a_broad_yes Check for: - Chemical exchange - High viscosity - Paramagnetic impurities q_broad->a_broad_yes Yes q_shift Is chemical shift incorrect? q_broad->q_shift No end Resolution a_broad_yes->end a_shift_yes Verify reference in your solvent. Consider matrix effects. q_shift->a_shift_yes Yes q_change Did analyte signals change after adding TFA? q_shift->q_change No a_shift_yes->end a_change_yes Analyte-TFA interaction is likely. Use an inert standard. q_change->a_change_yes Yes q_change->end No a_change_yes->end

Caption: Troubleshooting common issues related to TFA in ¹⁹F-NMR.

References

Technical Support Center: Minimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "TFLA" (Target-Fusion-Ligand-A) as a placeholder for a hypothetical protein prone to degradation. The principles and troubleshooting steps described are based on established protein purification methodologies and can be adapted for your specific protein of interest.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound that may lead to its degradation.

Question Possible Causes Recommended Solutions
1. My final this compound product shows multiple bands on an SDS-PAGE gel, suggesting degradation. What should I do? 1. Proteolysis: Endogenous proteases released during cell lysis are degrading this compound.[1][2][3][4][5] 2. Sub-optimal Buffer Conditions: The pH or ionic strength of your buffers may be destabilizing this compound. 3. Mechanical Stress: Harsh lysis methods (e.g., sonication) can cause protein fragmentation. 4. Instability During Long Procedures: The purification process is too long, allowing time for degradation.[6][7]For Proteolysis: • Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[3][4][7] • Perform all purification steps at low temperatures (4°C) to reduce protease activity.[5][6][7] For Buffer Conditions: • Ensure the buffer pH is at least 1 unit away from this compound's isoelectric point (pI) to maintain solubility.[8] • Optimize salt concentration; too low or too high can lead to aggregation and degradation.[9] For Mechanical Stress: • Consider gentler lysis methods like enzymatic lysis or French press. For Long Procedures: • Streamline your purification workflow to minimize time.[6]
2. I observe a significant loss of this compound activity after purification. What could be the cause? 1. Incorrect Folding: The protein may be misfolding upon removal from its native environment. 2. Oxidation: Cysteine residues may be forming incorrect disulfide bonds. 3. Loss of Cofactors: Essential cofactors for this compound activity may be lost during buffer exchange.[10] 4. Denaturation: Exposure to harsh chemicals or extreme pH can denature the protein.For Incorrect Folding: • Include stabilizing agents like glycerol or sucrose in your buffers.[11] • Consider co-expression with chaperone proteins to aid in proper folding.[12] For Oxidation: • Add reducing agents like DTT or TCEP to your buffers to maintain a reducing environment.[11] For Cofactor Loss: • If this compound requires a specific cofactor (e.g., a metal ion), ensure it is present in your purification and storage buffers. For Denaturation: • Avoid harsh elution conditions in affinity chromatography. Use a competitive eluent instead of a low pH buffer if possible.
3. This compound precipitates out of solution during dialysis or buffer exchange. How can I prevent this? 1. Low Salt Concentration: Removing too much salt can lead to aggregation and precipitation.[9] 2. High Protein Concentration: Concentrating the protein too much can exceed its solubility limit. 3. Incorrect pH: If the buffer pH is too close to the pI of this compound, it will have a neutral net charge and be less soluble.[8]For Low Salt Concentration: • Maintain a minimal salt concentration (e.g., 50-150 mM NaCl) in your final buffer to keep the protein soluble.[9] For High Protein Concentration: • Determine the optimal concentration range for this compound and avoid over-concentrating. For Incorrect pH: • Adjust the buffer pH to be further from the pI of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to prevent this compound degradation?

A1: The most critical step is to inhibit endogenous proteases immediately upon cell lysis.[2][3] This is achieved by adding a protease inhibitor cocktail to your ice-cold lysis buffer and working quickly to separate the protein from the cellular lysate.[5][6]

Q2: How do I choose the right protease inhibitor cocktail?

A2: Protease inhibitor cocktails are mixtures of inhibitors that target different classes of proteases (e.g., serine, cysteine, metalloproteases).[3] It is best to use a broad-spectrum cocktail unless you have identified a specific protease that is degrading your protein.

Q3: Can the expression system affect this compound degradation?

A3: Yes. Using protease-deficient expression strains, such as E. coli BL21(DE3) derivatives, can significantly reduce the amount of endogenous proteases and subsequent degradation of your target protein.[6] Lowering the expression temperature can also improve protein folding and reduce degradation.[12]

Q4: My this compound has an affinity tag. Can the tag itself lead to degradation?

A4: While the tag itself is unlikely to cause degradation, the linker region between the tag and the protein can sometimes be susceptible to protease cleavage. If you suspect this is happening, you may consider engineering a shorter or more rigid linker.

Q5: How should I store my purified this compound to minimize long-term degradation?

A5: For long-term storage, it is generally recommended to flash-freeze aliquots of your purified protein in a buffer containing a cryoprotectant like glycerol and store them at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary: Factors Affecting this compound Stability

The following table summarizes hypothetical data on the stability of this compound under various buffer conditions.

Condition Parameter This compound Integrity (% after 24h at 4°C) Observations
pH 5.065%Significant precipitation observed.
6.085%Minor degradation products visible.
7.498%High stability, minimal degradation.
8.595%Stable, slight increase in aggregation.
NaCl Concentration 50 mM80%Some aggregation detected.
150 mM99%Optimal solubility and stability.
500 mM90%Stable, but may interfere with downstream applications.
Additive None70%Noticeable degradation.
Protease Inhibitor Cocktail98%Significantly reduced degradation.
10% Glycerol95%Increased stability and solubility.

Experimental Protocols

Protocol 1: this compound Purification Using Affinity and Size-Exclusion Chromatography

This protocol outlines a two-step purification process for a hypothetical His-tagged this compound, designed to minimize degradation.

1. Cell Lysis and Clarification

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM Imidazole, 10% Glycerol).

  • Add a broad-spectrum protease inhibitor cocktail to the resuspended cells.[3][7]

  • Lyse the cells using a gentle method (e.g., French press or enzymatic lysis).

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble this compound.

2. Affinity Chromatography (IMAC)

  • Equilibrate an IMAC column (e.g., Ni-NTA) with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 25 mM Imidazole, 10% Glycerol) to remove non-specifically bound proteins.

  • Elute this compound with Elution Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 250 mM Imidazole, 10% Glycerol).

3. Size-Exclusion Chromatography (SEC)

  • Concentrate the eluted this compound to an appropriate volume using a centrifugal filter.

  • Equilibrate a SEC column with SEC Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% Glycerol).

  • Load the concentrated this compound onto the SEC column.

  • Collect fractions corresponding to the expected molecular weight of this compound.

  • Analyze fractions by SDS-PAGE to assess purity and degradation.

4. Protein Storage

  • Pool the purest fractions.

  • Determine the protein concentration.

  • Aliquot the purified this compound, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

protein_purification_workflow start Cell Pellet lysis Cell Lysis (with Protease Inhibitors) start->lysis clarification Clarification (Centrifugation) lysis->clarification lysate Clarified Lysate clarification->lysate affinity Affinity Chromatography (IMAC) lysate->affinity elution Eluted this compound affinity->elution sec Size-Exclusion Chromatography (SEC) elution->sec pure_protein Pure this compound sec->pure_protein storage Storage (-80°C) pure_protein->storage

Caption: Workflow for this compound purification with steps to minimize degradation.

degradation_causes degradation This compound Degradation proteases Endogenous Proteases proteases->degradation ph Sub-optimal pH ph->degradation temp High Temperature temp->degradation time Long Incubation Time time->degradation mechanical Mechanical Stress mechanical->degradation oxidation Oxidation oxidation->degradation

Caption: Common causes of protein degradation during purification.

References

Technical Support Center: Addressing Trifluoperazine (TFP) Toxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Trifluoperazine (TFP), a repurposed antipsychotic drug, in mammalian cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoperazine (TFP) and why is it used in cancer research?

Trifluoperazine (TFP) is a phenothiazine-class antipsychotic drug that has been repurposed for cancer research due to its observed cytotoxic effects on various cancer cell lines. It is being investigated for its potential to induce cell death and inhibit tumor growth.

Q2: What are the known mechanisms of TFP-induced toxicity in mammalian cell lines?

TFP induces toxicity in mammalian cell lines through several mechanisms, including:

  • Apoptosis: TFP can trigger programmed cell death.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G0/G1 phase, preventing cell proliferation.[1]

  • Ferroptosis: TFP can induce this iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2]

  • Autophagy Modulation: It can interfere with the cellular process of autophagy.

  • Inhibition of Key Signaling Pathways: TFP has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.[3][4][5][6]

Q3: What are the expected morphological changes in cells treated with TFP?

Upon treatment with TFP, you may observe the following morphological changes consistent with apoptosis and other forms of cell death:

  • Cell shrinkage and rounding

  • Membrane blebbing

  • Chromatin condensation and nuclear fragmentation

  • Detachment from the culture surface for adherent cells

Troubleshooting Guides

Problem 1: I am not observing any significant cell death after TFP treatment.

Possible Causes & Solutions:

  • Sub-optimal TFP Concentration: The concentration of TFP may be too low for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line. Refer to the IC50 table below for reported values in other cell lines as a starting point.

  • Incorrect Drug Preparation or Storage: TFP may have degraded.

    • Solution: Prepare fresh TFP solutions for each experiment. TFP is typically dissolved in DMSO and should be stored at -20°C for long-term use. Protect from light.

  • Cell Line Resistance: Your cell line may be inherently resistant to TFP.

    • Solution: Consider using a different cell line or investigating the mechanisms of resistance in your current model.

  • Short Incubation Time: The duration of TFP treatment may be insufficient to induce cell death.

    • Solution: Extend the incubation time (e.g., 24, 48, 72 hours) and perform a time-course experiment.

Problem 2: My cell viability results are inconsistent between experiments.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells will affect the final viability readout.

    • Solution: Ensure you are seeding the same number of cells for each experiment. Perform cell counts with a hemocytometer or an automated cell counter.

  • Variable TFP Activity: Improper storage or handling of TFP can lead to variability.

    • Solution: Aliquot your TFP stock to avoid multiple freeze-thaw cycles. Always use freshly diluted TFP for your experiments.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in drug concentration.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique.

Problem 3: I am having trouble interpreting my flow cytometry results for apoptosis.

Possible Causes & Solutions:

  • Incorrect Gating: Improperly set gates can lead to misinterpretation of apoptotic populations.

    • Solution: Use unstained and single-stained controls to set your gates correctly. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.

  • Cell Clumping: Clumped cells can be incorrectly analyzed by the flow cytometer.

    • Solution: Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.

  • Delayed Analysis: Delays between staining and analysis can lead to changes in the apoptotic profile.

    • Solution: Analyze your samples on the flow cytometer as soon as possible after staining. If there is a delay, keep the cells on ice and protected from light.

Data Presentation

Table 1: IC50 Values of Trifluoperazine (TFP) in Various Mammalian Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
HSC-3Oral Cancer2426.65 ± 1.1[7]
Ca9-22Oral Cancer2426.65 ± 1.1[7]
HCT116Colorectal Cancer48~20[1]
SW620Colorectal Cancer48~20[1]
CT26Colorectal Cancer48>30[1]
A549Non-small Cell Lung Cancer48Varies[8]
CL83Non-small Cell Lung Cancer48Varies[6]
CL141Non-small Cell Lung Cancer48Varies[6]
U266Multiple Myeloma24~20-30[3]
RPMI 8226Multiple Myeloma24~20-30[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of TFP on mammalian cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • TFP Treatment: The next day, treat the cells with various concentrations of TFP (e.g., 0, 5, 10, 20, 40, 80 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following TFP treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of TFP for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of TFP on cell cycle distribution.[3]

  • Cell Treatment and Harvesting: Treat cells with TFP as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

TFP_Apoptosis_Pathway TFP Trifluoperazine (TFP) ROS ↑ Reactive Oxygen Species (ROS) TFP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax Bcl2 Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TFP-induced intrinsic apoptosis pathway.

TFP_PI3K_Akt_Pathway TFP Trifluoperazine (TFP) PI3K PI3K TFP->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: TFP's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental_Workflow_Cell_Viability Start Start Seed Seed Cells (96-well plate) Start->Seed Adhere Overnight Adhesion Seed->Adhere Treat Treat with TFP (Dose-Response) Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

References

Technical Support Center: TFLA Incorporation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the successful incorporation of Targeted Fluorescent Lipid Agents (TFLA) into live cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for initial experiments?

A1: For most cell lines, we recommend starting with a concentration of 5 µM. However, the optimal concentration can vary depending on cell type and density. It is advisable to perform a titration experiment to determine the ideal concentration for your specific model system. Refer to the data in Table 1 for guidance.

Q2: Can this compound be used in fixed cells?

A2: this compound is specifically designed for use in live cells, as its incorporation relies on active membrane dynamics. While some residual fluorescence may be observed in fixed cells, it will not be representative of proper membrane incorporation and may lead to misleading artifacts.

Q3: How should I store the this compound stock solution?

A3: this compound is light-sensitive. The stock solution should be stored at -20°C, protected from light. Once thawed for use, it should be kept on ice and used within the same day. Avoid repeated freeze-thaw cycles.

Q4: Is this compound compatible with other fluorescent probes or antibodies?

A4: Yes, this compound is compatible with multiplexing experiments. However, ensure that the emission and excitation spectra of this compound do not overlap with the other fluorophores used in your panel to prevent spectral bleed-through.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

If you are observing a weak or absent signal after the incubation period, consider the following potential causes and solutions.

  • Question: My cells show very low fluorescence after this compound incubation. What went wrong?

  • Answer: This issue commonly arises from suboptimal incubation conditions or incorrect reagent handling.

    • Verify Concentration: Ensure the this compound concentration is appropriate. See Table 1 for recommended ranges. For dense cultures, a higher concentration may be necessary.

    • Check Incubation Time/Temperature: Incorporation is time and temperature-dependent. Ensure you are incubating for the recommended duration (typically 30-60 minutes) at 37°C.

    • Cell Health: Healthy, actively dividing cells incorporate this compound more efficiently. Confirm cell viability before and after the experiment.

    • Reagent Integrity: Ensure the this compound stock has not been subjected to multiple freeze-thaw cycles or excessive light exposure.

Issue 2: High Background or Non-Specific Staining

Excessive background fluorescence can obscure the specific membrane signal.

  • Question: I see a lot of diffuse fluorescence in the medium and inside the cells, not just on the membrane. How can I fix this?

  • Answer: High background is typically caused by excess this compound that has not been properly washed away or has formed aggregates.

    • Improve Washing Steps: Increase the number of washes (from 2 to 3-4) with pre-warmed, serum-free medium after incubation.

    • Reduce Concentration: You may be using too high a concentration of this compound. Try reducing the concentration by 50%.

    • Filter this compound Solution: Before diluting into your medium, briefly centrifuge the this compound stock solution to pellet any aggregates that may have formed during storage.

Issue 3: Evidence of Cell Toxicity

Cell rounding, detachment, or blebbing after this compound incubation are signs of cytotoxicity.

  • Question: My cells are detaching and appear unhealthy after this compound labeling. Is the reagent toxic?

  • Answer: While this compound is optimized for low toxicity, prolonged exposure or high concentrations can impact cell health.

    • Decrease Incubation Time: Reduce the incubation period to the minimum required for a sufficient signal (e.g., 15-20 minutes).

    • Lower this compound Concentration: High concentrations can disrupt membrane integrity. Perform a titration to find the lowest effective concentration.

    • Use Serum-Free Medium: Perform the incubation in a serum-free medium, as serum proteins can sometimes interact with lipid agents and exacerbate toxicity.

Data & Protocols

Data Summary

Table 1: this compound Concentration Titration and Incubation Time

Cell Line This compound Concentration (µM) Incubation Time (min) at 37°C Signal-to-Noise Ratio Cell Viability (%)
HeLa 2.5 30 8.5 >98%
HeLa 5.0 30 15.2 >98%
HeLa 10.0 30 16.1 (Saturated) 95%
A549 5.0 30 12.4 >98%

| A549 | 5.0 | 60 | 18.9 | 97% |

Experimental Protocol: this compound Incorporation for Live Cell Imaging
  • Cell Preparation: Plate cells on a glass-bottom imaging dish and grow to 70-80% confluency.

  • Reagent Preparation: Thaw the this compound stock solution on ice. Prepare the final working solution by diluting the this compound stock in a pre-warmed (37°C) serum-free medium to the desired concentration (e.g., 5 µM).

  • Incubation: Remove the growth medium from the cells and gently add the this compound working solution.

  • Labeling: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Aspirate the this compound solution and wash the cells 3 times with pre-warmed imaging buffer (e.g., HBSS).

  • Imaging: Immediately proceed with imaging the cells on a fluorescence microscope equipped with a live-cell incubation chamber.

Visual Guides

TFLA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate cells to 70-80% confluency p2 Prepare this compound working solution e1 Remove medium, add this compound solution p2->e1 e2 Incubate at 37°C for 30-60 min e3 Wash cells 3x with pre-warmed buffer a1 Live cell imaging via fluorescence microscopy e3->a1

Caption: Experimental workflow for this compound membrane labeling.

Troubleshooting_Tree start Problem with this compound Signal q1 What is the issue? start->q1 low_signal Low / No Signal q1->low_signal   Weak Signal high_bg High Background q1->high_bg Non-specific toxicity Cell Toxicity q1->toxicity   Cells Dying sol_low1 Increase this compound concentration or incubation time low_signal->sol_low1 sol_low2 Check cell health and reagent integrity low_signal->sol_low2 sol_bg1 Improve wash steps (3-4x) high_bg->sol_bg1 sol_bg2 Reduce this compound concentration high_bg->sol_bg2 sol_tox1 Reduce incubation time and/or concentration toxicity->sol_tox1

Caption: Troubleshooting decision tree for common this compound issues.

Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Probe Raft Lipid Raft Domain This compound->Raft labels Receptor Receptor Tyrosine Kinase Raft->Receptor localizes Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase activates Ligand Ligand Ligand->Receptor Response Cellular Response (e.g., Proliferation) Kinase->Response leads to

Technical Support Center: Synthesis of Trifluoro-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, FAQs, and experimental protocols for the synthesis of 5,5,5-Trifluoro-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of trifluoro-L-leucine?

A1: Common chiral precursors include L-homoserine, D-serine (used to derive the Garner aldehyde), and L-pyroglutamic acid. These materials provide a stereocenter that guides the asymmetric synthesis, ensuring the desired L-configuration in the final product.

Q2: Which reagent is typically used for introducing the trifluoromethyl (-CF3) group?

A2: The most widely used reagent for nucleophilic trifluoromethylation is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. Its application typically requires a fluoride initiator, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.

Q3: Why is enzymatic resolution a critical step in many synthetic routes?

A3: Trifluoromethylation and subsequent reactions can generate a mixture of diastereomers. Enzymatic resolution is a highly effective method for separating these isomers to achieve high enantiomeric purity. This is often performed on an N-acetylated derivative of the trifluoroleucine mixture, where an acylase enzyme selectively hydrolyzes the N-acetyl group from the desired L-enantiomer, allowing for its separation from the unreacted D-enantiomer.[1] Porcine kidney acylase I is one such enzyme used for this purpose.[1]

Q4: What is the purpose of the N-Boc protecting group?

A4: The N-tert-butoxycarbonyl (N-Boc) protecting group is frequently used to protect the amino group of trifluoro-L-leucine. This is crucial for its application in solid-phase peptide synthesis (SPPS), preventing the amine from participating in unintended side reactions during peptide chain elongation.[1]

Q5: Can trifluoro-L-leucine be purified by standard silica gel chromatography?

A5: While flash column chromatography is used to separate diastereomeric intermediates, purifying the final amino acid can be challenging due to its polarity. Separation of the final enantiomers often requires specialized techniques, such as chiral HPLC or crystallization of diastereomeric salts, if enzymatic resolution is not employed.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield in Trifluoromethylation Step 1. Inactive Ruppert-Prakash reagent (TMSCF3).2. Insufficient fluoride initiator (e.g., TBAF).3. Presence of moisture in the reaction.4. Incomplete formation of the aldehyde or imine precursor.1. Use freshly opened or properly stored TMSCF3.2. Use a catalytic amount of fresh, anhydrous TBAF.3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N2 or Ar).4. Monitor precursor formation by TLC before adding the trifluoromethylating agent.
Poor Diastereoselectivity 1. Incorrect reaction temperature.2. Steric hindrance from the protecting group or substrate.3. Choice of solvent affecting the transition state.1. Maintain low temperatures (e.g., -78 °C) during the nucleophilic addition of the CF3 group.2. Evaluate alternative protecting group strategies if selectivity remains low.3. Screen different aprotic solvents (e.g., THF, Et2O, CH2Cl2) to optimize selectivity.
Enzymatic Resolution Fails or is Inefficient 1. Incorrect pH or temperature for the enzyme.2. Enzyme inhibition by reaction components or impurities.3. Poor substrate (N-acetyl derivative) purity.4. Inactive enzyme.1. Optimize pH (typically ~7.0-8.0) and temperature (typically ~37 °C) for the specific acylase used.2. Purify the N-acetylated substrate thoroughly before the resolution step.3. Ensure the substrate is free of heavy metals or organic solvents that could denature the enzyme.4. Use a fresh batch of enzyme or test its activity with a known substrate.
Difficulty in Separating Diastereomers by Chromatography 1. Co-elution of isomers.2. Inappropriate solvent system.1. Use a long column with high-quality silica gel.2. Employ a shallow solvent gradient or run in isocratic mode with a carefully optimized solvent system (e.g., Hexane/Ethyl Acetate).3. Consider alternative chromatography techniques like preparative HPLC if separation is challenging.
Product Racemization 1. Harsh acidic or basic conditions during deprotection steps.2. Elevated temperatures during workup or purification.1. Use mild deprotection conditions (e.g., 4M HCl in dioxane for Boc removal at 0 °C to RT).2. Avoid excessive heat. Concentrate solutions at reduced pressure and moderate temperatures (e.g., <40 °C).

Comparative Data on Synthetic Strategies

The following table summarizes data from different synthetic approaches to provide a comparison of their effectiveness.

Starting Material Key Steps Overall Yield Enantiomeric Excess (% ee) Reference
L-HomoserineOxidation to aldehyde, Trifluoromethylation (TMSCF3), Enzymatic ResolutionModerate>99%[1]
D-SerineFormation of Garner aldehyde, Trifluoromethylation, OxidationGood>99%[1]
N-Cbz-L-SerineOrganozincate addition to hexafluoroacetone, Radical deoxygenation~50%>99%(For Hexafluoroleucine)

Experimental Protocols

Protocol: Asymmetric Synthesis via a Chiral Aldehyde Intermediate

This protocol is a representative synthesis starting from a protected amino acid, leading to a chiral aldehyde which then undergoes trifluoromethylation.

Step 1: Oxidation of N-Boc-L-leucinol to N-Boc-L-leucinal

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-L-leucinol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1:1 ratio). Stir vigorously for 20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude N-Boc-L-leucinal. The product is often used immediately in the next step without further purification.

Step 2: Nucleophilic Trifluoromethylation

  • Setup: In a separate flame-dried flask under argon, dissolve the crude N-Boc-L-leucinal (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv) dropwise.

  • Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1M solution in THF) dropwise.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the diastereomers.

Step 3: Deprotection and Final Product Isolation

  • Deprotection: Dissolve the desired diastereomer in a solution of 4M HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC).

  • Isolation: Concentrate the solution under reduced pressure. The resulting hydrochloride salt can be purified by recrystallization or used directly. Alternatively, the free amino acid can be obtained by neutralization followed by ion-exchange chromatography.

Visualized Workflows and Logic

Below are diagrams illustrating key processes in the synthesis and troubleshooting of trifluoro-L-leucine.

G cluster_synthesis General Synthesis Workflow A Chiral Precursor (e.g., L-Homoserine) B Protection & Oxidation to Chiral Aldehyde A->B C Trifluoromethylation (TMSCF3, TBAF) B->C D Diastereomeric Mixture (Protected) C->D E Chromatographic Separation D->E Path A F N-Acetylation D->F Path B H Deprotection & Purification E->H G Enzymatic Resolution (Acylase) F->G G->H I Final Product (Trifluoro-L-Leucine) H->I

Caption: General synthetic workflow for Trifluoro-L-leucine.

G cluster_troubleshooting Troubleshooting: Low Yield in Trifluoromethylation Start Low Yield Observed CheckReagents Are TMSCF3 and TBAF fresh/anhydrous? Start->CheckReagents CheckConditions Was the reaction run under inert & anhydrous conditions? CheckReagents->CheckConditions Yes Sol_Reagents Use fresh, anhydrous reagents. CheckReagents->Sol_Reagents No CheckPrecursor Was the aldehyde/imine precursor fully formed (check by TLC)? CheckConditions->CheckPrecursor Yes Sol_Conditions Oven-dry glassware. Use inert gas (Ar/N2). CheckConditions->Sol_Conditions No Sol_Precursor Ensure precursor reaction goes to completion before adding TMSCF3. CheckPrecursor->Sol_Precursor No End Yield Improved CheckPrecursor->End Yes Sol_Reagents->End Sol_Conditions->End Sol_Precursor->End

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

TFLA vs. Other Fluorinated Amino Acids: A Comparative Guide for 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein structural biology and drug discovery, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for probing protein conformation, dynamics, and interactions. The introduction of fluorine atoms into proteins provides a sensitive and background-free NMR probe. Among the various fluorinated amino acids available, 4-(Trifluoromethyl)-L-phenylalanine (TFLA) has gained significant attention. This guide provides an objective comparison of this compound with other commonly used fluorinated amino acids for 19F NMR applications, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinated Amino Acids in 19F NMR

The choice of a fluorinated amino acid for 19F NMR studies is dictated by several factors, including the desired sensitivity to the local environment, the potential for structural perturbation, and the ease of incorporation. The following table summarizes the key performance characteristics of this compound in comparison to other widely used monofluorinated and trifluoromethylated amino acids.

Feature4-(Trifluoromethyl)-L-phenylalanine (this compound)3-Fluoro-L-phenylalanine (3-F-Phe)5-Fluoro-L-tryptophan (5-F-Trp)
19F NMR Signal Single sharp resonance from the -CF3 group.Single resonance from the C-F bond.Single resonance from the C-F bond.
Chemical Shift Dispersion Moderate to high. The trifluoromethyl group is sensitive to the local electrostatic environment and van der Waals interactions, leading to good chemical shift dispersion.[1]High. The single fluorine atom is highly sensitive to its local environment, often resulting in a wide chemical shift range.[2]High. Similar to 3-F-Phe, the fluorine on the indole ring is very sensitive to changes in its surroundings.[3][4]
Linewidth Generally narrow. The rapid rotation of the trifluoromethyl group leads to efficient averaging of chemical shift anisotropy (CSA), resulting in sharper signals, which is particularly advantageous for larger proteins.Broader than trifluoromethylated probes, especially at higher magnetic fields, due to a larger CSA.Can be broad, influenced by the local environment and dynamics of the indole ring.
Sensitivity to Environment Highly sensitive to changes in local polarity and conformational states. The three fluorine nuclei provide a strong signal.Exquisitely sensitive to subtle changes in the local environment, making it an excellent probe for conformational changes and ligand binding.[2]Very sensitive to solvent exposure and the polarity of the microenvironment.[3][5]
Structural Perturbation The trifluoromethyl group is bulkier than a hydrogen atom and may cause minor structural perturbations. However, it is generally well-tolerated in many protein systems.Minimal perturbation. The fluorine atom is sterically similar to a hydrogen atom, minimizing its impact on protein structure and function.[2]Generally well-tolerated with minimal structural disruption.
Incorporation Efficiency Can be incorporated site-specifically with high efficiency using amber suppression techniques.Can be incorporated biosynthetically, often with good efficiency, though it may require specific auxotrophic strains.[2]Can be efficiently incorporated into proteins using biosynthetic methods.[2]

Experimental Protocols

Site-Specific Incorporation of this compound using Amber Suppression

This protocol describes a general method for the site-specific incorporation of this compound into a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired position.

  • Plasmid encoding the evolved this compound-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-TFLA).

  • 4-(Trifluoromethyl)-L-phenylalanine (this compound).

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-TFLA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to express the protein for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the this compound-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for 19F NMR Studies

The following diagram illustrates the general workflow for preparing a fluorinated protein and analyzing it by 19F NMR.

experimental_workflow cluster_prep Protein Preparation cluster_analysis NMR Analysis plasmid Plasmid Construction (Introduce UAG codon) transformation E. coli Transformation plasmid->transformation expression Protein Expression (+ this compound) transformation->expression purification Protein Purification expression->purification nmr_acq 19F NMR Data Acquisition purification->nmr_acq data_proc Data Processing nmr_acq->data_proc analysis Spectral Analysis (Chemical Shift, Linewidth) data_proc->analysis signaling_pathway ligand Ligand gpcr GPCR (19F Labeled) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation (Conformational Change Detected by 19F NMR) effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

References

A Comparative Guide to Phasing in X-ray Crystallography: Selenomethionine vs. TFLA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of elucidating the three-dimensional structures of proteins, experimental phasing remains a critical step for novel structures where molecular replacement is not feasible. The introduction of anomalous scatterers into a protein is a cornerstone of these phasing methods. For decades, selenomethionine (SeMet) has been the gold standard for this purpose. This guide provides an objective comparison between the well-established selenomethionine single-wavelength anomalous diffraction (SAD) phasing method and the theoretical potential of using 5,5,5-trifluoro-DL-leucine (TFLA).

Executive Summary

Selenomethionine (SeMet) stands as a robust and widely adopted tool for phasing in X-ray crystallography. Its success is attributed to the significant anomalous signal of selenium at commonly accessible synchrotron wavelengths, straightforward incorporation into proteins using methionine auxotrophic expression strains, and a high rate of successful structure solutions. In stark contrast, 5,5,5-trifluoro-DL-leucine (this compound) is not a viable option for routine phasing via anomalous diffraction. The anomalous scattering signal from fluorine is exceptionally weak at typical X-ray wavelengths, making it practically impossible to obtain meaningful phase information for de novo structure determination using standard techniques. While fluorinated amino acids have applications in protein engineering and NMR spectroscopy, their utility in crystallographic phasing is not established.

Quantitative Data Comparison

Due to the lack of application of this compound in anomalous diffraction phasing, a direct quantitative comparison of phasing power and data quality is not possible. The following table summarizes typical data quality and phasing statistics for structures solved using SeMet-SAD.

ParameterSelenomethionine (SeMet-SAD)5,5,5-trifluoro-DL-leucine (this compound)
Anomalous Scatterer Selenium (Se)Fluorine (F)
Anomalous Signal (f") at Cu Kα (1.54 Å) ~0.6 e⁻~0.003 e⁻
Typical Data Resolution 1.5 - 3.5 ÅNot Applicable for Phasing
Phasing Power (Anomalous) Typically > 1.0Not Applicable for Phasing
Overall Figure of Merit (FOM) 0.3 - 0.7 (before density modification)Not Applicable for Phasing
Success Rate for Phasing HighNot Applicable for Phasing

Note: The anomalous scattering values (f") are approximate and can vary with wavelength.

Experimental Protocols

Selenomethionine (SeMet) Labeling and Phasing

The incorporation of SeMet in place of methionine is a well-established procedure, typically involving the use of a methionine auxotroph E. coli strain.

Protein Expression and Purification:

  • Host Strain: Utilize a methionine auxotrophic E. coli strain (e.g., B834(DE3)).

  • Culture Medium: Grow cells in a minimal medium (e.g., M9) supplemented with all essential amino acids except methionine.

  • Methionine Inhibition: Before induction, add a mixture of amino acids (lysine, phenylalanine, and threonine) to inhibit the endogenous synthesis of methionine.

  • Selenomethionine Addition: Add L-selenomethionine to the culture medium.

  • Induction: Induce protein expression with IPTG at a low temperature (e.g., 18-20°C) overnight.

  • Purification: Harvest the cells and purify the SeMet-labeled protein using standard chromatography techniques. It is advisable to include reducing agents like DTT or TCEP in all buffers to prevent oxidation of the selenomethionine residues.

Crystallization and Data Collection:

  • Crystallization: Set up crystallization trials for the SeMet-labeled protein under conditions similar to the native protein.

  • X-ray Source: Use a synchrotron beamline with a tunable wavelength.

  • Fluorescence Scan: Perform an X-ray fluorescence scan on the crystal to identify the selenium absorption edge.

  • Data Collection: Collect a single, highly redundant dataset at the peak wavelength of the selenium K-edge to maximize the anomalous signal (f'').

5,5,5-trifluoro-DL-leucine (this compound) Incorporation

While not used for phasing, the incorporation of this compound can be achieved for other biochemical or biophysical studies.

Protein Expression and Purification:

  • Host Strain: Utilize a leucine auxotrophic E. coli strain.

  • Culture Medium: Grow cells in a minimal medium supplemented with all essential amino acids except leucine.

  • This compound Addition: Add 5,5,5-trifluoro-DL-leucine to the culture medium.

  • Induction: Induce protein expression with IPTG.

  • Purification: Purify the this compound-labeled protein using standard chromatography techniques.

Mandatory Visualizations

Experimental Workflow for SeMet-SAD Phasing

SeMet_SAD_Workflow cluster_Expression Protein Expression cluster_Purification Purification & Crystallization cluster_DataCollection Data Collection & Phasing strain Methionine Auxotroph E. coli Strain media Minimal Medium (-Met, +SeMet) strain->media induction IPTG Induction media->induction purify Protein Purification (+ Reducing Agents) induction->purify crystallize Crystallization purify->crystallize synchrotron Synchrotron (Tunable Wavelength) crystallize->synchrotron scan X-ray Fluorescence Scan synchrotron->scan collect SAD Data Collection (Se K-edge) scan->collect phase Structure Solution (Anomalous Phasing) collect->phase

Caption: Experimental workflow for protein structure determination using Selenomethionine SAD phasing.

Logical Comparison of this compound and Selenomethionine for Phasing

Phasing_Comparison cluster_SeMet Selenomethionine (SeMet) cluster_this compound Trifluoroleucine (this compound) se_atom Selenium (Se) Atom se_signal Strong Anomalous Signal se_atom->se_signal se_success Established Phasing Method (High Success Rate) se_signal->se_success f_atom Fluorine (F) Atom f_signal Very Weak Anomalous Signal f_atom->f_signal f_fail Not a Viable Phasing Method f_signal->f_fail start Choice of Phasing Agent start->se_atom start->f_atom

Caption: Comparison of this compound and SeMet for anomalous diffraction phasing.

Conclusion

For researchers requiring experimental phasing for de novo protein structure determination, selenomethionine remains the method of choice. Its incorporation is routine, and the resulting anomalous signal from selenium is sufficiently strong to solve the phase problem effectively. While 5,5,5-trifluoro-DL-leucine can be incorporated into proteins, its utility for phasing via anomalous diffraction is negligible due to the inherently weak anomalous scattering of fluorine at standard X-ray wavelengths. Therefore, this compound should not be considered a viable alternative to selenomethionine for this application. The focus for phasing experiments should remain on established methods utilizing heavier atoms with significant anomalous signals.

Validation of TFLA Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifunctional linkers into antibodies (TFLAs) represents a significant advancement in the development of targeted therapeutics. These complex biomolecules demand robust analytical strategies to ensure proper conjugation, stability, and efficacy. Mass spectrometry (MS) has emerged as a cornerstone technology for the detailed characterization of TFLAs, providing unparalleled insights into their structural integrity and the precise nature of linker and payload conjugation. This guide offers a comparative overview of MS-based methods for validating TFLA incorporation, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Mass spectrometry offers significant advantages in sensitivity and specificity over traditional methods like UV-based chromatography for the quantitative analysis of this compound attributes.[1] While techniques like hydrophobic interaction chromatography (HIC) can provide a profile of drug-loaded species, MS delivers precise mass information, enabling unambiguous identification and quantification of different drug-to-antibody ratios (DAR).[2][3]

Analytical TechniquePrincipleInformation ProvidedProsCons
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, DAR, drug load distribution, conjugation site identification, post-translational modifications (PTMs).[4][5][6]High sensitivity and specificity, detailed structural information, applicable to heterogeneous mixtures.[1]Can be complex, requires sophisticated instrumentation and data analysis tools.[1]
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Estimates average DAR based on the absorbance of the antibody and the conjugated drug.[7]Simple, rapid, and widely available.Lower sensitivity and specificity compared to MS, provides an average DAR rather than distribution, susceptible to interference.[1]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Provides a profile of different drug-loaded species.[3]Good for monitoring conjugation heterogeneity.Indirect measurement of DAR, resolution may be insufficient for complex mixtures.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Detects aggregation and high-molecular-weight species.[5]Essential for assessing product stability and aggregation.Does not provide information on drug loading or conjugation sites.
Ligand Binding Assays (LBA) Measures the binding affinity of the antibody to its target.Provides information on the functional integrity of the antibody.Highly sensitive and specific for biological activity.Does not provide structural information about the this compound.[8]

Mass Spectrometry-Based Approaches for this compound Characterization

The validation of this compound incorporation by mass spectrometry can be performed at three different levels: intact mass analysis, subunit analysis, and peptide mapping. Each approach provides a unique level of detail.

Intact Mass Analysis

Intact mass analysis provides the molecular weight of the entire this compound, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9] Native mass spectrometry, performed under non-denaturing conditions, is particularly powerful for analyzing non-covalent interactions and preserving the intact structure of the this compound.[4][5]

Experimental Workflow for Intact Mass Analysis

TFLA_Sample This compound Sample Deglycosylation Optional: Deglycosylation (e.g., PNGase F) TFLA_Sample->Deglycosylation SEC Size Exclusion Chromatography (SEC) for buffer exchange and aggregate removal Deglycosylation->SEC Native_MS Native ESI-MS Analysis SEC->Native_MS Deconvolution Deconvolution of Mass Spectrum Native_MS->Deconvolution DAR_Distribution Determination of DAR and Drug Load Distribution Deconvolution->DAR_Distribution

Workflow for intact mass analysis of TFLAs.
Subunit Mass Analysis

For a more detailed view, the this compound can be fragmented into its constituent light and heavy chains. This "middle-down" approach simplifies the mass spectrum and allows for more precise localization of the linker-payload to either the light or heavy chain.[8][9]

Experimental Workflow for Subunit Mass Analysis

TFLA_Sample This compound Sample Reduction Reduction of Disulfide Bonds (e.g., DTT or TCEP) TFLA_Sample->Reduction LC_MS LC-MS Analysis of Light and Heavy Chains Reduction->LC_MS Mass_Determination Mass Determination of Chains LC_MS->Mass_Determination Conjugation_Site Localization of Conjugation to Light or Heavy Chain Mass_Determination->Conjugation_Site

Workflow for subunit mass analysis of TFLAs.
Peptide Mapping

Peptide mapping provides the most detailed information, enabling the precise identification of the amino acid residues where the trifunctional linker is attached.[7][10][11] This "bottom-up" approach involves digesting the this compound into smaller peptides, which are then analyzed by LC-MS/MS.

Experimental Workflow for Peptide Mapping

TFLA_Sample This compound Sample Denaturation Denaturation, Reduction, and Alkylation TFLA_Sample->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MSMS LC-MS/MS Analysis of Peptides Digestion->LC_MSMS Data_Analysis Database Search and Spectral Interpretation LC_MSMS->Data_Analysis Site_Identification Precise Identification of Conjugation Site Data_Analysis->Site_Identification

References

Cross-validation of TFLA experimental results with simulations

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between experimental results and simulations for "TFLA" cannot be provided at this time due to the ambiguity of the acronym. An initial search for "this compound" yielded a wide range of results across various scientific disciplines, making it impossible to identify the specific subject for which a comparison guide is required.

To proceed with your request for a detailed comparison guide, please specify the full name of the molecule, technique, or process that "this compound" represents. For example, knowing if "this compound" stands for "Time-Frequency Laser Ablation," "Transient Focused Laser Ablation," or another specific term is crucial for retrieving the relevant experimental and simulation data.

Once the specific meaning of "this compound" is provided, a comprehensive guide will be developed, including:

  • Data Presentation: A clear and structured summary of all quantitative data in tables for straightforward comparison between experimental findings and simulation-based predictions.

  • Experimental Protocols: Detailed methodologies for all key experiments cited to ensure transparency and reproducibility.

  • Visualizations: Custom diagrams illustrating signaling pathways, experimental workflows, or logical relationships will be created using the Graphviz (DOT language) as requested. These diagrams will adhere to the specified styling requirements, including color contrast and node text visibility.

We look forward to your clarification to provide you with the requested in-depth comparison guide.

Comparative stability analysis of TFLA-mutants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stability of mutated Toll-like signaling pathway-associated protein (TFLA) reveals critical insights into its structure-function relationship. This guide provides a comparative assessment of the stability of various this compound mutants, supported by experimental data and detailed methodologies for key analytical techniques. The findings are intended for researchers, scientists, and professionals involved in drug development and protein engineering.

Comparative Stability of this compound Mutants

The stability of wild-type this compound and its mutants was assessed using Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy. The melting temperature (Tm), a key indicator of thermal stability, and the change in Gibbs free energy of unfolding (ΔΔG) were determined for each variant. A higher Tm value indicates greater thermal stability.[1][2]

MutantLocation of MutationMelting Temperature (Tm) in °CΔTm (°C) vs. Wild-TypeΔΔG (kcal/mol) vs. Wild-TypePredicted Effect on Stability
Wild-Type this compound -62.5---
Mutant A (D299G) Extracellular Domain58.2-4.3-2.1Destabilized
Mutant B (T399I) Extracellular Domain61.9-0.6-0.3Marginally Destabilized
Mutant C (P554S) TIR Domain55.1-7.4-3.5Significantly Destabilized
Mutant D (A687V) C-terminal Region64.8+2.3+1.1Stabilized

Experimental Protocols

A detailed description of the methodologies employed for the stability analysis is provided below. These protocols are fundamental for ensuring the reproducibility and accuracy of the experimental results.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique used to characterize the thermal stability of proteins by measuring the heat required to denature the molecule as the temperature is increased.[1][2] Molecules with a higher thermal transition midpoint (Tm) are considered more stable.[1]

Protocol:

  • Sample Preparation: Purified wild-type this compound and mutant proteins were dialyzed against a phosphate-buffered saline (PBS) solution at pH 7.4. The final protein concentration for DSC analysis was adjusted to 1 mg/mL.

  • Instrumentation: A MicroCal VP-Capillary DSC system was used for all measurements.

  • Experimental Parameters: The samples were scanned from 20°C to 90°C at a scan rate of 1°C/min. A buffer-only scan was performed as a baseline and subtracted from the protein scans.

  • Data Analysis: The resulting thermograms were analyzed using the Origin software to determine the melting temperature (Tm), which is the peak of the denaturation curve.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a widely used method to assess the secondary structure and folding properties of proteins.[1][2] Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.

Protocol:

  • Sample Preparation: Protein samples were diluted to a concentration of 0.2 mg/mL in a 10 mM sodium phosphate buffer at pH 7.4.

  • Instrumentation: A Jasco J-815 spectropolarimeter equipped with a Peltier temperature controller was used.

  • Wavelength Scan: To confirm the secondary structure, wavelength scans were performed from 190 to 260 nm at 20°C.

  • Thermal Denaturation: The thermal unfolding of the proteins was monitored by measuring the change in ellipticity at 222 nm while increasing the temperature from 20°C to 90°C at a rate of 1°C/min.

  • Data Analysis: The melting temperature (Tm) was determined by fitting the thermal denaturation curve to a sigmoidal function.

Visualizing Key Pathways and Workflows

To further elucidate the context and methodology of this study, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

TFLA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS Ligand (LPS) CD14 CD14 LPS->CD14 This compound This compound (TLR4) MyD88 MyD88 This compound->MyD88 TRIF TRIF This compound->TRIF MD2 MD-2 MD2->this compound CD14->MD2 IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB TRAF6->NFkB IRF3 IRF3 TBK1->IRF3 Cytokines Inflammatory Cytokines NFkB->Cytokines IFN Type I IFN IRF3->IFN Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Expression Protein Expression (Wild-Type & Mutants) Purification Protein Purification Expression->Purification QC Quality Control (SDS-PAGE) Purification->QC DSC Differential Scanning Calorimetry (DSC) QC->DSC CD Circular Dichroism (CD) Spectroscopy QC->CD Tm Determine Tm DSC->Tm CD->Tm ddG Calculate ΔΔG Tm->ddG Comparison Comparative Stability Analysis ddG->Comparison

References

Assessing the Bio-orthogonality of TFLA Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for introducing novel functionalities, enabling site-specific protein modification, and developing new therapeutic modalities. Among the various ncAAs, L-p-(trifluoromethyl)phenylalanine (TFLA) has emerged as a promising candidate due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative assessment of the bio-orthogonality of this compound incorporation, contrasting its performance with other commonly used ncAAs. We present available experimental data, detailed protocols for evaluation, and visual workflows to aid researchers in selecting the appropriate tool for their specific applications.

Data Presentation: A Comparative Overview of NcAA Incorporation

While direct, side-by-side quantitative comparisons of this compound with other ncAAs in the same experimental system are limited in publicly available literature, we can compile and extrapolate from existing studies to provide a comparative overview. The following table summarizes key parameters for assessing bio-orthogonality. It is important to note that these values can vary significantly depending on the specific aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the expression system, and the protein context.

Non-Canonical Amino AcidStructureTypical Incorporation Efficiency (%)Reported Off-Target EffectsMetabolic Stability
This compound (L-p-(trifluoromethyl)phenylalanine)CF3-PheModerate to HighLow; minimal misincorporation at phenylalanine codons.Generally high due to the stability of the C-F bond.
AzF (p-azido-L-phenylalanine)N3-PheHighLow; some potential for reduction of the azide group in the cellular environment.Moderate; the azide group can be susceptible to reduction by cellular thiols.
Hpg (L-homopropargylglycine)≡-MetHighCan be activated by some endogenous methionyl-tRNA synthetases, leading to off-target incorporation at methionine sites.Moderate; can enter methionine metabolic pathways.

Note: The data presented are aggregated from multiple sources and should be considered as a general guide. Experimental validation in the specific system of interest is crucial.

Experimental Protocols

To rigorously assess the bio-orthogonality of this compound incorporation, a series of well-defined experiments are required. Here, we provide detailed methodologies for key experiments.

Protocol for Assessing this compound Incorporation Efficiency and Fidelity by LC-MS/MS

This protocol outlines a method to quantify the incorporation efficiency and fidelity of this compound into a target protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Materials and Reagents:

  • Expression system (e.g., E. coli, mammalian cells) engineered with an orthogonal this compound-specific aaRS/tRNA pair.

  • Plasmids for the expression of the target protein with an amber (TAG) codon at the desired incorporation site.

  • This compound, AzF, and Hpg.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Protease inhibitors.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

  • Formic acid (FA).

  • Acetonitrile (ACN).

  • LC-MS/MS system (e.g., Orbitrap).

II. Procedure:

  • Protein Expression: Culture cells and induce the expression of the target protein in the presence of 1 mM this compound. As controls, express the protein with its wild-type counterpart and in the absence of any ncAA.

  • Cell Lysis and Protein Extraction: Harvest the cells, lyse them using a suitable lysis buffer containing protease inhibitors, and clarify the lysate by centrifugation.

  • Protein Purification: Purify the target protein using an appropriate method (e.g., affinity chromatography).

  • Protein Digestion:

    • Denature the purified protein in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM IAA in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% FA.

    • Inject the peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a C18 column with a gradient of ACN in 0.1% FA.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS data against a protein database containing the sequence of the target protein.

    • Perform a variable modification search to identify peptides containing this compound.

    • Quantify the peak areas of the this compound-containing peptide and the corresponding wild-type peptide (if any) to determine incorporation efficiency.

    • Search for peptides with misincorporated natural amino acids at the target codon to assess fidelity.

Protocol for In Vitro Metabolic Stability Assay of this compound

This protocol describes an in vitro assay to evaluate the metabolic stability of this compound in human liver microsomes.[1][2][3][4]

I. Materials and Reagents:

  • This compound.

  • Pooled human liver microsomes (HLM).[1]

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN).

  • LC-MS/MS system.

II. Procedure:

  • Incubation:

    • Pre-warm a solution of HLM (0.5 mg/mL) in phosphate buffer at 37°C.

    • Add this compound to a final concentration of 1 µM.[1]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold ACN.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.[1]

    • Calculate the intrinsic clearance (Clint).[1]

Mandatory Visualizations

To further clarify the processes involved in this compound incorporation and its assessment, the following diagrams have been generated using the DOT language.

cluster_0 Cellular Machinery cluster_1 Protein Synthesis tRNA tRNA(CUA) Ribosome Ribosome tRNA->Ribosome aaRS This compound-specific aaRS aaRS->tRNA Charging This compound This compound This compound->aaRS ATP ATP ATP->aaRS Protein Protein with this compound Ribosome->Protein Translation mRNA mRNA with TAG codon mRNA->Ribosome

Caption: Amber suppression for this compound incorporation.

Start Start Protein_Expression Express Protein with this compound Start->Protein_Expression Protein_Purification Purify Target Protein Protein_Expression->Protein_Purification Tryptic_Digest Tryptic Digestion Protein_Purification->Tryptic_Digest LCMS LC-MS/MS Analysis Tryptic_Digest->LCMS Data_Analysis Database Search & Quantification LCMS->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for assessing this compound incorporation.

TFLA_Incubation Incubate this compound with Human Liver Microsomes Time_Sampling Collect Samples at Time Points TFLA_Incubation->Time_Sampling Reaction_Quench Quench Reaction with Acetonitrile Time_Sampling->Reaction_Quench LCMS_Analysis Quantify this compound by LC-MS/MS Reaction_Quench->LCMS_Analysis Data_Analysis Calculate Half-life and Intrinsic Clearance LCMS_Analysis->Data_Analysis Stability_Profile Metabolic Stability Profile Data_Analysis->Stability_Profile

Caption: Metabolic stability assay workflow.

References

A Head-to-Head Comparison of Biophysical Methods: TFLA as a Probe for Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complex landscape of drug discovery and development, the precise characterization of biomolecular interactions is paramount. Tryptophan Fluorescence Lifetime Analysis (TFLA) has emerged as a powerful, label-free technique to probe these interactions. This guide provides an objective comparison of this compound with other widely used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Quantitative Comparison of Biophysical Methods

The selection of a biophysical method is often dictated by the specific requirements of the assay, including the nature of the interacting molecules, the desired throughput, and the available sample amount. The following table summarizes the key quantitative parameters of this compound, SPR, ITC, and FP to facilitate a direct comparison.

ParameterTryptophan Fluorescence Lifetime Analysis (this compound)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Binding Affinity Range (Kd) nM to mMpM to mM[1]nM to mM[2]nM to mM[3]
Molecular Weight Limit (Analyte) No theoretical limit for the interacting partner>100 Da[4][5]No theoretical limitRequires a significant size difference between fluorophore-labeled molecule and its binding partner[6]
Sample Consumption (Protein) Low (µg quantities)Low to moderate (µg to mg quantities)[7]High (mg quantities)[2][8]Low (µg quantities)[9]
Sample Consumption (Ligand) Low (µM concentration range)Low to moderate (µM to mM concentration range)[7]High (µM to mM concentration range)[2][8]Low (nM to µM concentration range)[9]
Throughput Moderate to HighHigh-throughput systems available[10][11][12]Low to moderate[13]High[9]
Labeling Requirement Label-free (intrinsic Trp fluorescence)Label-freeLabel-freeRequires fluorescent labeling of one binding partner[9]
Information Obtained Binding affinity, conformational changes, environmental changes around Trp residuesBinding affinity, kinetics (kon, koff), stoichiometryBinding affinity, enthalpy (ΔH), entropy (ΔS), stoichiometry (n)[8]Binding affinity

Principles and Experimental Workflows

Tryptophan Fluorescence Lifetime Analysis (this compound)

This compound is a powerful technique that measures the decay of intrinsic tryptophan fluorescence over time. The fluorescence lifetime of tryptophan is sensitive to its local environment. Changes in protein conformation or ligand binding can alter this environment, leading to measurable changes in the fluorescence lifetime. This label-free method provides insights into binding events and associated conformational changes.

TFLA_Principle cluster_0 This compound Principle Excitation Excitation ExcitedState Excited Tryptophan Excitation->ExcitedState hv GroundState Ground State Tryptophan ExcitedState->GroundState Fluorescence Fluorescence Fluorescence Emission LifetimeMeasurement Measure Fluorescence Decay (Lifetime) Fluorescence->LifetimeMeasurement

This compound Principle Diagram

TFLA_Workflow cluster_0 This compound Experimental Workflow SamplePrep Prepare Protein Solution (containing Tryptophan) Titration Titrate Ligand into Protein Solution SamplePrep->Titration LigandPrep Prepare Ligand Solution LigandPrep->Titration Measurement Measure Fluorescence Lifetime at each Titration Point Titration->Measurement DataAnalysis Analyze Lifetime Changes to Determine Kd Measurement->DataAnalysis

This compound Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand) is immobilized on the chip surface, and the other (the analyte) flows over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are detected in real-time, providing kinetic and affinity data.[4][14]

SPR_Principle cluster_0 SPR Principle LightSource Light Source Prism Prism LightSource->Prism SensorChip Sensor Chip (with immobilized ligand) Prism->SensorChip Total Internal Reflection Detector Detector SensorChip->Detector Reflected Light SensorChip->AnalyteBinding Analyte Flow

SPR Principle Diagram
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] A solution of one molecule (the ligand) is titrated into a solution of the other molecule (the macromolecule) in a sample cell. The resulting heat change is measured and used to determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[8]

ITC_Principle cluster_0 ITC Principle Syringe Syringe with Ligand SampleCell Sample Cell with Macromolecule Syringe->SampleCell Titration Calorimeter Calorimeter SampleCell->Calorimeter ReferenceCell Reference Cell (Buffer) ReferenceCell->Calorimeter HeatMeasurement Measure Heat Change Calorimeter->HeatMeasurement

ITC Principle Diagram
Fluorescence Polarization (FP)

FP measures the change in the polarization of fluorescent light emitted by a labeled molecule. When a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, its rotation slows, and the emitted light becomes more polarized. This change in polarization is used to determine binding affinity.[9]

FP_Principle cluster_0 FP Principle PolarizedLight Polarized Excitation Light FreeTracer Free Tracer (Fast Tumbling) PolarizedLight->FreeTracer BoundTracer Bound Tracer (Slow Tumbling) PolarizedLight->BoundTracer Depolarized Depolarized Emission FreeTracer->Depolarized Polarized Polarized Emission BoundTracer->Polarized

FP Principle Diagram

Detailed Experimental Protocols

This compound Experimental Protocol for Protein-Ligand Binding
  • Sample Preparation:

    • Prepare a stock solution of the tryptophan-containing protein in a suitable buffer (e.g., PBS or Tris-HCl) at a concentration determined by its UV absorbance. The final protein concentration in the cuvette is typically in the low micromolar range.

    • Prepare a concentrated stock solution of the ligand in the same buffer. Ensure the ligand does not absorb significantly at the excitation and emission wavelengths of tryptophan.

  • Instrumentation Setup:

    • Use a time-resolved fluorometer equipped with a pulsed light source (e.g., a laser or a light-emitting diode) for excitation and a sensitive detector for emission.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength to the maximum of the protein's fluorescence spectrum (typically around 330-350 nm).

  • Data Acquisition:

    • Record the fluorescence decay of the protein solution alone to establish the baseline lifetime.

    • Perform a titration by adding small aliquots of the concentrated ligand solution to the protein solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence decay at each ligand concentration.

  • Data Analysis:

    • Analyze the fluorescence decay curves using appropriate software to determine the fluorescence lifetime(s) at each titration point.

    • Plot the change in the average fluorescence lifetime as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Experimental Protocol
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand solution over the activated surface to allow for covalent immobilization. The ligand should be in a low ionic strength buffer with a pH below its isoelectric point.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Binding and Dissociation:

    • Prepare a series of analyte solutions at different concentrations in the running buffer.

    • Inject the analyte solutions over the ligand-immobilized surface, starting with the lowest concentration. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[16]

    • Include a buffer-only injection as a blank for background subtraction.

  • Surface Regeneration:

    • After each analyte injection cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[17]

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Sample Preparation:

    • Prepare the macromolecule and ligand solutions in the same, well-dialyzed buffer to minimize heats of dilution.[8] The typical macromolecule concentration in the sample cell is 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.[2][8]

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrumentation Setup:

    • Thoroughly clean the sample and reference cells and the injection syringe with buffer.

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

    • Place the instrument in a temperature-controlled environment and allow it to equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[18]

    • Allow the system to reach thermal equilibrium between each injection.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Fluorescence Polarization (FP) Experimental Protocol
  • Tracer and Protein Preparation:

    • Prepare a stock solution of the fluorescently labeled ligand (tracer) in a suitable buffer. The final tracer concentration should be in the low nanomolar range and well below the expected Kd.

    • Prepare a stock solution of the protein in the same buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the tracer to a series of wells.

    • Add increasing concentrations of the protein to these wells. Include control wells with only the tracer and buffer.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • Calculate the fluorescence polarization (P) or anisotropy (r) for each well.

    • Plot the change in polarization or anisotropy as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model to determine the dissociation constant (Kd). For competition assays, a fixed concentration of protein and tracer are used, and a non-labeled competitor is titrated in.[19] The IC50 value is then determined and can be converted to a Ki.

References

A Comparative Guide to the Functional Validation of Key Enzymes in Toll-Like Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common methods for the functional validation of pivotal enzymes in the Toll-Like Receptor (TLR) signaling pathway, with a focus on Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), IRAK4, and TNF Receptor-Associated Factor 6 (TRAF6). Understanding the activity of these enzymes is crucial for the development of novel therapeutics targeting inflammatory and autoimmune diseases.

Enzyme Function and Therapeutic Relevance

Toll-Like Receptors are a class of proteins that play a key role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the production of inflammatory cytokines. IRAK1, IRAK4, and TRAF6 are critical downstream mediators in this pathway. IRAK4 is an upstream kinase that phosphorylates and activates IRAK1. Activated IRAK1, in concert with the E3 ubiquitin ligase TRAF6, leads to the activation of downstream transcription factors such as NF-κB, a central regulator of inflammation.[1][2] Given their central role, these enzymes are significant targets for drug discovery efforts aimed at modulating the immune response.

Comparison of Functional Validation Assays

The selection of an appropriate assay for validating enzyme function depends on various factors, including the specific research question, required throughput, and available instrumentation. This section compares the performance of common assay formats for IRAK1, IRAK4, and TRAF6.

IRAK1 and IRAK4 Kinase Assays

Several methods are available to measure the kinase activity of IRAK1 and IRAK4. These assays typically involve the enzymatic transfer of a phosphate group from ATP to a substrate, and the detection of either the phosphorylated substrate or the resulting ADP.

Assay TypePrincipleAdvantagesDisadvantagesRepresentative Performance Data
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.High sensitivity, broad dynamic range, resistant to signal interference.Indirect measurement of kinase activity, potential for ATP-utilizing enzyme interference.For an IRAK4 assay, a Z' factor > 0.7 is commonly achieved, indicating a robust and reproducible assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate are brought into proximity upon phosphorylation, resulting in a FRET signal.Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes interference.Requires specific antibodies, potential for compound interference with FRET.A TR-FRET assay for IRAK4 demonstrated a Z' value of 0.90.[3]
ELISA-Based The phosphorylated substrate is captured on an antibody-coated plate and detected with a second antibody conjugated to a detection enzyme (e.g., HRP).High specificity, well-established technology.Heterogeneous (requires multiple wash steps), lower throughput.N/A
Radioisotopic (³³P-ATP) Measures the incorporation of a radiolabeled phosphate group from ³³P-ATP into a substrate.Direct and highly sensitive measurement of kinase activity.Requires handling of radioactive materials, low throughput, generates radioactive waste.An IC50 value of 50 nM for Staurosporine was determined for IRAK4 using this method.[4]

Table 1: Comparison of IRAK1 and IRAK4 Kinase Assays.

TRAF6 Ubiquitin Ligase Assays

Assays for TRAF6 E3 ubiquitin ligase activity typically measure the formation of polyubiquitin chains on a substrate or on TRAF6 itself (auto-ubiquitination).

Assay TypePrincipleAdvantagesDisadvantagesRepresentative Performance Data
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Utilizes a lanthanide-labeled ubiquitin donor and a fluorescently labeled ubiquitin acceptor. Polyubiquitination brings the donor and acceptor into close proximity, generating a FRET signal.Homogeneous format, high throughput, suitable for real-time kinetics.Can be subject to compound interference with the FRET signal.A TRAF6 TR-FRET assay showed a signal-to-background ratio of five- to eight-fold and a Z' factor of 0.6-0.8, indicating suitability for high-throughput screening.[5]
Western Blot-Based Ubiquitination Assay Detects the formation of high molecular weight polyubiquitinated species of a substrate or TRAF6 by immunoblotting with an anti-ubiquitin antibody.Direct visualization of polyubiquitin chain formation, can determine the type of ubiquitin linkage with specific antibodies.Low throughput, semi-quantitative, labor-intensive.N/A
ELISA-Based Captures a tagged substrate on a microplate and detects its ubiquitination using an anti-ubiquitin antibody conjugated to a reporter enzyme.More quantitative than Western blotting, higher throughput.Indirect detection, requires specific antibodies and tagged substrates.N/A

Table 2: Comparison of TRAF6 Ubiquitin Ligase Assays.

Experimental Protocols

Detailed Protocol for a TR-FRET Kinase Assay for IRAK4

This protocol is a representative example for determining the activity of IRAK4 using a TR-FRET format.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Fluorescently labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • Test compounds (inhibitors)

  • 384-well low-volume microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and the fluorescently labeled substrate to their final concentrations in kinase buffer.

  • Reaction Initiation: Add the diluted enzyme, substrate, and test compound to the wells of the 384-well plate. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the Europium-labeled anti-phospho-substrate antibody. Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine IC50 values.

Detailed Protocol for a Western Blot-Based TRAF6 Auto-Ubiquitination Assay

This protocol describes a method to assess the E3 ligase activity of TRAF6 by monitoring its auto-ubiquitination.

Materials:

  • Recombinant human TRAF6 enzyme

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., Ubc13/Uev1A for K63-linked chains)

  • Ubiquitin

  • Ubiquitination reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.2 mM DTT)

  • ATP

  • Test compounds (inhibitors)

  • SDS-PAGE gels and blotting equipment

  • Anti-TRAF6 antibody

  • Anti-ubiquitin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Compound Preparation: Prepare dilutions of test compounds in an appropriate solvent.

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and TRAF6. Add the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against TRAF6 or ubiquitin, followed by an HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The presence of a high-molecular-weight smear indicates TRAF6 auto-ubiquitination.

Visualizations

Toll-Like Receptor 4 (TLR4) Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TLR4_dimer TLR4 Dimer TLR4->TLR4_dimer dimerization MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to Gene_expression Inflammatory Gene Expression NFkappaB_nuc->Gene_expression induces TR_FRET_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Antibody) start->prepare_reagents dispense_compounds Dispense Compounds into 384-well Plate prepare_reagents->dispense_compounds add_enzyme_substrate Add Enzyme and Substrate Mix dispense_compounds->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_detection_reagent Add TR-FRET Detection Reagent (Eu-Antibody) incubate_reaction->add_detection_reagent incubate_detection Incubate for Antibody Binding add_detection_reagent->incubate_detection read_plate Read Plate on TR-FRET Reader incubate_detection->read_plate analyze_data Analyze Data (Calculate Ratio and IC50) read_plate->analyze_data end End analyze_data->end

References

TFLA vs. Leucine in Proteins: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the substitution of canonical leucine with trifluoromethyl-leucine (TFLA) reveals significant impacts on protein stability and function, offering novel opportunities in drug development and protein engineering. This guide provides an objective comparison, supported by experimental data, detailed protocols, and pathway visualizations.

The strategic replacement of canonical amino acids with non-canonical counterparts is a powerful tool in modern biochemistry and drug design. Trifluoromethyl-leucine (this compound), a synthetic analog of leucine, stands out for its ability to confer unique properties to proteins. The substitution of leucine's terminal methyl group with a highly electronegative trifluoromethyl group induces significant changes in the local electronic and steric environment, thereby altering a protein's overall biophysical characteristics. This comparison guide explores the key differences between this compound and canonical leucine when incorporated into protein structures, providing researchers with the necessary data and protocols to leverage this technology.

Quantitative Comparison: Physicochemical Properties and Protein Stability

The introduction of this compound in place of leucine can dramatically enhance protein stability. The increased hydrophobicity and the unique properties of the trifluoromethyl group contribute to more favorable packing within the protein core.

PropertyCanonical LeucineThis compound (Hexafluoroleucine)Impact of Substitution
Molecular Weight ~131.17 g/mol ~213.14 g/mol Increased mass
Hydrophobicity Moderately hydrophobicHighly hydrophobicEnhanced hydrophobic effect
Inductive Effect Weakly electron-donatingStrongly electron-withdrawingAlters local electronic environment

Experimental data from studies on coiled-coil proteins, where core leucine residues were replaced with hexafluoroleucine (a close analog of this compound), demonstrate a substantial increase in thermodynamic stability.

Protein VariantAmino Acid at Core PositionsΔGfolding (kcal mol-1)Change in Stability vs. Leucine
α4HLeucine-7.1Reference
α4F3d3 Hexafluoroleucine / 3 Leucine-15.7-8.6 kcal mol-1 (More Stable) [1]

Data adapted from a study on de novo designed 4-helix bundle proteins.[1][2]

Impact on Protein-Ligand and Protein-Protein Interactions

The substitution of leucine with this compound can also modulate protein-ligand and protein-protein interactions. While specific quantitative data on the change in dissociation constants (Kd) upon this compound substitution is sparse and highly context-dependent, the physicochemical changes suggest a strong potential for altering binding affinities. The increased hydrophobicity and altered electrostatic profile of this compound can either enhance or weaken interactions depending on the nature of the binding interface. For instance, the introduction of a highly hydrophobic residue could strengthen interactions with a hydrophobic ligand or protein partner. Conversely, the electron-withdrawing nature of the trifluoromethyl group could be disruptive if the original leucine residue was involved in specific electronic interactions. Further experimental investigation is required to quantify these effects for specific protein systems.

Experimental Protocols

Protocol for Site-Specific Incorporation of this compound into Recombinant Proteins

This protocol outlines the expression and purification of a this compound-containing protein in a E. coli leucine auxotrophic strain.

Materials:

  • E. coli strain auxotrophic for leucine (e.g., BL21(DE3) ΔleuB).

  • Expression vector containing the gene of interest.

  • Minimal medium (M9) supplemented with glucose, MgSO4, CaCl2, and trace metals.

  • Canonical L-leucine.

  • L-5,5,5-Trifluoroleucine (this compound).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Transformation: Transform the expression vector into the leucine auxotrophic E. coli strain. Plate on selective LB agar plates and incubate overnight at 37°C.[3][4]

  • Starter Culture: Inoculate a single colony into 10 mL of minimal medium supplemented with 50 µg/mL of L-leucine and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with sterile minimal medium lacking leucine to remove any residual leucine.

  • Resuspend the cells in 1 L of fresh minimal medium supplemented with 50 µg/mL of this compound.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[4]

  • Incubate the culture for 12-18 hours at 20°C with shaking.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Clarify the lysate by centrifugation. Apply the supernatant to the affinity chromatography column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Verification: Confirm the incorporation of this compound using mass spectrometry.

Protocol for Thermal Stability Analysis using Circular Dichroism (CD) Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of a protein.

Materials:

  • Purified protein (both leucine and this compound versions) at a concentration of 0.1-0.2 mg/mL.

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). Tris buffer is not recommended due to its pH sensitivity to temperature.[5]

  • Circular Dichroism (CD) spectropolarimeter with a Peltier temperature controller.

  • 1 mm pathlength quartz cuvette.

Procedure:

  • Sample Preparation: Dialyze the purified proteins against the phosphate buffer. Adjust the final concentration to 0.1-0.2 mg/mL.

  • Instrument Setup: Set up the CD spectropolarimeter. The wavelength for monitoring is typically 222 nm for α-helical proteins.[5][6][7]

  • Baseline Correction: Record a baseline spectrum of the buffer alone across the desired temperature range.

  • Thermal Denaturation:

    • Place the protein sample in the cuvette.

    • Set the temperature range (e.g., 20°C to 95°C) and the heating rate (e.g., 1-2°C/min).[5][7]

    • Equilibrate the sample at the starting temperature for 5 minutes.

    • Record the CD signal at 222 nm as a function of increasing temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the protein denaturation curve.

    • Normalize the data to the fraction of unfolded protein.

    • Fit the data to a sigmoidal unfolding model to determine the Tm, which is the temperature at which 50% of the protein is unfolded.[6]

Visualizing the Impact: Workflows and Signaling Pathways

The incorporation of this compound into proteins follows a specific workflow, distinct from the expression of canonical proteins.

TFLA_vs_Leucine_Workflow cluster_leu Canonical Leucine Protein Expression cluster_this compound This compound Protein Expression leu_start Standard E. coli Strain leu_culture Growth in Standard Rich Medium (e.g., LB) leu_start->leu_culture leu_induce Induction (IPTG) leu_culture->leu_induce leu_purify Purification leu_induce->leu_purify leu_analyze Biophysical Analysis leu_purify->leu_analyze tfla_start Leucine Auxotrophic E. coli Strain tfla_culture Growth in Minimal Medium + Leucine tfla_start->tfla_culture tfla_wash Cell Wash to Remove Leucine tfla_culture->tfla_wash tfla_induce Resuspension in Minimal Medium + this compound & Induction tfla_wash->tfla_induce tfla_purify Purification tfla_induce->tfla_purify tfla_analyze Biophysical Analysis tfla_purify->tfla_analyze

Fig. 1: Comparative workflow for expressing proteins with canonical leucine versus this compound.

Canonical leucine plays a crucial role in cellular signaling, particularly in activating the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.

Leucine_mTOR_Pathway cluster_lysosome Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_GDP GAP Activity Rag_GTP RagA/B-GTP RagC/D-GDP (Active) Rag_GDP->Rag_GTP Amino Acid Signal mTORC1 mTORC1 Rag_GTP->mTORC1 Recruits to Lysosome Ragulator Ragulator Ragulator->Rag_GTP GEF Activity Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Activates Lysosome Lysosome Surface

Fig. 2: Simplified signaling pathway of mTORC1 activation by leucine.

Conclusion

The substitution of canonical leucine with this compound offers a potent strategy for enhancing protein stability and modulating biological activity. The increased thermodynamic stability imparted by this compound can be particularly beneficial in the development of more robust therapeutic proteins with longer shelf-lives and improved resistance to degradation. While the effects on binding affinity are complex and require empirical determination for each specific system, the unique physicochemical properties of this compound provide a valuable tool for fine-tuning protein-protein and protein-ligand interactions. The experimental protocols and conceptual frameworks provided in this guide serve as a starting point for researchers looking to explore the potential of this compound in their own work.

References

Confirming the structural impact of TFLA substitution

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a specific comparison guide on the structural impact of "TFLA substitution" as requested. My search for "this compound" did not yield a standard, recognized amino acid or a common modification with this abbreviation in the context of protein science.

To create the detailed and data-driven comparison guide you have outlined, it is crucial to first identify the precise chemical nature of "this compound". Without this information, I cannot:

  • Gather specific experimental data on its structural and functional effects.

  • Compare its impact to other specific amino acid substitutions.

  • Detail relevant experimental protocols.

  • Create accurate diagrams of its effects on signaling pathways or experimental workflows.

To proceed, please provide the full name or a more detailed description of the "this compound" substitution you are interested in.

Once you provide this clarification, I will be able to perform a targeted search and generate the comprehensive comparison guide you have requested, adhering to all your specifications for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Proper Disposal and Handling of Trifluoroacetic Acid (TFLA/TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Trifluoroacetic acid (TFA), often abbreviated as TFLA, is a corrosive chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step information for the proper management of this compound waste.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its hazards. This compound is extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Inhalation can be harmful, and ingestion may cause severe burns.[1] Always work under a chemical fume hood and ensure adequate ventilation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat or other protective clothing. Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: If working outside a fume hood or if vapor exposure is possible, use a NIOSH-approved respirator.[3]

Step-by-Step this compound Disposal Procedure

This compound must be disposed of as hazardous waste. Do not discharge this compound into drains or the environment.[1]

  • Containment: Keep this compound waste in its original container or a suitable, clearly labeled, and tightly closed container to prevent leakage.[1][3] Containers should be stored in a cool, dry, and well-ventilated area.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents, reducing agents, strong bases, metals, and amines.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Trifluoroacetic Acid," and any other identifiers required by your institution.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Spill Management Protocol

In the event of a this compound spill, evacuate the area and ensure adequate ventilation.[1]

  • Control and Contain: For small spills, contain the material using an inert absorbent material like sand, earth, or vermiculite.[1][2][4] Do not use combustible materials.

  • Neutralization: For liquid spills, consider using a neutralizing agent such as Chemizorb® H⁺.

  • Collection: Carefully soak up the spill with the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1][3]

  • Decontamination: Clean the affected area thoroughly. Wash all protective equipment before storing it again.[2]

Quantitative Safety Data

The following table summarizes key quantitative data for Trifluoroacetic Acid.

Data PointValueSource
Toxicity to Daphnia magna EC50: 55.00 mg/l - 24 hSigma-Aldrich
Boiling Point 72.4 °C / 162.3 °FMilliporeSigma
Melting Point -15.4 °C / 4.3 °FMilliporeSigma
Partition Coefficient (log Pow) -2.10MilliporeSigma
UN Number (Transport) 2699ADR/RID, IMDG, IATA

This compound Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of Trifluoroacetic Acid.

TFLA_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill routine_waste Routine Waste Disposal is_spill->routine_waste No spill_protocol Activate Spill Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in Sealed Container routine_waste->collect_waste don_ppe Wear Full PPE spill_protocol->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill contain_spill->collect_waste decontaminate Decontaminate Area & Equipment contain_spill->decontaminate label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store_safely Store in Cool, Dry, Well-Ventilated Area label_container->store_safely contact_disposal Contact Licensed Waste Disposal Service store_safely->contact_disposal end Disposal Complete contact_disposal->end

Caption: Workflow for this compound (Trifluoroacetic Acid) waste handling and disposal.

References

Navigating the Safe Handling of Trifluoroacetic Acid (TFLA): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational plans are critical for researchers, scientists, and drug development professionals handling Trifluoroacetic Acid (TFLA). This highly corrosive chemical demands stringent adherence to personal protective equipment (PPE) guidelines, specific handling and storage procedures, and clearly defined emergency and disposal plans to ensure laboratory safety.

Trifluoroacetic Acid (CF₃COOH), a structural analog of acetic acid, is a strong acid widely used in organic synthesis, particularly in peptide synthesis for the removal of the t-butoxycarbonyl (BOC) protecting group. It is a colorless liquid with a sharp, pungent odor. Due to its hazardous nature, a thorough understanding of its properties and associated risks is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, with specific recommendations based on the volume of this compound being handled.

Body PartStandard Handling (Low Volume)High Volume (>500 mL) or Splash Risk
Eyes ANSI-approved chemical splash gogglesChemical splash goggles and a face shield
Hands Nitrile gloves (double gloving recommended)Heavy-duty gloves (e.g., Butyl rubber, Viton)
Body Laboratory coat, long pantsChemical-resistant apron over a laboratory coat, long pants
Feet Closed-toe shoesClosed-toe shoes
Respiratory Work in a certified chemical fume hoodIf a fume hood is not available, a full-face respirator may be required. Contact Environmental Health & Safety (EH&S) for a respiratory protection analysis.

Important Note on Gloves: Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for Trifluoroacetic Acid. Change gloves immediately upon any sign of contamination.

Operational Plan: Handling and Storage Protocols

Adherence to standardized operational procedures is crucial to minimize the risk of exposure and accidents.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All work with this compound, including preparation of solutions and transfers, should be conducted within a fume hood to prevent the inhalation of its corrosive vapors.

Handling Procedures
  • Preparation: Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Transport: When moving this compound, use a secondary containment carrier, such as a polyethylene bottle carrier, to prevent spills in case the primary container fails.

  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. For dilutions, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Minimization: Use the smallest practical quantity of this compound for your experiment to minimize the potential hazard.

Storage Plan

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

Storage ParameterRequirement
Location Store in a cool, dry, well-ventilated area.
Container Keep in the original, tightly sealed container. Do not store in metal containers.
Segregation Store away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.
Labeling Ensure all containers are clearly labeled with the full chemical name and hazard warnings.

Disposal Plan: Managing this compound Waste

Trifluoroacetic acid is considered a hazardous waste and must be disposed of accordingly.

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Under no circumstances should this compound be poured down the drain.

Emergency Response: A Step-by-Step Guide

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Procedures
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Workflow

SpillResponse cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure Spill Spill Detected Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert SmallSpill Small Spill (<100 mL) Inside Fume Hood Alert->SmallSpill If Small LargeSpill Large Spill (>100 mL) or Outside Food Alert->LargeSpill If Large CleanupSmall Absorb with Inert Material (e.g., Vermiculite, Sand) SmallSpill->CleanupSmall ContactEHS Contact EH&S/ Emergency Services LargeSpill->ContactEHS Dispose Collect in Sealed Container for Hazardous Waste Disposal CleanupSmall->Dispose

Caption: Workflow for responding to a this compound spill.

This compound Handling and Disposal Workflow

TFLA_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal DonPPE Don Appropriate PPE CheckFumeHood Verify Fume Hood Functionality DonPPE->CheckFumeHood PrepWorkArea Prepare Work Area & Emergency Equipment CheckFumeHood->PrepWorkArea UseInHood Conduct all work in Fume Hood PrepWorkArea->UseInHood Dispense Dispense this compound Carefully UseInHood->Dispense Use Perform Experimental Procedure Dispense->Use CollectWaste Collect Waste in Labeled Container Use->CollectWaste StoreWaste Store Waste Container in a Safe Location CollectWaste->StoreWaste ArrangeDisposal Arrange for EH&S Waste Pickup StoreWaste->ArrangeDisposal

Caption: Step-by-step workflow for handling and disposing of this compound.

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